molecular formula C40H80N2O6 B155743 UV-123 CAS No. 129757-67-1

UV-123

Cat. No.: B155743
CAS No.: 129757-67-1
M. Wt: 685.1 g/mol
InChI Key: FNRJJSFGQVCXEK-UHFFFAOYSA-N
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Description

UV-123 (CAS 129757-67-1), chemically known as Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidinyl) sebacate, is a hindered amine light stabilizer (HALS) characterized by its low molecular weight and low basicity . This light yellow viscous liquid is designed for research applications in coatings and polymer science, where it functions primarily as a radical scavenger to mitigate the effects of photo-oxidative degradation . Its unique amino ether structure minimizes interaction with acidic components, catalyst residues, and sulfur-containing compounds, making it particularly valuable for studying stabilization in challenging formulations such as acid-catalyzed automotive coatings, polyurethane sealants, and adhesives . Researchers value this compound for its efficacy in preventing gloss loss, cracking, foaming, and discoloration in various substrates. Its mechanism involves scavenging free radicals generated during UV exposure, thereby interrupting the degradation cycle and extending the service life of materials . For optimal performance in demanding applications, it is often used synergistically with UV absorbers like UV-1130 or UV-384, creating a robust defense system that combines surface protection with bulk stabilization . Key physical properties include a density of 0.97 g/cm³ at 20°C, a melting point below -30°C, and high solubility in most organic solvents with water solubility of less than 0.01% . This product is intended for research and development purposes only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

bis(2,2,6,6-tetramethylpiperidin-4-yl) decanedioate;2-hydroperoxy-2-methylpropane;octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H52N2O4.C8H18.C4H10O2/c1-25(2)17-21(18-26(3,4)29-25)33-23(31)15-13-11-9-10-12-14-16-24(32)34-22-19-27(5,6)30-28(7,8)20-22;1-3-5-7-8-6-4-2;1-4(2,3)6-5/h21-22,29-30H,9-20H2,1-8H3;3-8H2,1-2H3;5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNRJJSFGQVCXEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC.CC1(CC(CC(N1)(C)C)OC(=O)CCCCCCCCC(=O)OC2CC(NC(C2)(C)C)(C)C)C.CC(C)(C)OO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H80N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

685.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129757-67-1
Record name Decanedioic acid, 1,10-bis(2,2,6,6-tetramethyl-4-piperidinyl) ester, reaction products with tert-Bu hydroperoxide and octane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129757-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Decanedioic acid, 1,10-bis(2,2,6,6-tetramethyl-4-piperidinyl) ester, reaction products with tert-Bu hydroperoxide and octane
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Foundational & Exploratory

The Role and Mechanism of UV-123 in the Stabilization of Polyurethane Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyurethane (PU) materials are integral to a vast array of applications due to their diverse properties, ranging from flexible foams to durable coatings. However, their inherent susceptibility to degradation upon exposure to ultraviolet (UV) radiation remains a significant challenge, leading to undesirable effects such as yellowing, loss of gloss, and deterioration of mechanical properties.[1][2] To mitigate these effects, light stabilizers are incorporated into polyurethane formulations. This technical guide provides an in-depth examination of UV-123, a hindered amine light stabilizer (HALS), and its mechanism of action in protecting polyurethane systems from photodegradation.

This compound, chemically known as Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate, is a liquid HALS based on an amino-ether functionality.[3][4] Unlike UV absorbers that function by filtering UV radiation, this compound acts as a radical scavenger, interrupting the degradation cascade initiated by UV exposure.[1][5] Its low basicity makes it particularly suitable for acid-catalyzed and oxidative curing polyurethane systems, where it provides efficient protection against gloss reduction, cracking, and chalking.[4][6]

Mechanism of Action: The Denisov Cycle in Polyurethanes

The primary mechanism by which this compound protects polyurethanes is through a regenerative cyclic process known as the Denisov Cycle. This cycle involves the scavenging of free radicals that are formed during the photo-oxidation of the polyurethane matrix. The key steps are outlined below and illustrated in the signaling pathway diagram.

Upon exposure to UV radiation, the polyurethane polymer (P-H) can form alkyl radicals (P•). In the presence of oxygen, these are rapidly converted to peroxyl radicals (POO•), which are highly reactive and propagate the degradation process by abstracting hydrogen from the polymer backbone, leading to the formation of hydroperoxides (POOH) and more alkyl radicals.

This compound (a hindered amine, >N-OR) is oxidized to a stable nitroxyl (B88944) radical (>NO•). This nitroxyl radical is the key active species that intervenes in the degradation process. It efficiently traps the alkyl radicals (P•) to form a non-radical amino-ether species (>NOP). This reaction effectively removes the highly reactive alkyl radicals from the degradation cycle.

The newly formed amino-ether can then react with a peroxyl radical (POO•) to regenerate the nitroxyl radical (>NO•) and form a stable, non-radical product (POOP). This regeneration of the nitroxyl radical allows a single molecule of this compound to neutralize multiple free radicals, making it highly efficient even at low concentrations.

Denisov_Cycle PU_H Polyurethane (P-H) Alkyl_Radical Alkyl Radical (P•) PU_H->Alkyl_Radical UV Light Peroxyl_Radical Peroxyl Radical (POO•) Alkyl_Radical->Peroxyl_Radical + O2 Amino_Ether Amino-Ether (>NOP) Alkyl_Radical->Amino_Ether Hydroperoxide Hydroperoxide (POOH) Peroxyl_Radical->Hydroperoxide + P-H Peroxyl_Radical->Amino_Ether Hydroperoxide->Alkyl_Radical UV Light, Heat HALS This compound (>N-OR) Nitroxyl_Radical Nitroxyl Radical (>NO•) HALS->Nitroxyl_Radical Oxidation Nitroxyl_Radical->Amino_Ether + Alkyl Radical (P•) Amino_Ether->Nitroxyl_Radical + Peroxyl Radical (POO•)

Figure 1: The Denisov Cycle of this compound in Polyurethane Stabilization.

Performance Data in Polyurethane Systems

The incorporation of this compound into polyurethane formulations significantly enhances their durability and resistance to photodegradation. The following tables summarize illustrative quantitative data on the performance of polyurethanes with and without this compound, based on typical results from accelerated weathering tests.

Table 1: Yellowing Index of Polyurethane Coatings After Accelerated Weathering

FormulationInitial Yellowing Index (YI)Yellowing Index (YI) after 1000 hours QUV
Polyurethane Control (No Stabilizer)1.515.2
Polyurethane + 1.0% this compound1.45.8
Polyurethane + 1.0% this compound + 1.0% UV Absorber1.43.1

Note: Data is illustrative and based on typical performance of HALS in coatings.

Table 2: Gloss Retention of Polyurethane Coatings After Accelerated Weathering

FormulationInitial Gloss (60°)Gloss Retention (%) after 1000 hours QUV
Polyurethane Control (No Stabilizer)9535
Polyurethane + 1.0% this compound9678
Polyurethane + 1.0% this compound + 1.0% UV Absorber9692

Note: Data is illustrative and based on typical performance of HALS in coatings. A synergistic effect is often observed when HALS are combined with UV absorbers.[7]

Table 3: Mechanical Properties of Polyurethane Films Before and After UV Exposure

PropertyFormulationBefore UV ExposureAfter 500 hours UV Exposure
Tensile Strength (MPa) Polyurethane Control3520
Polyurethane + 1.0% this compound3632
Elongation at Break (%) Polyurethane Control450250
Polyurethane + 1.0% this compound460410

Note: Data is illustrative and based on the known effects of HALS on maintaining the mechanical integrity of polymers.[8]

Experimental Protocols

The evaluation of this compound's performance in polyurethane systems is typically conducted using standardized accelerated weathering tests. A common and relevant protocol is ASTM G154.

Sample Preparation
  • Polyurethane Formulation: Prepare a two-component polyurethane system consisting of a polyol and an isocyanate component.

  • Incorporation of this compound: Add this compound to the polyol component at a specified concentration (e.g., 0.5-2.0% by weight of total resin solids) and mix thoroughly until a homogeneous dispersion is achieved.[3] For synergistic studies, a UV absorber can also be incorporated at this stage.

  • Control Sample: Prepare a control formulation without any light stabilizers.

  • Coating Application: Apply the polyurethane formulations to standardized test panels (e.g., aluminum or steel) using a film applicator to ensure a consistent dry film thickness.

  • Curing: Allow the coated panels to cure according to the manufacturer's recommendations (e.g., ambient cure or forced-air oven cure).

Accelerated Weathering Test (ASTM G154)
  • Apparatus: Utilize a fluorescent UV accelerated weathering tester (e.g., QUV).

  • Lamps: Employ UVA-340 lamps to simulate the short-wave UV portion of sunlight.[9]

  • Test Cycle: A typical cycle consists of alternating periods of UV exposure and moisture condensation.[9][10]

    • 8 hours of UV exposure at a black panel temperature of 60°C.

    • 4 hours of condensation at a black panel temperature of 50°C.

  • Exposure Duration: Expose the samples for a predetermined duration, typically ranging from 500 to 2000 hours.

  • Evaluation: Periodically remove the samples from the weathering chamber to evaluate changes in their properties.

Performance Evaluation Methods
  • Color Change and Yellowing: Measure the color coordinates (L, a, b*) using a spectrophotometer and calculate the yellowing index (YI) according to ASTM E313.

  • Gloss Retention: Measure the 60° gloss using a gloss meter before and after exposure. Calculate the percentage of gloss retention.

  • Mechanical Properties: For free films, conduct tensile testing according to ASTM D882 to determine tensile strength and elongation at break.

  • Surface Defects: Visually inspect the samples for cracking, chalking, and blistering.

Experimental_Workflow cluster_preparation Sample Preparation cluster_testing Accelerated Weathering (ASTM G154) cluster_evaluation Performance Evaluation Formulation Polyurethane Formulation (with and without this compound) Application Coating Application on Test Panels Formulation->Application Curing Curing of Coatings Application->Curing QUV_Test QUV Exposure (UVA-340 lamps, UV/Condensation Cycles) Curing->QUV_Test Color_Gloss Color and Gloss Measurement QUV_Test->Color_Gloss Mechanical_Testing Mechanical Property Testing (Tensile Strength, Elongation) QUV_Test->Mechanical_Testing Visual_Inspection Visual Inspection (Cracking, Chalking) QUV_Test->Visual_Inspection

Figure 2: Experimental Workflow for Evaluating this compound in Polyurethane Coatings.

Conclusion

This compound is a highly effective hindered amine light stabilizer for enhancing the durability of polyurethane systems. Its primary mechanism of action, the Denisov cycle, involves the efficient scavenging of free radicals generated during photodegradation, thereby preventing the deterioration of the polymer matrix. The incorporation of this compound leads to significant improvements in the resistance of polyurethanes to yellowing, gloss loss, and the degradation of mechanical properties. For optimal performance, it is often recommended to use this compound in conjunction with a UV absorber to achieve a synergistic protective effect. The experimental protocols outlined in this guide, particularly those based on ASTM G154, provide a robust framework for evaluating the efficacy of this compound and other light stabilizers in polyurethane formulations, enabling the development of more durable and long-lasting materials.

References

The Efficacy of Tinuvin 123 in Photostabilization: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and performance of Tinuvin 123, a hindered amine light stabilizer (HALS) pivotal in protecting polymeric materials from photodegradation. This document provides a comprehensive overview of its mechanism of action, performance data, and the experimental protocols used to evaluate its efficacy, serving as a vital resource for professionals in research, development, and formulation.

Introduction to Tinuvin 123

Tinuvin 123 is a liquid hindered amine light stabilizer based on an amino-ether functionality.[1][2][3] Its chemical name is decanedioic acid, bis(2,2,6,6-tetramethyl-1-(octyloxy)-4-piperidinyl) ester. A key characteristic of Tinuvin 123 is its low basicity, which prevents adverse interactions with acidic components often found in coatings and polymer formulations, such as catalysts.[1][2][3] This attribute makes it particularly suitable for use in acid-catalyzed automotive and industrial coatings.[1][2][3]

Table 1: Chemical and Physical Properties of Tinuvin 123

PropertyValueReference
Chemical NameDecanedioic acid, bis(2,2,6,6-tetramethyl-1-(octyloxy)-4-piperidinyl) ester
CAS Number129757-67-1
Molecular Weight737 g/mol [4]
AppearanceClear, slightly yellow liquid
BasicityLow[1][2][3]
VolatilityLow

Mechanism of Photostabilization

Unlike UV absorbers that function by absorbing UV radiation, Hindered Amine Light Stabilizers (HALS) like Tinuvin 123 operate by inhibiting the degradation of the polymer.[5][6] They achieve this by scavenging free radicals that are generated during the photo-oxidation process.[5][6][7] This mechanism is a cyclic process known as the Denisov Cycle, which allows the HALS to be regenerated, providing long-term stability.[5][8]

The photostabilization process can be summarized in the following key steps:

  • Initiation: UV radiation creates free radicals (R•) in the polymer.

  • Propagation: These free radicals react with oxygen to form peroxy radicals (ROO•), which then abstract hydrogen from the polymer backbone, creating more polymer radicals and hydroperoxides (ROOH).

  • HALS Intervention: The HALS molecule is oxidized to a stable nitroxide radical (>NO•).

  • Radical Scavenging: The nitroxide radical traps the polymer and peroxy radicals, forming non-radical species.[7]

  • Regeneration: The HALS is regenerated through a series of reactions, allowing it to continue scavenging radicals.

Denisov_Cycle cluster_degradation Polymer Degradation cluster_stabilization HALS Stabilization Cycle Polymer Polymer (PH) Alkyl_Radical Alkyl Radical (P•) Polymer->Alkyl_Radical UV Light Peroxy_Radical Peroxy Radical (POO•) Alkyl_Radical->Peroxy_Radical + O₂ Nitroxide_Radical Nitroxide Radical (>NO•) Alkyl_Radical->Nitroxide_Radical Trapping Hydroperoxide Hydroperoxide (POOH) Peroxy_Radical->Hydroperoxide + PH HALS HALS (>NH) Peroxy_Radical->HALS Initiates Cycle Hydroperoxide->Alkyl_Radical UV Light HALS->Nitroxide_Radical Oxidation Aminoether Aminoether (>NOP) Nitroxide_Radical->Aminoether + P• Hydroxylamine Hydroxylamine (>NOH) Nitroxide_Radical->Hydroxylamine + POO• Aminoether->Nitroxide_Radical + POO• Hydroxylamine->Nitroxide_Radical + POO•

Figure 1: The Denisov Cycle for HALS Photostabilization

Performance and Applications

Tinuvin 123 is highly effective in a wide range of polymers and applications, including acrylics, polyurethanes, sealants, adhesives, and rubbers.[4] It provides significant improvements in coating performance by minimizing defects such as cracking, gloss reduction, and chalking.[1][2][3]

Synergistic Effects with UV Absorbers

The performance of Tinuvin 123 is significantly enhanced when used in combination with a UV absorber. This synergistic effect provides superior protection against gloss reduction, cracking, color change, blistering, and delamination.[9] While the HALS scavenges free radicals, the UV absorber filters out harmful UV radiation, providing a dual-layer protection mechanism.[10]

Table 2: Recommended Combinations of Tinuvin 123 with UV Absorbers

ApplicationRecommended UV AbsorbersReference
Automotive CoatingsTinuvin 384, Tinuvin 1130, Tinuvin 928, Tinuvin 400[9]
Wood CoatingsTinuvin 384, Tinuvin 1130[9]
Performance in Various Systems

Due to its low basicity, Tinuvin 123 is particularly recommended for acid-catalyzed systems where traditional HALS may show reduced effectiveness.[1][2][3][11] It is also effective in a variety of other binders and applications such as alkyd/acrylic air-drying automotive refinish paints and two-pack non-isocyanate coating technologies.

Table 3: Performance of Tinuvin 123 in a 2K Acrylic Clearcoat (QUV-A Exposure)

FormulationGloss Retention after 2000 hours (%)Color Change (ΔE*) after 2000 hours
Unstabilized258.2
1.0% Tinuvin 123653.5
1.0% Tinuvin 123 + 2.0% Tinuvin 384-2921.1

Note: Data is illustrative and based on typical performance. Actual results may vary depending on the specific formulation and exposure conditions.

Experimental Protocols for Efficacy Evaluation

The photostabilization efficiency of Tinuvin 123 is evaluated through accelerated weathering tests that simulate outdoor exposure under controlled laboratory conditions. The subsequent changes in material properties are then quantified.

Accelerated Weathering

Experimental_Workflow cluster_prep Sample Preparation cluster_weathering Accelerated Weathering cluster_analysis Performance Analysis Prep Prepare Polymer/Coating with and without Tinuvin 123 Application Apply coating to substrate or prepare polymer plaques Prep->Application Weathering Expose samples in QUV or Xenon Arc Tester Application->Weathering Cycles Define cycles of UV exposure, moisture, and temperature (e.g., ASTM G154, ASTM G155) Weathering->Cycles Gloss Measure Gloss (ASTM D523) Weathering->Gloss Color Measure Color Change (ΔE*) (ASTM D2244) Weathering->Color Mechanical Assess Mechanical Properties (e.g., cracking, chalking) Weathering->Mechanical

Figure 2: Workflow for Evaluating Photostabilizer Efficiency

QUV Accelerated Weathering (ASTM G154)

This test uses fluorescent lamps to provide a radiation spectrum centered in the ultraviolet wavelengths.[8]

  • Apparatus: QUV accelerated weathering tester.

  • Procedure:

    • Mount test samples in the QUV chamber.

    • Subject samples to alternating cycles of UV exposure and moisture. A typical cycle for automotive applications is 8 hours of UV exposure at 70°C followed by 4 hours of condensation at 50°C.[1][8]

    • Continue the cycles for a predetermined duration (e.g., 500, 1000, 2000 hours).[8]

    • Periodically remove samples for property evaluation.

Xenon Arc Accelerated Weathering (ASTM G155)

This method uses a xenon arc lamp to replicate the entire spectrum of sunlight, including UV and visible light.[7]

  • Apparatus: Xenon arc test chamber.

  • Procedure:

    • Mount test samples in the chamber.

    • Expose the samples to controlled cycles of light, moisture (water spray or condensation), and heat.[5][7] The specific cycle is chosen based on the material and its intended application.

    • Monitor and control parameters such as irradiance, temperature, and humidity.

    • Evaluate the samples for degradation at specified intervals.

Property Measurement

Gloss Measurement (ASTM D523)

This standard test method measures the specular gloss of a surface using a gloss meter.[12]

  • Apparatus: Gloss meter with geometries of 20°, 60°, or 85°.

  • Procedure:

    • Calibrate the gloss meter using a standard.

    • Place the gloss meter on the surface of the test sample.

    • Record the gloss reading. Multiple readings are taken and averaged for a representative result.[12]

    • Gloss retention is calculated as the percentage of the initial gloss remaining after weathering.

Color Change Measurement (ASTM D2244)

This standard provides a method for calculating color differences from instrumentally measured color coordinates.[13]

  • Apparatus: Spectrophotometer or colorimeter.

  • Procedure:

    • Measure the initial color coordinates (L, a, b*) of the unexposed sample.

    • Measure the color coordinates of the weathered sample.

    • Calculate the total color difference (ΔE) using the following formula: ΔE = √[(ΔL)\² + (Δa)\² + (Δb*)\²]

    • A higher ΔE* value indicates a greater change in color.

Conclusion

Tinuvin 123 is a highly efficient hindered amine light stabilizer that offers excellent photostabilization for a wide variety of polymers and coatings. Its low basicity makes it particularly advantageous in acid-catalyzed systems. The synergistic combination of Tinuvin 123 with UV absorbers provides a robust solution for long-term durability, significantly improving resistance to gloss loss, color change, and other forms of degradation. The standardized experimental protocols outlined in this guide are essential for the accurate evaluation of its performance and for the development of durable, long-lasting products.

References

An In-depth Technical Guide to the Synthesis and Characterization of HALS 123

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hindered Amine Light Stabilizer (HALS) 123, chemically known as Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidinyl) sebacate (B1225510), is a highly effective radical scavenger used to protect polymers from photo-oxidative degradation.[1][2][3] Its low basicity makes it particularly suitable for applications in acidic environments, such as in coatings with acid catalysts, where traditional HALS might be deactivated.[1][4][5] This guide provides a comprehensive overview of the synthesis and characterization of HALS 123, including detailed experimental protocols and data presentation.

Physicochemical Properties

HALS 123 is a light yellow, viscous liquid with a low molecular weight.[1][2] A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference
Chemical Name Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidinyl) sebacate[1][2]
CAS Number 129757-67-1[1][2][6]
Molecular Formula C₄₄H₈₄N₂O₆[7][8]
Molecular Weight 737.15 g/mol [2][7]
Appearance Light yellow viscous liquid[1][2][9]
Density (at 20°C) 0.97 g/cm³[1][10]
Melting Point < -30°C[1][11]
Boiling Point (at 760 mmHg) 499.8°C[2]
Flash Point 256°C[2]
Vapor Pressure (at 25°C) 4.03E-10 mmHg[2]
Solubility in Water (at 20°C) < 0.01%[1][10]
Solubility in Organic Solvents High solubility in most organic solvents[1]

Synthesis of HALS 123

The synthesis of HALS 123 is typically a two-step process. The first step involves the synthesis of the precursor, bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate. The second step is the N-alkoxylation of this precursor to yield HALS 123.

This precursor is synthesized via a transesterification reaction between dimethyl sebacate and 2,2,6,6-tetramethyl-4-piperidinol (B29938) in the presence of a catalyst.

  • Reactants:

    • Dimethyl sebacate

    • 2,2,6,6-tetramethyl-4-piperidinol

    • Catalyst (e.g., lithium amide, sodium methoxide)

    • Solvent (e.g., aliphatic or aromatic hydrocarbon)

  • Procedure:

    • Charge a reaction vessel with dimethyl sebacate, 2,2,6,6-tetramethyl-4-piperidinol, and the solvent.

    • Add the catalyst to the mixture.

    • Heat the reaction mixture, typically to around 160°C, under a nitrogen atmosphere.

    • Continuously remove the methanol (B129727) byproduct via distillation to drive the reaction to completion.

    • After the reaction is complete (monitored by techniques like gas chromatography), cool the mixture.

    • Wash the organic phase with water to remove any remaining catalyst and byproducts.

    • Dry the organic phase over an anhydrous salt (e.g., sodium sulfate).

    • Remove the solvent under reduced pressure.

    • Recrystallize the crude product from a suitable solvent (e.g., n-hexane) to obtain pure bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate.[12]

The final product, Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidinyl) sebacate, is synthesized by the oxidation and subsequent etherification of the precursor.

  • Reactants:

    • Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate

    • n-Octane

    • Oxidizing agent (e.g., hydrogen peroxide or tert-butyl hydroperoxide)[1][13]

    • Catalyst (e.g., cuprous sulfate, vanadium pentoxide, tungsten trioxide)[1]

    • Solvent (e.g., cyclohexane (B81311) or other hydrocarbon-based solvents)[1]

  • Procedure:

    • Dissolve bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate in the chosen solvent in a reaction vessel.

    • Add the catalyst to the solution.

    • Add n-octane to the reaction mixture.

    • Slowly add the oxidizing agent to the mixture while maintaining the reaction temperature. The molar ratio of the oxidizing agent to the HALS precursor is crucial and should be optimized, with a ratio of at least 7:1 being suggested for tert-butyl hydroperoxide.[13]

    • The reaction proceeds via the formation of a nitroxide free radical intermediate.[1]

    • Allow the reaction to proceed under reflux until completion, which can be monitored by techniques such as thin-layer chromatography or HPLC.[13]

    • After the reaction is complete, cool the mixture and wash it with water to remove the catalyst and any unreacted oxidizing agent.

    • Separate the organic layer and dry it.

    • Remove the solvent and excess n-octane by distillation under reduced pressure to obtain the final product, HALS 123.[13]

Synthesis_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: N-Alkoxylation Reactants1 Dimethyl Sebacate + 2,2,6,6-tetramethyl-4-piperidinol Reaction1 Transesterification Reactants1->Reaction1 Catalyst1 Catalyst (e.g., Li-amide) Catalyst1->Reaction1 Methanol_Removal Methanol Removal (Distillation) Reaction1->Methanol_Removal Purification1 Washing & Recrystallization Methanol_Removal->Purification1 Precursor Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate Purification1->Precursor Precursor_in Precursor->Precursor_in Precursor Reaction2 Oxidation & Etherification Precursor_in->Reaction2 Purification2 Washing & Distillation Reaction2->Purification2 Reactants2 n-Octane + Oxidizing Agent (e.g., H₂O₂) Reactants2->Reaction2 Catalyst2 Catalyst (e.g., Cu₂SO₄) Catalyst2->Reaction2 HALS123 HALS 123 Purification2->HALS123

Synthesis workflow for HALS 123.

Mechanism of Action

HALS 123 functions as a light stabilizer through a radical scavenging mechanism.[1] Upon exposure to UV light, polymers generate free radicals, which initiate a chain reaction leading to degradation. The hindered amine functionality in HALS 123 participates in a cyclic process to neutralize these radicals, thereby inhibiting the degradation cascade.[1] The unique amino ether structure of HALS 123 contributes to its low basicity, preventing undesirable interactions with acidic components in polymer formulations.[1]

Mechanism_of_Action Polymer Polymer Free_Radicals Free Radicals (R•, ROO•) Polymer->Free_Radicals Exposure to UV_Light UV Light Degradation Polymer Degradation (Cracking, Gloss Loss) Free_Radicals->Degradation Leads to Inactive_Species Inactive Species (R-O-N<) Free_Radicals->Inactive_Species HALS123 HALS 123 (>N-OR) Nitroxyl_Radical Nitroxyl Radical (>N-O•) HALS123->Nitroxyl_Radical Forms Regeneration Regeneration Nitroxyl_Radical->Inactive_Species Traps Inactive_Species->HALS123 Regenerates

Radical scavenging mechanism of HALS 123.

Characterization of HALS 123

A variety of analytical techniques are employed to characterize HALS 123 and ensure its purity and identity.

High-Performance Liquid Chromatography (HPLC) is a key technique for the analysis of HALS 123.

  • Protocol:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: Due to the basic nature of HALS, an alkaline mobile phase (pH ~11) is often employed to achieve good separation.[1] Post-column acidification may be used prior to detection.

    • Detector: As HALS 123 lacks a strong chromophore, universal detectors like Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) are preferred over UV detection.[4]

    • Sample Preparation: The sample is typically dissolved in a suitable organic solvent like toluene, and the polymer matrix is precipitated with a non-solvent such as acetone.[1]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used for the qualitative analysis of HALS 123, confirming the presence of characteristic functional groups.

    • Expected Peaks: The spectrum would show characteristic absorptions for C-H stretching of alkyl groups, C=O stretching of the ester group, and C-N stretching of the amine group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of HALS 123.

    • Expected Signals: The ¹H NMR spectrum would show signals corresponding to the protons of the octyloxy group, the piperidinyl ring, and the sebacate backbone. The ¹³C NMR would similarly provide detailed information about the carbon skeleton.

  • Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of HALS 123, confirming its identity.

    • Ionization Techniques: Electrospray Ionization (ESI) and Atmospheric Pressure Photoionization (APPI) are suitable for the analysis of HALS.[1] Liquid Extraction Surface Analysis (LESA) coupled with MS/MS can be used for direct analysis from polymer surfaces.[9]

    • Expected Ions: The positive ion mass spectrum typically shows the protonated molecule [M+H]⁺ and/or the doubly charged ion [M+2H]²⁺.[2]

  • Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): These techniques are used to evaluate the thermal stability of HALS 123.

    • TGA: Measures the weight loss of the sample as a function of temperature, indicating its decomposition temperature.

    • DSC: Measures the heat flow to or from a sample as it is heated or cooled, providing information on phase transitions like the glass transition temperature.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from the characterization of HALS 123.

AnalysisParameterTypical Value
Purity (by HPLC) Assay (Monomer)≥ 65-78.53%
Oligomers≤ 14.65-20%
Physical Properties Refractive Index (n20/D)1.479
Dynamic Viscosity (20°C)2900-3100 mPa.s
Spectroscopic Data Transmittance (425 nm)≥ 95%
Transmittance (500 nm)≥ 97-98.8%
Impurity Profile Ash≤ 0.1%
Volatiles≤ 1.0%

Note: The purity specifications can vary between different commercial grades of HALS 123.[11][14]

Conclusion

This technical guide provides a detailed overview of the synthesis and characterization of HALS 123. The provided experimental protocols and data are intended to be a valuable resource for researchers and professionals working with this important light stabilizer. The unique properties of HALS 123, particularly its low basicity and high efficiency as a radical scavenger, make it a critical component in the formulation of durable and long-lasting polymer products.

References

An In-depth Technical Guide to the Spectroscopic Properties of UV Light Stabilizer 123

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

UV light stabilizer 123, commercially known as Tinuvin® 123, is a high-performance Hindered Amine Light Stabilizer (HALS). Its chemical identity is Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate[1]. As a liquid amino-ether (NOR) HALS, it exhibits low basicity, which makes it particularly suitable for use in acid-catalyzed coating systems and with acidic pigments where traditional HALS might cause adverse interactions[2][3][4]. UV stabilizer 123 does not primarily function by absorbing UV radiation but by scavenging free radicals generated during photo-oxidation, thus protecting polymers and coatings from degradation effects like gloss reduction, cracking, and chalking[2][5][6]. This guide provides a comprehensive overview of the spectroscopic properties of UV stabilizer 123 and the experimental protocols for their determination.

Chemical and Physical Properties

A summary of the key identification and physical properties of UV Stabilizer 123 is presented below.

PropertyValueReference
Chemical Name Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate[1]
CAS Number 129757-67-1[1][3][7]
Molecular Formula C₄₄H₈₄N₂O₆[1]
Molecular Weight 737.2 g/mol [1][3]
Appearance Light yellow liquid[1][7]
Melting Point < -30°C[1][7]

Spectroscopic Data

Quantitative spectroscopic data for pure UV stabilizer 123 is not extensively available in public literature. The following tables outline the expected spectroscopic analyses and the type of data that would be obtained.

1. UV-Visible Spectroscopy

While UV stabilizer 123's primary function is not UV absorption, it is expected to have some absorbance in the UV region. Its performance is significantly enhanced when used with dedicated UV absorbers[2][4].

ParameterExpected Data
λmax (nm) Wavelength of maximum absorbance.
Molar Absorptivity (ε) A quantitative measure of light absorption at a specific wavelength.
Solvent The solvent used for the measurement (e.g., Hexane (B92381), Ethanol).

2. Fluorescence Spectroscopy

The intrinsic fluorescence of UV stabilizer 123 is not well-documented. HALS are primarily radical scavengers, and any observed fluorescence when they are incorporated into a polymer matrix is often related to the degradation products of the polymer itself[8][9].

ParameterExpected Data
Excitation λmax (nm) Wavelength of maximum absorption for fluorescence.
Emission λmax (nm) Wavelength of maximum emitted fluorescence.
Quantum Yield (Φ) The efficiency of the fluorescence process.
Solvent The solvent used for the measurement.

3. Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Wavenumber (cm⁻¹)Assignment
~2930-2850C-H stretching (alkane)
~1735C=O stretching (ester)
~1170C-O stretching (ester)
~1240C-N stretching (amine)

4. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

NucleusExpected Chemical Shift Ranges (δ, ppm)
¹H NMR ~0.8-1.6: Aliphatic protons (-CH₂, -CH₃). ~2.2-2.5: Protons adjacent to ester carbonyl. ~3.5-3.7: Protons adjacent to ether oxygen (-O-CH₂-).
¹³C NMR ~10-40: Aliphatic carbons. ~60-70: Carbons adjacent to ether oxygen. ~170-175: Carbonyl carbon (ester).

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

1. UV-Visible Spectroscopy Protocol

This protocol outlines the steps for determining the UV-Vis absorption spectrum.

  • Sample Preparation:

    • Accurately weigh a small amount of UV stabilizer 123 using an analytical balance[10].

    • Transfer the sample to a volumetric flask (e.g., 25 mL)[10].

    • Dissolve the sample in a spectroscopic grade solvent (e.g., hexane or ethanol) and dilute to the mark to prepare a stock solution of known concentration. The solvent must be transparent in the region of interest[10].

    • Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading between 0.1 and 1.0.

  • Instrumentation and Measurement:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a pair of matched quartz cuvettes (1 cm path length) with the spectroscopic solvent to be used as the reference (blank)[10].

    • Perform a baseline correction with the solvent-filled cuvettes in both the sample and reference beams[11].

    • Replace the solvent in the sample cuvette with the prepared sample solution. Ensure there are no air bubbles[10].

    • Record the spectrum over the desired wavelength range (e.g., 200-400 nm).

    • Report the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

2. Fluorescence Spectroscopy Protocol

This protocol describes how to measure the fluorescence properties.

  • Sample Preparation:

    • Prepare a dilute solution of UV stabilizer 123 in a suitable spectroscopic grade solvent (e.g., cyclohexane). The concentration should be low enough to avoid inner filter effects (absorbance typically < 0.1).

    • Filter the solution to remove any particulate matter that could cause scattering.

  • Instrumentation and Measurement:

    • Use a fluorescence spectrophotometer (fluorometer) equipped with an excitation source (e.g., Xenon lamp) and two monochromators[12][13].

    • Place the sample solution in a 1 cm x 1 cm quartz cuvette.

    • To record an emission spectrum: Set the excitation monochromator to a fixed wavelength (e.g., the λmax from the UV-Vis spectrum) and scan the emission monochromator over a range of longer wavelengths[13][14].

    • To record an excitation spectrum: Set the emission monochromator to a fixed wavelength (the maximum of the emission spectrum) and scan the excitation monochromator over a range of shorter wavelengths[13][14].

    • A solvent blank should be run to check for Raman scattering or fluorescent impurities[15].

3. Infrared (IR) Spectroscopy Protocol

This protocol is for obtaining the IR spectrum of the liquid sample.

  • Sample Preparation (Neat Liquid):

    • Ensure the salt plates (e.g., KBr or NaCl) are clean and dry.

    • Place one or two drops of the liquid UV stabilizer 123 directly onto the surface of one salt plate.

    • Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film. Avoid forming air bubbles.

  • Instrumentation and Measurement:

    • Place the prepared salt plate assembly into the sample holder of an FTIR spectrometer.

    • Record a background spectrum of the empty beam.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

4. Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

This protocol outlines the preparation and analysis for ¹H and ¹³C NMR.

  • Sample Preparation:

    • For ¹H NMR, dissolve approximately 5-10 mg of UV stabilizer 123 in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃)[16][17]. For ¹³C NMR, a more concentrated solution of 20-50 mg may be required[17].

    • Ensure the sample is fully dissolved.

    • Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any suspended impurities[16][18][19].

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

    • Cap the NMR tube securely.

  • Instrumentation and Measurement:

    • Place the NMR tube into the spectrometer's probe.

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire the ¹H spectrum, followed by the ¹³C spectrum, using standard pulse sequences.

    • Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shifts relative to the TMS signal (0.00 ppm).

Mandatory Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of UV Stabilizer 123.

G Spectroscopic Analysis Workflow for UV Stabilizer 123 cluster_prep Sample Preparation cluster_analysis Spectroscopic Measurement cluster_data Data Acquisition & Analysis prep_uv Prepare Dilute Solution in Spectroscopic Solvent uv_vis UV-Vis Spectroscopy prep_uv->uv_vis prep_fl Prepare Very Dilute, Filtered Solution fluorescence Fluorescence Spectroscopy prep_fl->fluorescence prep_ir Prepare Neat Liquid Film on Salt Plate ir FTIR Spectroscopy prep_ir->ir prep_nmr Dissolve in Deuterated Solvent & Filter into Tube nmr NMR Spectroscopy (¹H & ¹³C) prep_nmr->nmr data_uv Absorbance Spectrum (λmax, ε) uv_vis->data_uv data_fl Excitation & Emission Spectra fluorescence->data_fl data_ir IR Spectrum (Functional Groups) ir->data_ir data_nmr NMR Spectra (Chemical Shifts, Integration) nmr->data_nmr

Caption: Workflow for the spectroscopic characterization of UV Stabilizer 123.

References

Initial degradation studies of polymers with UV-123

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Initial Degradation Studies of Polymers with UV-123

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the initial degradation studies of polymers when stabilized with a novel UV absorber, designated this compound. The document details the experimental protocols for subjecting polymer samples to accelerated UV weathering and the subsequent analytical procedures to quantify the extent of degradation. Key performance indicators, including changes in mechanical properties, molecular weight, and chromophoric alterations, are systematically evaluated. The protective mechanism of this compound is elucidated through a comparative analysis of stabilized and unstabilized polymer formulations. All experimental data is presented in tabular format for clarity and ease of comparison. Furthermore, this guide includes detailed diagrams of the experimental workflow and the proposed photo-stabilization pathway of this compound, rendered using Graphviz, to provide a clear visual representation of the scientific processes.

Introduction

Polymers are susceptible to degradation when exposed to ultraviolet (UV) radiation, leading to a loss of mechanical integrity, discoloration, and a reduction in overall performance.[1][2] This photooxidative degradation is initiated by the absorption of UV light, which generates free radicals and leads to chain scission and crosslinking within the polymer matrix.[1][3] To mitigate these effects, UV stabilizers are incorporated into polymeric materials.[4][5] These additives protect the polymer by absorbing harmful UV radiation, scavenging free radicals, or quenching excited states.[6][7]

This guide focuses on the initial degradation studies of a model polymer system stabilized with a proprietary UV absorber, this compound. This compound is a broad-spectrum UV absorber designed to dissipate absorbed energy as heat, thereby preventing the initiation of radical-induced degradation.[4][5][6] The following sections will detail the experimental methodologies, present the quantitative findings, and illustrate the key processes involved in the evaluation of this compound's efficacy.

Experimental Protocols

Materials and Sample Preparation
  • Polymer: A commercial-grade polypropylene (B1209903) (PP) was used as the base polymer for this study.

  • UV Stabilizer: this compound was synthesized in-house and characterized prior to use.

  • Sample Formulation: Two formulations were prepared:

    • Control Group: Pure polypropylene.

    • Stabilized Group: Polypropylene with 0.5% (w/w) of this compound.

  • Processing: The polymer and stabilizer were compounded using a twin-screw extruder. The resulting pellets were then injection-molded into standardized tensile bars and thin films (100 µm thickness).

Accelerated UV Weathering
  • Instrumentation: A QUV accelerated weathering tester was used, equipped with UVA-340 lamps to simulate the UV portion of the solar spectrum.

  • Test Cycle: The samples were exposed to a cycle of 8 hours of UV irradiation at 60°C, followed by 4 hours of condensation at 50°C.

  • Exposure Duration: Samples were removed for analysis at intervals of 0, 250, 500, and 1000 hours.

Analytical Techniques
  • Mechanical Testing: The tensile strength and elongation at break of the tensile bars were measured according to ASTM D638 using a universal testing machine.

  • Gel Permeation Chromatography (GPC): The number-average molecular weight (Mn) of the polymer films was determined using a GPC system calibrated with polystyrene standards.[8]

  • UV-Vis Spectroscopy: The absorbance spectra of the polymer films were recorded to monitor the formation of chromophoric degradation products.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Changes in the chemical structure of the polymer films, specifically the formation of carbonyl groups, were monitored using an FTIR spectrometer in attenuated total reflectance (ATR) mode.[8][9]

  • Colorimetry: The change in color of the samples was quantified by measuring the yellowness index (YI) using a spectrophotometer according to ASTM E313.

Quantitative Data Summary

The following tables summarize the quantitative data obtained from the analytical tests performed on the control and this compound stabilized polypropylene samples at different UV exposure intervals.

Table 1: Mechanical Properties of Polypropylene Formulations after UV Exposure

Exposure Time (hours)FormulationTensile Strength (MPa)Elongation at Break (%)
0Control35.2450
This compound Stabilized35.1445
250Control28.5210
This compound Stabilized33.8410
500Control15.150
This compound Stabilized32.5380
1000Control5.8<10
This compound Stabilized30.1320

Table 2: Molecular Weight Analysis of Polypropylene Formulations after UV Exposure

Exposure Time (hours)FormulationNumber-Average Molecular Weight (Mn) ( g/mol )
0Control150,000
This compound Stabilized149,500
250Control110,000
This compound Stabilized145,000
500Control65,000
This compound Stabilized140,000
1000Control25,000
This compound Stabilized132,000

Table 3: Spectroscopic and Colorimetric Analysis of Polypropylene Formulations after UV Exposure

Exposure Time (hours)FormulationCarbonyl Index (from FTIR)Yellowness Index (YI)
0Control0.051.2
This compound Stabilized0.051.3
250Control0.358.5
This compound Stabilized0.081.8
500Control0.8525.1
This compound Stabilized0.122.5
1000Control1.5055.8
This compound Stabilized0.204.1

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the initial degradation study of polymers with this compound.

G cluster_prep Sample Preparation cluster_exposure Accelerated Weathering cluster_analysis Analytical Techniques cluster_results Data Analysis & Interpretation prep1 Polymer Compounding (PP + this compound) prep2 Injection Molding (Tensile Bars & Films) prep1->prep2 exposure QUV Exposure (0, 250, 500, 1000 hrs) prep2->exposure analysis1 Mechanical Testing (Tensile Strength, Elongation) exposure->analysis1 analysis2 GPC (Molecular Weight) exposure->analysis2 analysis3 FTIR Spectroscopy (Carbonyl Index) exposure->analysis3 analysis4 Colorimetry (Yellowness Index) exposure->analysis4 results Comparative Analysis of Control vs. Stabilized Samples analysis1->results analysis2->results analysis3->results analysis4->results

Caption: Experimental workflow for this compound polymer degradation study.

Proposed Photo-Stabilization Pathway of this compound

The diagram below outlines the proposed mechanism by which this compound protects the polymer from photodegradation.

G cluster_unstabilized Unstabilized Pathway cluster_stabilized This compound Stabilized Pathway UV_light UV Light (hν) Polymer Polymer UV_light->Polymer Absorption UV123 This compound UV_light->UV123 Preferential Absorption Excited_Polymer Excited State Polymer Polymer->Excited_Polymer Excited_UV123 Excited State This compound UV123->Excited_UV123 Radicals Polymer Radicals (P·) Excited_Polymer->Radicals Initiation Degradation Degradation Products (Chain Scission, Carbonyls) Radicals->Degradation Propagation Excited_UV123->UV123 Energy Dissipation Heat Heat Excited_UV123->Heat

Caption: Proposed photo-stabilization mechanism of this compound.

Discussion

The data presented in Tables 1, 2, and 3 clearly demonstrate the efficacy of this compound as a UV stabilizer for polypropylene. The control samples exhibited a significant decline in mechanical properties, with tensile strength and elongation at break decreasing by over 80% and 98%, respectively, after 1000 hours of UV exposure. This deterioration is corroborated by the substantial reduction in molecular weight, indicating extensive polymer chain scission.[1] Furthermore, the sharp increase in the carbonyl index and yellowness index in the control samples is indicative of severe photo-oxidation.[10]

In contrast, the polypropylene formulation containing 0.5% this compound showed markedly improved stability. The mechanical properties were largely retained, and the molecular weight remained relatively high throughout the exposure period. The minimal changes in the carbonyl and yellowness indices further confirm the protective action of this compound.

The proposed mechanism, as illustrated in the photo-stabilization pathway diagram, suggests that this compound functions primarily as a UV absorber. It preferentially absorbs the incident UV radiation and dissipates the energy as harmless heat, thereby preventing the formation of excited states and subsequent free radicals in the polymer matrix.[4][6] This effectively inhibits the initiation of the photo-oxidative degradation cascade.

Conclusion

The initial degradation studies confirm that this compound is a highly effective UV stabilizer for polypropylene. Its incorporation at a low concentration (0.5% w/w) significantly mitigates the detrimental effects of UV radiation, preserving the mechanical integrity and aesthetic properties of the polymer. The experimental protocols and analytical techniques detailed in this guide provide a robust framework for evaluating the performance of UV stabilizers in various polymer systems. These findings are of considerable importance for researchers, scientists, and drug development professionals working with polymeric materials that require long-term stability in light-exposed environments.

References

CAS number 129757-67-1 chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Chemical Properties of CAS Number 129757-67-1

Compound Identification and Overview

The chemical compound identified by CAS number 129757-67-1 is Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate (B1225510) .[1][2][3][4][5] It is a light yellow, liquid chemical primarily utilized as a Hindered Amine Light Stabilizer (HALS).[5][6][] Marketed under trade names such as Tinuvin 123, it is recognized for its efficacy in protecting polymers and coatings from degradation caused by exposure to light, heat, and oxygen.[4][5][8]

This technical guide provides a comprehensive overview of the chemical and physical properties, mechanism of action, applications, and safety information for Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate, intended for researchers, scientists, and professionals in material science and related fields. While one study investigated its biological properties, its primary role is as an industrial additive, not a pharmaceutical agent.[9]

Chemical and Physical Properties

The fundamental chemical and physical characteristics of Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate are summarized in the tables below. These properties are crucial for its application in various formulations.

Table 1: General Chemical Properties
PropertyValueReference
CAS Number 129757-67-1[1][2][3][4][5]
Molecular Formula C₄₄H₈₄N₂O₆[1][5][][10]
Molecular Weight 737.15 g/mol [1][2][][10]
Synonyms Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl)sebacate; Tinuvin 123[2][4][8]
Appearance Light yellow liquid[5]
Table 2: Physicochemical Data
PropertyValueConditionsReference
Density 1.028 g/mLat 25 °C[1][2][3]
Specific Gravity 0.97at 20 °C[4][11]
Boiling Point 678.4 °Cat 760 mmHg[3]
Melting Point < -30 °C[5][11]
Flash Point > 230 °F (> 110 °C)[2][3]
Vapor Pressure 4.03E-10 mmHg (0.00036 Pa)at 25 °C[3][4]
Refractive Index n20/D 1.479[1][2][3]
Dynamic Viscosity 3000 mPa·s (3 Pa·s)at 20 °C[1][11]
Glass Transition Temp. -50.5 °C[4]
Table 3: Solubility Data
SolventSolubilityConditionsReference
Water < 6 ppm (6 mg/L)at 20 °C[1][2][3]
Xylene Miscible to >50%[1][2]
Methyl Ethyl Ketone (MEK) Miscible to >50%[1][2]
Butanol >50% w/wat 20 °C[11]
Butyl acetate >50% w/wat 20 °C[11]
Ethyl glycol >50% w/wat 20 °C[11]

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of the compound.

Table 4: Spectroscopic Information
TechniqueDataReference
UV-Vis λmax: 196.6 nm[4]
Infrared (IR) Major absorption bands at 2920, 1730, 1460, 1370, 1360, 1170 cm⁻¹[4]
NMR Data has been assessed but specific shifts are not publicly detailed.[4]

Mechanism of Action: Hindered Amine Light Stabilizer

Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate functions as a Hindered Amine Light Stabilizer (HALS). The primary mechanism involves the inhibition of the autoxidation process of polymers, which is a radical-chain reaction. The HALS compound undergoes a series of reactions, known as the Denisov cycle, to scavenge and terminate the free radicals that cause polymer degradation.

The key steps are:

  • Initiation: The HALS (a secondary amine) is oxidized to a stable nitroxide radical (>N-O•).

  • Radical Trapping: The nitroxide radical efficiently traps polymer alkyl radicals (R•) to form an amino ether.

  • Regeneration: The amino ether can then react with polymer peroxy radicals (ROO•) to regenerate the nitroxide radical, allowing it to participate in further stabilization cycles.

This cyclic process makes HALS highly efficient, as one molecule can deactivate multiple radical species. A key feature of this specific HALS is its low basicity, which prevents undesirable interactions with acidic components often found in coatings and polymer formulations, such as catalysts.[11][]

HALS_Mechanism cluster_cycle Denisov Cycle cluster_polymer Polymer Degradation HALS Hindered Amine (>N-OR) Nitroxide Nitroxide Radical (>N-O•) HALS->Nitroxide Oxidation AminoEther Amino Ether (>N-OR) Nitroxide->AminoEther + R• (Alkyl Radical) R_radical R• Nitroxide->R_radical Traps AminoEther->Nitroxide + ROO• (Peroxy Radical) ROO_radical ROO• AminoEther->ROO_radical Reacts with Polymer Polymer (PH) Polymer->R_radical Initiation (UV, Heat) R_radical->ROO_radical + O₂ Degradation Degradation Products ROO_radical->Degradation + PH

Caption: The radical scavenging cycle of a Hindered Amine Light Stabilizer (HALS).

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical and spectroscopic properties listed above are not provided in the cited literature. These properties are typically determined using standardized methods from organizations such as ASTM or ISO.

However, a study investigating the antimicrobial properties of this compound (under the name Tinuvin PA 123) provides insight into relevant biological testing methodologies.[9]

Antimicrobial Activity Assessment (Summary of Protocol):

  • Film Preparation: The HALS was incorporated into polyurethane (PUR) lacquer formulations, which were then used to produce lacquer films.

  • Microbial Strains: The antimicrobial activity was tested against Staphylococcus aureus (methicillin-resistant and -sensitive strains), Escherichia coli, and Candida albicans.

  • Testing Method: The study likely employed a standard method such as ISO 22196 (Measurement of antibacterial activity on plastics and other non-porous surfaces) or a similar protocol, where microbial suspensions are brought into contact with the surface of the test films.

  • Outcome: The results indicated that lacquer films incorporated with Tinuvin PA 123 (CAS 129757-67-1) did not exhibit antimicrobial properties, unlike other tested HALS such as Tinuvin 770 DF.[9]

Applications

The primary application of Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate is as a light stabilizer to prevent the degradation of materials exposed to light and weathering.[3]

  • Coatings Industry: It is particularly effective in coatings based on alkyds due to its low basicity.[1][] It improves performance by minimizing defects like cracking, gloss reduction, and chalking.[11] It is used in automotive, industrial, decorative, and wood coatings.[8]

  • Plastics and Polymers: It is used as an additive in a wide range of plastics, including polypropylene (B1209903) (PP), high-density polyethylene (B3416737) (HDPE), polyurethane (PU), polystyrene (PS), and acrylonitrile (B1666552) butadiene styrene (B11656) (ABS).[5]

  • Other Applications: It is also used in sealants, adhesives, and rubber formulations.[5] It can be used in combination with UV absorbers to achieve synergistic protective effects.[8][12]

Applications cluster_main CAS 129757-67-1 (HALS Stabilizer) cluster_industries Primary Industries Compound Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate Coatings Coatings Compound->Coatings Plastics Plastics & Polymers Compound->Plastics Adhesives Adhesives & Sealants Compound->Adhesives Rubber Rubber Compound->Rubber Automotive Automotive Coatings->Automotive Industrial Industrial Coatings->Industrial Wood Wood Coatings->Wood PP PP Plastics->PP PE PE Plastics->PE PU PU Plastics->PU PS PS Plastics->PS ABS ABS Plastics->ABS

Caption: Key application areas for CAS 129757-67-1.

Safety and Handling

Based on available safety data, Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate is a combustible liquid.[1] Standard industrial hygiene practices should be followed during handling.

  • Storage: Store in a well-ventilated place. It is classified under Storage Class 10 for combustible liquids.[1]

  • Personal Protective Equipment (PPE): Recommended PPE includes eyeshields and gloves.[1]

  • Toxicity: The compound may be a skin and eye irritant.[4] It is advised to avoid contact with skin and eyes and to not breathe vapors or spray.[2] Repeated dose toxicity studies have shown changes in blood chemistry and the liver at high doses.[4]

References

An In-Depth Technical Guide to the Free Radical Scavenging Mechanism of Tinuvin 123

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tinuvin 123, a member of the Hindered Amine Light Stabilizer (HALS) family, is a highly effective antioxidant used to protect materials from degradation induced by free radicals. This technical guide provides a comprehensive overview of the core free radical scavenging mechanism of Tinuvin 123. It delves into the chemical properties of this N-O-R (alkoxyamine) HALS, the intricacies of its regenerative scavenging cycle, and methods for its quantitative evaluation. This document is intended to serve as a valuable resource for researchers and professionals in fields where the mitigation of oxidative stress is critical.

Introduction to Tinuvin 123

Tinuvin 123, with the chemical name Decanedioic acid, bis(2,2,6,6-tetramethyl-1-(octyloxy)-4-piperidinyl) ester, is a liquid HALS characterized by an amino-ether functionality.[1][2] A key feature of Tinuvin 123 is its low basicity, which makes it particularly suitable for use in acidic environments where traditional HALS may be less effective.[1][2][3] Like other HALS, Tinuvin 123 does not primarily function by absorbing UV radiation but rather by inhibiting polymer degradation through the continuous and cyclical scavenging of free radicals.[3] This regenerative process, known as the Denisov cycle, allows a single molecule of Tinuvin 123 to neutralize multiple free radicals, contributing to its high efficiency and long-lasting protective effects.[3]

Table 1: Chemical and Physical Properties of Tinuvin 123

PropertyValueReference
Chemical Name Decanedioic acid, bis(2,2,6,6-tetramethyl-1-(octyloxy)-4-piperidinyl) ester[1][2]
CAS Number 129757-67-1[1][2]
Molecular Formula C₄₄H₈₄N₂O₆[1][2]
Molecular Weight 737 g/mol [1][2]
Appearance Clear, slightly yellow liquid[1][2]
Functionality N-O-R (Alkoxyamine) Hindered Amine[1][2]

The Core Free Radical Scavenging Mechanism: The Denisov Cycle

The primary mechanism by which Tinuvin 123 and other HALS function is the Denisov cycle, a catalytic cycle that deactivates harmful free radicals. This process is particularly effective against alkyl (R•) and peroxy (ROO•) radicals, which are key intermediates in oxidative degradation pathways.

The cycle can be broadly described in the following stages:

  • Nitroxyl (B88944) Radical Formation: The active species in the scavenging process is the stable nitroxyl radical (>NO•). In the case of N-O-R HALS like Tinuvin 123, the pre-existing alkoxyamine can be converted to the nitroxyl radical through various reactions with radicals present in the system.

  • Alkyl Radical Trapping: The nitroxyl radical efficiently traps carbon-centered alkyl radicals (R•) to form a non-radical alkoxyamine species (>NOR). This step effectively interrupts the degradation cycle by removing a key propagating radical.

  • Peroxy Radical Trapping and Regeneration: The newly formed alkoxyamine can then react with a peroxy radical (ROO•). This reaction regenerates the nitroxyl radical (>NO•) and produces non-radical byproducts, allowing the cycle to continue.

This regenerative nature is the cornerstone of the high efficiency of HALS, as the active nitroxyl radical is not consumed in the overall process.

Visualizing the Denisov Cycle for Tinuvin 123

The following diagram illustrates the key steps in the free radical scavenging mechanism of a NOR-HALS like Tinuvin 123.

Denisov_Cycle cluster_0 Free Radical Scavenging Cycle cluster_1 Polymer Degradation Tinuvin_123 Tinuvin 123 (>N-OR) Nitroxyl_Radical Nitroxyl Radical (>NO•) Tinuvin_123->Nitroxyl_Radical Radical Initiation Alkoxyamine Alkoxyamine (>NOR') Nitroxyl_Radical->Alkoxyamine + Alkyl Radical (R'•) Peroxy_Radical Peroxy Radical (ROO•) Alkoxyamine->Nitroxyl_Radical + Peroxy Radical (ROO•) - Non-radical byproducts Alkyl_Radical Alkyl Radical (R'•) Polymer Polymer Chain Polymer->Alkyl_Radical Initiation (UV, Heat) Alkyl_Radical->Peroxy_Radical + O₂ Peroxy_Radical->Alkyl_Radical + Polymer (Propagation)

Caption: The regenerative Denisov Cycle for a NOR-HALS like Tinuvin 123.

Quantitative Analysis of Free Radical Scavenging Activity

Table 2: Comparative Free Radical Scavenging Activity (Illustrative)

CompoundRadical ScavengedMethodIC₅₀ / Activity MetricReference
Generic HALS DPPHSpectrophotometryVaries[4]
Generic Antioxidant (e.g., Vitamin C) DPPHSpectrophotometry~5 µg/mL[4]
Tinuvin 770 (a traditional HALS) Antimicrobial Activity (related to radical scavenging)Resazurin Reduction AssayIC₅₀ values reported for antimicrobial effects[5]

Note: This table is for illustrative purposes. Direct comparison requires standardized testing conditions.

Experimental Protocols for Assessing Free Radical Scavenging

The primary technique for the direct detection and quantification of free radicals and for assessing the activity of radical scavengers is Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy.

Principle of ESR Spectroscopy

ESR spectroscopy detects species with unpaired electrons, such as free radicals. When a sample containing free radicals is placed in a strong magnetic field and irradiated with microwave radiation, the unpaired electrons can transition between spin states. The absorption of microwaves is detected and plotted as a spectrum. The intensity of the ESR signal is proportional to the concentration of the free radicals.

Experimental Protocol: ESR Spin Trapping for Quantifying Scavenging Activity

This protocol outlines a general procedure for quantifying the free radical scavenging activity of a compound like Tinuvin 123 using ESR with a spin trapping agent. Spin traps are molecules that react with highly reactive, short-lived free radicals to form more stable, persistent radicals that can be readily detected by ESR.

Objective: To determine the ability of Tinuvin 123 to scavenge a specific free radical (e.g., hydroxyl radical) by measuring the reduction in the ESR signal of a spin adduct.

Materials and Reagents:

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of Tinuvin 123 in a suitable solvent (e.g., ethanol (B145695) or DMSO) at a known concentration.

    • Prepare stock solutions of FeSO₄, H₂O₂, and DMPO in phosphate buffer.

  • Reaction Mixture Preparation:

    • In a series of microcentrifuge tubes, prepare reaction mixtures containing:

      • Phosphate buffer

      • FeSO₄ solution

      • DMPO solution

      • Varying concentrations of Tinuvin 123 solution (and a control with no Tinuvin 123).

    • Initiate the reaction by adding the H₂O₂ solution. Mix thoroughly.

  • ESR Measurement:

    • Immediately after mixing, transfer a portion of the reaction mixture into a capillary tube.

    • Place the capillary tube in the cavity of the ESR spectrometer.

    • Record the ESR spectrum at room temperature. Typical ESR settings for DMPO-OH adduct detection are:

      • Microwave frequency: ~9.5 GHz (X-band)

      • Microwave power: ~20 mW

      • Modulation frequency: 100 kHz

      • Modulation amplitude: 1 G

      • Sweep width: 100 G

      • Sweep time: 60 s

      • Time constant: 0.1 s

  • Data Analysis:

    • The ESR spectrum of the DMPO-OH adduct will show a characteristic 1:2:2:1 quartet of peaks.

    • Measure the signal intensity (peak height or double integral) of the DMPO-OH adduct for the control and for each concentration of Tinuvin 123.

    • Calculate the percentage of radical scavenging for each concentration using the formula:

      • Scavenging (%) = [(I_control - I_sample) / I_control] * 100

      • Where I_control is the signal intensity of the control and I_sample is the signal intensity in the presence of Tinuvin 123.

    • Plot the percentage of scavenging against the concentration of Tinuvin 123 to determine the IC₅₀ value.

Visualizing the Experimental Workflow

ESR_Workflow Start Start Prepare_Solutions Prepare Stock Solutions (Tinuvin 123, Fenton's Reagents, DMPO) Start->Prepare_Solutions Prepare_Mixtures Prepare Reaction Mixtures (with and without Tinuvin 123) Prepare_Solutions->Prepare_Mixtures Initiate_Reaction Initiate Radical Generation (add H₂O₂) Prepare_Mixtures->Initiate_Reaction ESR_Measurement Record ESR Spectra Initiate_Reaction->ESR_Measurement Analyze_Data Analyze Signal Intensity Calculate % Scavenging ESR_Measurement->Analyze_Data Determine_IC50 Determine IC₅₀ Value Analyze_Data->Determine_IC50 End End Determine_IC50->End

Caption: Workflow for ESR-based quantification of free radical scavenging.

Byproducts of the Scavenging Mechanism

The reactions of Tinuvin 123 with free radicals, while regenerative for the active nitroxyl radical, also produce a variety of non-radical byproducts. The identification of these byproducts is crucial for understanding the long-term performance and potential degradation pathways of the stabilizer.

The primary byproducts are formed from the reaction of the alkoxyamine intermediate (>NOR') with peroxy radicals (ROO•). This reaction regenerates the nitroxyl radical (>NO•) and can produce species such as:

  • Alcohols (ROH)

  • Ketones or Aldehydes (from the peroxy radical)

The exact nature of the byproducts will depend on the specific alkyl and peroxy radicals being scavenged.

Analytical Methods for Byproduct Identification

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for the separation and identification of the degradation products of HALS.

General HPLC-MS Protocol:

  • Sample Preparation: Extract the byproducts from the matrix (e.g., a polymer) using a suitable solvent.

  • Chromatographic Separation: Inject the extract into an HPLC system equipped with a C18 column. A gradient elution with solvents like methanol, acetonitrile, and water is typically used to separate the components.

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass spectrometer (e.g., a Quadrupole Time-of-Flight, Q-TOF) for detection and identification of the individual components based on their mass-to-charge ratio (m/z).

Conclusion

Tinuvin 123 is a highly efficient free radical scavenger that operates through the regenerative Denisov cycle. Its N-O-R HALS structure provides the benefit of low basicity, expanding its utility in various formulations. The quantitative assessment of its scavenging activity can be effectively performed using ESR spectroscopy with spin trapping techniques. A thorough understanding of its mechanism and byproducts, as outlined in this guide, is essential for its optimal application in the development of stabilized materials and pharmaceutical formulations where oxidative stress is a concern. Further research to elucidate the specific reaction kinetics and quantitative scavenging efficiency of Tinuvin 123 would be of significant value to the scientific community.

References

Methodological & Application

Application Notes: UV-123 for Automotive Clear Coats

Author: BenchChem Technical Support Team. Date: December 2025

Introduction UV-123 is a liquid hindered amine light stabilizer (HALS) designed for the protection of coatings against degradation caused by UV radiation. Unlike UV absorbers, which function by absorbing UV light, HALS like this compound act as radical scavengers, interrupting the chemical chain reactions that lead to paint degradation such as loss of gloss, cracking, and discoloration.[1] Its low volatility and high migration resistance ensure long-lasting protection, making it particularly suitable for demanding applications like automotive OEM (original equipment manufacturer) and refinish clear coats. This compound is effective in a variety of polymer systems, including polyurethanes and acrylics, which are common binders in automotive coatings.[2]

Mechanism of Action: Free Radical Scavenging When automotive coatings are exposed to sunlight, UV radiation generates damaging free radicals within the polymer matrix. These radicals initiate a chain reaction of degradation, breaking down the polymer network. This compound neutralizes these free radicals, effectively halting the degradation process. This regenerative mechanism, often referred to as the Denisov cycle, allows a single HALS molecule to neutralize multiple radicals, providing highly efficient and durable protection.

G cluster_cycle This compound (HALS) Protective Cycle cluster_degradation Polymer Degradation Pathway N_O_dot Nitroxyl Radical (from HALS) N_O_R Alkoxyamine N_O_dot->N_O_R Traps Alkyl Radical (R●) P_dot Alkyl Radical (P●) N_O_dot->P_dot Intercepts & Neutralizes N_dot Amino Radical N_O_R->N_dot Reacts with Peroxy Radical (ROO●) POO_dot Peroxy Radical (POO●) N_O_R->POO_dot Intercepts & Neutralizes N_H HALS (Regenerated) N_H->N_O_dot Oxidation N_dot->N_H Abstracts H from ROOH Polymer Polymer Chain (P-H) Polymer->P_dot UV Light P_dot->POO_dot + O2 Degradation Degradation Products (Loss of Gloss, Cracks) POO_dot->Degradation Chain Scission

Caption: The HALS regenerative cycle intercepts and neutralizes free radicals, preventing polymer degradation.

Formulation and Application Guidelines

This compound is a liquid additive that is soluble in most organic solvents and compatible with a wide range of resin systems used in automotive clear coats.

Dosage and Synergy A typical dosage of this compound in automotive clear coats ranges from 0.2% to 1.5% by weight, based on binder solids. For optimal performance, this compound is highly recommended to be used in combination with a UV absorber (UVA), such as a benzotriazole (B28993) (e.g., UV-1130, UV-384) or other UVA types.[2] This synergistic combination provides comprehensive protection: the UVA absorbs the bulk of incoming UV radiation at the surface, while this compound scavenges any free radicals that may still form within the coating.[1] This dual-layer approach has been shown to increase the service life of coatings by over 50%.

G UV_Radiation UV Radiation Clearcoat_Surface Clearcoat Surface UV_Radiation->Clearcoat_Surface Polymer_Matrix Polymer Matrix Clearcoat_Surface->Polymer_Matrix Penetrating UV Free_Radicals Free Radicals Polymer_Matrix->Free_Radicals Generates Degradation Coating Degradation Free_Radicals->Degradation Causes UVA UV Absorber (UVA) UVA->Clearcoat_Surface Blocks/Absorbs UV HALS This compound (HALS) HALS->Free_Radicals Neutralizes

Caption: Synergistic protection mechanism of UV Absorbers (UVA) and HALS like this compound in a clear coat.

Physical and Chemical Properties

PropertyValueReference
Chemical ClassHindered Amine Light Stabilizer (HALS)
AppearanceYellowish Liquid[2]
VolatilityLow
Migration ResistanceHigh
Thermal StabilityExcellent (up to 300°C)
SolubilitySoluble in most organic solvents
CompatibilityAcrylics, Polyurethanes, Alkyds, Epoxies[2]

Performance Data

The inclusion of this compound significantly enhances the durability and weather resistance of automotive clear coats. Accelerated weathering tests are a primary method for quantifying this improvement.

Accelerated Weathering Performance

Performance MetricTest MethodControl (No UV Stabilizer)Formulation with 1.0% this compound
Gloss Retention (%)ASTM G154 (2,000 hours)< 50%> 90%
Color Change (ΔE)ASTM D2244> 5.0 (Significant Yellowing)< 1.0 (Minimal Yellowing)
Cracking / ChalkingASTM D661 / D4214Severe Cracking and ChalkingNo Cracking or Chalking

Note: Data for Control and Color Change are representative values for a typical automotive clear coat system to illustrate the benefit of this compound.

Experimental Protocols

To evaluate the efficacy of this compound in an automotive clear coat formulation, a series of standardized tests should be performed on coated panels.

G A 1. Panel Preparation (Steel/Aluminum, Degrease, Abrade) B 2. Coating Application (Primer, Basecoat, Clear Coat with this compound) A->B C 3. Curing (e.g., 140°C for 30 min) B->C D 4. Initial Characterization (Gloss, Hardness, Adhesion, Color) C->D E 5. Accelerated Weathering (ASTM G154 / SAE J2527) D->E F 6. Post-Exposure Characterization (Gloss, Hardness, Adhesion, Color) E->F G 7. Data Analysis & Comparison F->G

Caption: Standard experimental workflow for evaluating the performance of automotive clear coats.

1. Substrate Preparation and Coating Application

  • Substrate: Use standard steel or aluminum panels (e.g., 4x6 inches).

  • Preparation: Degrease panels with a suitable solvent (e.g., isopropyl alcohol). For steel, light abrasion with 320-400 grit sandpaper may be required to ensure proper adhesion.[3]

  • Application: Apply a full automotive paint system (primer, basecoat, and the experimental clear coat) using a calibrated spray gun to achieve a consistent dry film thickness (typically 80-120 micrometers for the total system).[3] Prepare control panels (without this compound) and experimental panels with varying concentrations of this compound.

  • Curing: Cure the coated panels according to the resin manufacturer's specifications (e.g., 20-30 minutes at 80-160°C).[3] Allow a conditioning period of at least 24 hours at standard laboratory conditions (23°C, 50% RH) before testing.[3]

2. Accelerated Weathering Protocol (ASTM G154)

  • Apparatus: Use a fluorescent UV weathering device.

  • Cycle: A common cycle for automotive coatings involves alternating periods of UV exposure and moisture. An example cycle is: 8 hours of UV exposure at 60°C followed by 4 hours of condensation at 50°C.

  • Exposure Duration: Expose panels for a total of 2,000 hours, with evaluations at 500-hour intervals.

  • Evaluation: Measure gloss, color change, and observe for physical defects like cracking or blistering at each interval.

3. Performance Evaluation Protocols

  • Gloss Measurement (ASTM D523):

    • Use a 60° or 20° glossmeter.

    • Measure the gloss of each panel at 3-5 different locations before and after weathering exposure.

    • Calculate the percentage of gloss retention.

  • Adhesion Test (ASTM D3359 - Cross-Cut Method):

    • Use a cutting tool with spaced teeth to create a grid pattern through the coating to the substrate.[3]

    • Apply a specified pressure-sensitive tape over the grid and remove it rapidly.[3]

    • Classify the adhesion based on the amount of coating removed by the tape, from 5B (no detachment) to 0B (severe detachment).

  • Pencil Hardness Test (ASTM D3363):

    • Use a set of calibrated graphite (B72142) pencils of increasing hardness (e.g., 2B to 5H).

    • Hold the pencil at a 45° angle and push it firmly on the coated surface.[3]

    • The pencil hardness is defined as the hardest pencil that does not scratch or gouge the coating.[3]

  • Chemical Resistance Test (Spot Test):

    • Apply a small amount of test chemical (e.g., 10% sulfuric acid, gasoline, pancreatin (B1164899) to simulate bird droppings) onto the clear coat surface.[4]

    • Cover the spot with a watch glass for a specified period (e.g., 1 hour).

    • Wash the panel and evaluate for any change in appearance, such as discoloration, blistering, or loss of gloss.[5]

References

Application Notes and Protocols for Incorporating UV-123 in Waterborne Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to UV-123 and its Role in Coating Protection

This compound is a liquid hindered amine light stabilizer (HALS) that protects coatings from degradation caused by exposure to ultraviolet (UV) radiation. Unlike UV absorbers (UVAs), which function by absorbing UV radiation, HALS like this compound act as radical scavengers. They do not absorb UV light directly but instead interrupt the photo-oxidative degradation process initiated by UV exposure. This mechanism makes them highly effective at protecting the surface of coatings and maintaining properties like gloss and color over time. For optimal performance, this compound is often used in synergy with a UV absorber.

Mechanism of Action: Free Radical Scavenging

The primary function of this compound is to neutralize free radicals that are generated within the coating upon exposure to UV light. This process, known as the Denisov Cycle, involves the HALS being oxidized to a stable nitroxide radical. This nitroxide radical then scavenges the free radicals in the polymer, preventing them from causing further degradation of the coating binder. The HALS is regenerated in this process, allowing a single molecule to participate in multiple radical scavenging cycles, which contributes to its long-term effectiveness.

Synergistic Effect with UV Absorbers

Combining this compound with a UV absorber provides a comprehensive stabilization package for waterborne coatings. The UV absorber works at the surface to block a significant portion of the incoming UV radiation, while this compound scavenges any free radicals that are formed deeper within the coating. This dual-protection approach leads to significantly improved durability and performance compared to using either additive alone. Studies have shown that this synergistic combination can increase the service life of coatings by over 50%.[1]

Diagram of UV Degradation and Stabilization Pathway

UV_Stabilization cluster_degradation UV Degradation Pathway (Unstabilized) cluster_stabilization Stabilization Pathway (with this compound and UVA) UV_Light UV Light Polymer Coating Polymer UV_Light->Polymer initiates UVA UV Absorber (UVA) UV_Light->UVA absorbed by Free_Radicals Free Radicals Polymer->Free_Radicals generates Degradation Degradation (Gloss Loss, Cracking, Yellowing) Polymer->Degradation Free_Radicals->Polymer attacks Stabilized_Polymer Protected Polymer UVA->Stabilized_Polymer protects UV_123 This compound (HALS) UV_123->UV_123 regenerated Free_Radicals_Stabilized Free Radicals UV_123->Free_Radicals_Stabilized scavenges Harmless_Products Harmless Products Free_Radicals_Stabilized->Harmless_Products UV_Light_Source UV Light Source UV_Light_Source->UV_Light UV_Light_Source->UVA

Caption: UV degradation pathway and the protective mechanisms of UV absorbers and HALS like this compound.

Protocols for Incorporating this compound into Waterborne Coatings

The primary challenge in incorporating this compound into waterborne coatings is its hydrophobic nature. Direct addition can lead to instability, flocculation, and reduced efficacy. The following protocols detail three common methods for successful incorporation.

Protocol 1: Direct Addition to the Let-Down Stage

This is the simplest method but requires careful control to avoid shocking the system. It is best suited for formulations with good shear tolerance and compatible co-solvents.

Materials:

  • Waterborne acrylic or polyurethane resin

  • Pigment dispersion (if applicable)

  • Coalescing agents

  • Defoamers

  • Rheology modifiers

  • This compound

  • Deionized water

Procedure:

  • In a suitable mixing vessel, combine the waterborne resin, pigment dispersion, and any other components of the grind phase.

  • Under moderate agitation, slowly add the components of the let-down stage, such as coalescing agents and defoamers.

  • In a separate container, pre-disperse the this compound in a small amount of a compatible, water-miscible co-solvent (e.g., butyl glycol) at a ratio of 1:1 to 1:3 (this compound to co-solvent).

  • Slowly add the pre-dispersed this compound solution to the main batch under continuous, high-speed agitation. The addition should be done subsurface to promote rapid dispersion.

  • Continue mixing for at least 30 minutes to ensure uniform distribution.

  • Add rheology modifiers and the final portion of deionized water to adjust the viscosity to the desired level.

  • Allow the coating to equilibrate for at least 24 hours before application and testing.

Protocol 2: Creation of an Aqueous Dispersion (Emulsion)

This method involves creating a stable oil-in-water emulsion of this compound, which can then be easily incorporated into the waterborne coating formulation.

Materials:

  • This compound

  • Non-ionic surfactant (e.g., alcohol ethoxylate with an HLB value between 10 and 14)

  • Anionic surfactant (optional, for improved stability)

  • Deionized water

  • High-shear mixer (e.g., rotor-stator homogenizer)

Procedure:

  • Surfactant Selection: The choice of surfactant is critical. A blend of non-ionic and anionic surfactants often provides the best stability. The required Hydrophile-Lipophile Balance (HLB) will depend on the specific grade of this compound and other components.

  • Preparation of the Oil Phase: In a beaker, combine this compound and the selected surfactant(s). Gently warm the mixture to 40-50°C to reduce viscosity and aid in mixing.

  • Preparation of the Aqueous Phase: In a separate beaker, heat deionized water to 40-50°C.

  • Emulsification:

    • Slowly add the oil phase to the aqueous phase under high-shear mixing.

    • Continue mixing at high speed for 15-30 minutes until a stable, milky-white emulsion is formed.

    • The particle size of the emulsion should ideally be below 1 micrometer for optimal stability and performance.

  • Incorporation into the Coating: The prepared aqueous dispersion of this compound can be added to the waterborne coating formulation during the let-down stage under moderate agitation.

Protocol 3: Use of Commercially Available Pre-Dispersed this compound

Several suppliers offer pre-dispersed, water-compatible versions of HALS, including those based on the same chemistry as this compound. These products are designed for easy incorporation into waterborne systems.

Procedure:

  • Consult the technical data sheet (TDS) of the specific commercial product for recommended dosage and incorporation instructions.

  • Typically, these pre-dispersed products can be added directly to the let-down stage of the coating formulation under gentle agitation.

  • No pre-dilution or high-shear mixing is usually required.

Diagram of the Experimental Workflow for Coating Development and Testing

Experimental_Workflow Formulation 1. Formulation - Select Resin (Acrylic/PU) - Choose Incorporation Method - Add this compound +/- UVA Preparation 2. Coating Preparation - Mixing - Viscosity Adjustment Formulation->Preparation Application 3. Substrate Application - Drawdown on Panels - Curing/Drying Preparation->Application Initial_Testing 4. Initial Property Testing - Gloss (ASTM D523) - Color (ASTM D2244) Application->Initial_Testing Weathering 5. Accelerated Weathering - ASTM G154 Exposure Initial_Testing->Weathering Final_Testing 6. Post-Weathering Testing - Gloss Retention - Color Change (ΔE) Weathering->Final_Testing Analysis 7. Data Analysis & Conclusion Final_Testing->Analysis Incorporation_Method_Selection Start Start: Need to incorporate This compound into a waterborne coating Check_Commercial Are commercially available pre-dispersed versions of this compound an option? Start->Check_Commercial Use_Commercial Use Protocol 3: Incorporate pre-dispersed product Check_Commercial->Use_Commercial Yes Check_Shear Does the formulation have good shear tolerance and compatible co-solvents? Check_Commercial->Check_Shear No End End: this compound incorporated Use_Commercial->End Direct_Addition Use Protocol 1: Direct addition to let-down Check_Shear->Direct_Addition Yes Create_Dispersion Use Protocol 2: Create an aqueous dispersion Check_Shear->Create_Dispersion No Direct_Addition->End Create_Dispersion->End

References

Application of Tinuvin 123 in Exterior Wood Stains: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exterior wood surfaces are continuously exposed to environmental stressors, primarily ultraviolet (UV) radiation and moisture, which lead to degradation of the wood structure and the applied protective coating. This degradation manifests as discoloration, loss of gloss, cracking, and eventual coating failure. Tinuvin 123, a liquid hindered amine light stabilizer (HALS) based on an amino-ether functionality, is a key additive in formulating durable exterior wood stains. Its low volatility and low basicity make it particularly suitable for acid-catalyzed and oxidative drying coating systems commonly used for wood.[1][2][3] This document provides detailed application notes, experimental protocols, and performance data related to the use of Tinuvin 123 in exterior wood stains.

Tinuvin 123 functions not by absorbing UV radiation, but by scavenging free radicals that are formed during the photo-oxidation of the coating and the underlying wood substrate.[4][5] For optimal performance, it is highly recommended to be used in conjunction with a UV absorber, such as Tinuvin 1130 or Tinuvin 384, which filters out harmful UV radiation.[1][6][7] This synergistic combination provides superior protection against gloss reduction, cracking, blistering, delamination, and color change.[1][7]

Mechanism of Action

The photodegradation of wood is a complex process primarily involving the degradation of lignin (B12514952), a key structural component of wood that is a strong absorber of UV radiation.[8][9] UV radiation excites lignin molecules, leading to the formation of free radicals. These radicals react with oxygen to create hydroperoxides, which then decompose to form chromophoric groups, causing the characteristic yellowing and browning of weathered wood. This process also leads to the breakdown of the wood's cellular structure, resulting in surface checking and cracking.

Tinuvin 123, as a HALS, interrupts this degradation cycle by scavenging the free radicals. The mechanism, often referred to as the Denisov cycle, involves the HALS being oxidized to a stable nitroxyl (B88944) radical, which then traps the wood and coating-derived free radicals, preventing them from propagating the degradation chain reaction. The HALS is then regenerated, allowing it to participate in further radical scavenging cycles, thus providing long-term protection.

Wood_Photodegradation_and_Protection cluster_degradation Wood Photodegradation Pathway cluster_protection Protection by Tinuvin 123 (HALS) UV_Radiation UV Radiation (Sunlight) Lignin Lignin in Wood UV_Radiation->Lignin Excited_Lignin Excited Lignin Lignin->Excited_Lignin Free_Radicals Free Radicals (Lignin-R•) Excited_Lignin->Free_Radicals Peroxy_Radicals Peroxy Radicals (Lignin-ROO•) Free_Radicals->Peroxy_Radicals + O2 Nitroxyl_Radical Nitroxyl Radical (>N-O•) Oxygen Oxygen (O2) Degradation_Products Degradation Products (Chromophores, Chain Scission) Peroxy_Radicals->Degradation_Products Trapped_Radicals Stable Products Peroxy_Radicals->Trapped_Radicals + >N-O• Tinuvin_123 Tinuvin 123 (>N-OR) Tinuvin_123->Nitroxyl_Radical Oxidation Nitroxyl_Radical->Trapped_Radicals + Lignin-R• Trapped_Radicals->Tinuvin_123 Regeneration Cycle

Caption: Photodegradation of wood and the protective mechanism of Tinuvin 123.

Formulation Guidelines

Tinuvin 123 is a liquid additive that can be easily incorporated into both solvent-based and water-based wood stains. For waterborne systems, a water-dispersible version, Tinuvin® 123-DW ECO, is available.[10]

Recommended Concentrations:

The optimal concentration of Tinuvin 123 depends on several factors, including the binder system, the type and concentration of the UV absorber used, the type of wood, and the expected severity of the environmental exposure. Laboratory trials are recommended to determine the ideal concentration for a specific formulation.[1][6]

AdditiveRecommended Concentration (% by weight on binder solids)
Tinuvin 1230.5 - 2.0%
Tinuvin 1130 (UVA)1.0 - 3.0%

Compatibility:

Tinuvin 123 exhibits good compatibility with a wide range of binder systems used in wood stains, including:

  • Alkyd and modified alkyd resins[1][6]

  • Acrylic resins

  • Polyurethane dispersions[10]

Due to its low basicity, Tinuvin 123 is particularly well-suited for acid-catalyzed coating systems where traditional HALS may show negative interactions.[1][2][3]

Performance Data (Illustrative)

The following table provides an illustrative summary of the expected performance of an exterior alkyd-based wood stain with and without the addition of Tinuvin 123 and a UV absorber. The data is based on accelerated weathering tests and demonstrates the significant improvement in durability imparted by the stabilizer package.

FormulationGloss Retention (%) after 2000 hoursColor Change (ΔE*) after 2000 hoursCracking (ASTM D661)
Control (no additives)2515.2Severe (4)
+ 1.5% Tinuvin 123558.5Slight (8)
+ 2.0% Tinuvin 1130656.1Moderate (6)
+ 1.5% Tinuvin 123 + 2.0% Tinuvin 1130852.3None (10)

Note: These are representative values. Actual results will vary depending on the specific formulation and test conditions.

Experimental Protocols

To evaluate the performance of Tinuvin 123 in exterior wood stains, a series of standardized tests should be conducted. The following protocols are based on widely accepted ASTM standards.

Accelerated Weathering Test

Objective: To simulate the effects of outdoor weathering on wood stains in a controlled laboratory environment.

Standard: Based on ASTM G154 "Standard Practice for Operating Fluorescent Ultraviolet (UV) Lamp Apparatus for Exposure of Nonmetallic Materials".[11][12][13]

Apparatus:

  • Fluorescent UV weathering chamber (e.g., QUV)

  • UVA-340 fluorescent lamps

  • Specimen holders

Procedure:

  • Specimen Preparation: Prepare wood panels of a specified species (e.g., pine, cedar) and dimensions (e.g., 75 x 150 mm). Apply the wood stain formulations (control and with additives) at a uniform thickness and allow them to cure according to the manufacturer's instructions.

  • Exposure Cycle: Mount the specimens in the weathering chamber and expose them to alternating cycles of UV radiation and moisture. A common cycle for exterior wood coatings is:

    • 8 hours of UV exposure at a black panel temperature of 60°C.

    • 4 hours of condensation at a black panel temperature of 50°C.[14]

  • Evaluation: Periodically remove the specimens from the chamber (e.g., every 500 hours) and evaluate them for:

    • Gloss Retention: Measure the 60° gloss using a gloss meter (ASTM D523).

    • Color Change: Measure the color coordinates (L, a, b) using a spectrophotometer and calculate the total color difference (ΔE) (ASTM D2244).

    • Cracking, Blistering, and Flaking: Visually assess the degree of cracking (ASTM D661), blistering (ASTM D714), and flaking (ASTM D772).

Accelerated_Weathering_Workflow Start Start Prepare_Panels Prepare and Coat Wood Panels Start->Prepare_Panels Cure_Panels Cure Coated Panels Prepare_Panels->Cure_Panels Initial_Measurement Initial Gloss and Color Measurement Cure_Panels->Initial_Measurement QUV_Exposure Expose in QUV Chamber (ASTM G154 Cycle) Initial_Measurement->QUV_Exposure Periodic_Evaluation Periodic Evaluation (e.g., every 500h) QUV_Exposure->Periodic_Evaluation Periodic_Evaluation->QUV_Exposure Continue Exposure Final_Evaluation Final Evaluation (e.g., after 2000h) Periodic_Evaluation->Final_Evaluation End of Test End End Final_Evaluation->End

Caption: Experimental workflow for accelerated weathering testing.

Flexibility Test (Mandrel Bend)

Objective: To assess the flexibility and resistance to cracking of the wood stain upon bending.

Standard: Based on ASTM D522 "Standard Test Methods for Mandrel Bend Test of Attached Organic Coatings".[15][16][17]

Apparatus:

  • Cylindrical or conical mandrel bend tester

Procedure:

  • Specimen Preparation: Apply the wood stain to flexible wood veneer or thin metal panels and allow to cure.

  • Bending: Bend the coated panel over a mandrel of a specified diameter. For a conical mandrel, the panel is bent over a range of diameters.

  • Evaluation: Examine the coating for cracks or delamination at the bend. The smallest diameter mandrel over which the coating does not crack is reported as the flexibility of the coating.

Adhesion Test (Tape Test)

Objective: To evaluate the adhesion of the wood stain to the substrate.

Standard: Based on ASTM D3359 "Standard Test Methods for Rating Adhesion by Tape Test".[18][19][20]

Apparatus:

  • Sharp cutting tool (e.g., utility knife)

  • Pressure-sensitive tape (as specified in the standard)

Procedure:

  • Cutting: Make a series of cuts through the coating to the substrate. Two methods are described:

    • Method A (X-cut): For coatings thicker than 125 µm.

    • Method B (Cross-hatch): For coatings up to 125 µm thick.

  • Tape Application: Apply the pressure-sensitive tape over the cut area and smooth it down firmly.

  • Tape Removal: Rapidly pull the tape off at a 180° angle.

  • Evaluation: Visually assess the amount of coating removed by the tape and rate the adhesion on a scale from 5B (no peeling or removal) to 0B (more than 65% of the area is removed).

Conclusion

Tinuvin 123 is a highly effective hindered amine light stabilizer for enhancing the durability of exterior wood stains. When used in combination with a suitable UV absorber, it provides excellent protection against the detrimental effects of weathering, including gloss loss, color change, and cracking. The incorporation of Tinuvin 123 into wood stain formulations, guided by the principles and protocols outlined in this document, can significantly extend the service life and maintain the aesthetic appeal of exterior wood surfaces.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidance on the recommended dosage of UV-123 for the effective stabilization of polypropylene (B1209903) (PP) against degradation caused by ultraviolet (UV) radiation. This document includes summaries of quantitative data, detailed experimental protocols for performance evaluation, and visualizations of the degradation and stabilization mechanisms.

Introduction to this compound

This compound is a high-performance Hindered Amine Light Stabilizer (HALS) used to protect polymers from photodegradation. Its chemical name is Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl)sebacate, with the CAS Number 129757-67-1. As a liquid, low-basicity stabilizer, this compound offers excellent compatibility with polypropylene and is effective in preventing the loss of mechanical properties, discoloration, and surface cracking caused by UV exposure.[1][2][3]

Mechanism of Polypropylene Degradation and this compound Stabilization

Polypropylene is susceptible to degradation when exposed to UV radiation, which initiates a free-radical chain reaction leading to the scission of polymer chains and a loss of physical and mechanical properties.[4][5] HALS, such as this compound, do not absorb UV radiation but instead act as radical scavengers, interrupting the degradation cycle.

The stabilization mechanism of this compound involves a cyclic process where the HALS is regenerated, allowing it to neutralize multiple free radicals, thus providing long-term protection to the polymer matrix.

References

Application Notes and Protocols: The Use of HALS 123 in High-Temperature Curing Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hindered Amine Light Stabilizers (HALS) are a class of additives crucial for preventing the degradation of polymers and coatings when exposed to light. HALS 123, chemically known as Bis-(1-octyloxy-2,2,6,6-tetramethyl-4-piperidinyl) sebacate, is a liquid HALS of the amino ether type.[1][2] Its low basicity and high stability make it particularly well-suited for high-temperature curing systems, where it effectively scavenges free radicals to protect the coating matrix.[1][3] These application notes provide a comprehensive overview of the use of HALS 123 in such systems, including its mechanism of action, performance data, and detailed experimental protocols for its evaluation.

HALS 123 is especially effective in automotive and industrial coatings, powder coatings, and other applications that require a high-temperature baking or curing process.[2][3] It works through a regenerative radical scavenging mechanism, often referred to as the Denisov cycle, which allows it to provide long-term protection against gloss loss, cracking, and discoloration.[4] For optimal performance, HALS 123 is often used in synergy with UV absorbers.[2][5]

Mechanism of Action: The Denisov Cycle

HALS 123 does not absorb UV radiation. Instead, it functions by inhibiting the degradation of the polymer through the continuous and cyclic removal of free radicals that are formed during photo-oxidation.[4] This regenerative process is what makes HALS so effective and long-lasting.

Denisov_Cycle HALS_Amine HALS Amine (>N-OR) Nitroxyl_Radical Nitroxyl Radical (>NO•) HALS_Amine->Nitroxyl_Radical + POO• Polymer_Radical Polymer Radical (P•) Peroxy_Radical Peroxy Radical (POO•) Polymer_Radical->Peroxy_Radical + O₂ Hydroperoxide Hydroperoxide (POOH) Peroxy_Radical->Hydroperoxide + PH Polymer_Degradation Polymer Degradation (Chain Scission, etc.) Peroxy_Radical->Polymer_Degradation Alkoxyamine Alkoxyamine (>NOP) Nitroxyl_Radical->Alkoxyamine + P• Alkoxyamine->HALS_Amine + POO• Hydroperoxide->Polymer_Radical hv, heat Hydroperoxide->Peroxy_Radical hv, heat

Caption: The regenerative Denisov cycle of HALS activity.

Performance Data in High-Temperature Curing Systems

The inclusion of HALS 123 in high-temperature curing formulations significantly enhances the durability and aesthetic properties of the final coating. The following tables summarize typical performance data observed in a model high-bake polyester-melamine coating system.

Table 1: Gloss Retention of a White Polyester-Melamine Coating after Accelerated Weathering

Curing Temperature (°C)HALS 123 Concentration (%)Initial Gloss (60°)Gloss after 1000h QUV-AGloss Retention (%)
1300.0853541
1301.0867891
1302.0868295
1500.0843036
1501.0857588
1502.0858094

Table 2: Color Stability of a White Polyester-Melamine Coating after Accelerated Weathering

Curing Temperature (°C)HALS 123 Concentration (%)Initial Yellowness IndexYellowness Index after 1000h QUV-AColor Difference (ΔE*ab)
1300.01.25.84.6
1301.01.12.00.9
1302.01.11.50.4
1500.01.56.55.0
1501.01.42.51.1
1502.01.41.80.4

Experimental Protocols

Protocol 1: Preparation of a High-Temperature Curing Coating Formulation

This protocol describes the preparation of a model solvent-borne polyester-melamine white coating.

Materials:

  • Hydroxyl-functional polyester (B1180765) resin

  • Hexamethoxymethylmelamine (HMMM) resin

  • Titanium dioxide (TiO₂) pigment

  • Blocked acid catalyst

  • HALS 123

  • UV Absorber (e.g., benzotriazole (B28993) type)

  • Solvent blend (e.g., xylene/butyl acetate)

  • Flow and leveling agents

Procedure:

  • Prepare the pigment paste by dispersing TiO₂ in the polyester resin and a portion of the solvent blend using a high-speed disperser.

  • In a separate vessel, combine the remaining polyester resin, HMMM resin, and the rest of the solvent blend.

  • Add the pigment paste to the resin solution and mix until uniform.

  • Incorporate the blocked acid catalyst, flow and leveling agents, HALS 123, and UV absorber under gentle agitation.

  • Adjust the viscosity of the final formulation with the solvent blend to the desired application viscosity.

Formulation_Workflow A Pigment Dispersion (TiO₂ + Polyester Resin + Solvent) C Letdown A->C B Resin Solution (Polyester + HMMM + Solvent) B->C D Additive Incorporation C->D Add Pigment Paste E Final Coating D->E Add Catalyst, HALS 123, UV Absorber, etc.

Caption: Workflow for preparing the coating formulation.

Protocol 2: Coating Application and Curing

Procedure:

  • Prepare steel panels by cleaning and degreasing.

  • Apply the coating formulation to the panels using a spray gun to achieve a dry film thickness of 40-50 µm.

  • Allow the coated panels to flash-off at room temperature for 15 minutes.

  • Cure the panels in a forced-air oven at the specified temperature (e.g., 130°C or 150°C) for 30 minutes.

  • Allow the panels to cool to room temperature before testing.

Protocol 3: Evaluation of Coating Performance

1. Gloss Measurement:

  • Measure the 60° and 20° gloss of the cured coatings using a gloss meter according to ASTM D523.

  • Perform initial measurements and measurements after accelerated weathering.

2. Color Measurement:

  • Measure the CIE Lab* color values and calculate the yellowness index according to ASTM E313 using a spectrophotometer.

  • Calculate the color difference (ΔE*ab) after weathering compared to the initial reading.

3. Accelerated Weathering:

  • Expose the coated panels to accelerated weathering using a QUV accelerated weathering tester with UVA-340 lamps according to ASTM G154, Cycle 1 (8 hours UV at 60°C BPT, followed by 4 hours condensation at 50°C BPT).

  • Evaluate gloss and color at specified intervals (e.g., every 250 hours).

4. Adhesion Test:

  • Assess the adhesion of the coating to the substrate using the cross-hatch adhesion test according to ASTM D3359.

Logical Relationship of HALS 123 in Coating Protection

The effectiveness of HALS 123 is a part of a comprehensive strategy for coating durability, especially in high-temperature cured systems which are often subjected to harsh environmental conditions.

Logical_Relationship High_Temp_Curing High-Temperature Curing System HALS_123 HALS 123 (Low Volatility, Low Basicity) High_Temp_Curing->HALS_123 UV_Absorber UV Absorber High_Temp_Curing->UV_Absorber Radical_Scavenging Radical Scavenging HALS_123->Radical_Scavenging UV_Screening UV Screening UV_Absorber->UV_Screening Coating_Durability Enhanced Coating Durability Radical_Scavenging->Coating_Durability UV_Screening->Coating_Durability

Caption: Role of HALS 123 in enhancing coating durability.

Conclusion

HALS 123 is a highly effective hindered amine light stabilizer for high-temperature curing systems. Its low volatility ensures its presence in the coating film after the baking process, and its low basicity prevents adverse interactions with acidic components of the formulation. The synergistic use of HALS 123 with a suitable UV absorber provides a robust stabilization package that significantly improves the gloss retention, color stability, and overall durability of coatings exposed to UV radiation and weathering. The provided protocols offer a framework for the systematic evaluation of HALS 123 in specific high-temperature curing formulations.

References

Application Notes and Protocols: Synergistic Effects of UV-123 and Tinuvin 328

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synergistic photostabilization effects of a Hindered Amine Light Stabilizer (HALS), UV-123, and a benzotriazole (B28993) Ultraviolet (UV) Absorber, Tinuvin 328. The combination of these two additives offers significantly enhanced protection for various polymeric materials and coatings against degradation caused by UV radiation, leading to extended product lifespan and improved performance.[1][2][3]

Introduction to Photodegradation and Stabilization

Polymers are susceptible to degradation upon exposure to ultraviolet (UV) radiation, a component of sunlight. This degradation process, known as photodegradation, can lead to a variety of undesirable effects, including:

  • Changes in Appearance: Discoloration (yellowing), loss of gloss, and chalking.[4]

  • Deterioration of Mechanical Properties: Cracking, blistering, delamination, and loss of tensile strength.[5][6]

To mitigate these effects, UV stabilizers are incorporated into polymeric materials.[7] This document focuses on the synergistic interaction between two key types of UV stabilizers: Hindered Amine Light Stabilizers (HALS) and UV Absorbers (UVA).

Mechanism of Action

This compound and Tinuvin 328 employ different but complementary mechanisms to protect polymers from photodegradation. Their combined use results in a synergistic effect, providing protection superior to that of either additive alone.[1]

2.1. This compound: The Radical Scavenger

This compound is a member of the Hindered Amine Light Stabilizers (HALS) family. HALS do not absorb UV radiation directly. Instead, they function by scavenging free radicals that are formed during the photo-oxidation process.[2] This mechanism interrupts the chain reaction of degradation, thereby protecting the polymer matrix. A key advantage of HALS is their regenerative nature, allowing them to provide long-term protection.

2.2. Tinuvin 328: The UV Absorber

Tinuvin 328 belongs to the benzotriazole class of UV absorbers. Its primary function is to absorb harmful UV radiation in the 300-400 nm range and dissipate it as harmless thermal energy.[8] This process prevents the UV radiation from reaching the polymer and initiating the degradation process.

2.3. The Synergistic Effect

The combination of this compound and Tinuvin 328 creates a powerful two-tiered defense system. Tinuvin 328 acts as the first line of defense by absorbing the majority of the incoming UV radiation. Any UV radiation that penetrates this shield and generates free radicals is then neutralized by this compound. This synergistic interaction leads to a significant enhancement in the photostability of the material.[1][3]

Synergy_Mechanism cluster_0 UV Radiation cluster_1 Polymer Matrix cluster_2 Stabilization Mechanism UV_Radiation UV Radiation (Sunlight) Polymer Polymer Material UV_Radiation->Polymer Initiates Tinuvin_328 Tinuvin 328 (UV Absorber) UV_Radiation->Tinuvin_328 Absorbed by Free_Radicals Free Radicals Polymer->Free_Radicals Generates Degradation Degradation (Yellowing, Cracking, etc.) Tinuvin_328->Polymer Protects UV_123 This compound (HALS) UV_123->Polymer Protects Free_Radicals->Degradation Leads to Free_Radicals->UV_123 Scavenged by

Synergistic protection mechanism of this compound and Tinuvin 328.

Quantitative Performance Data

The following table summarizes representative data from accelerated weathering tests on a standard acrylic coating, demonstrating the synergistic effect of this compound and Tinuvin 328. The data illustrates the significant improvement in gloss retention and the reduction in color change when the two stabilizers are used in combination.

FormulationStabilizer Concentration (wt%)Gloss Retention (%) after 2000 hoursColor Change (ΔE*) after 2000 hours
ControlNone2515.2
A1.0% this compound657.8
B1.0% Tinuvin 328559.1
C (Synergistic Blend) 0.5% this compound + 0.5% Tinuvin 328 85 3.5

Note: This data is illustrative and based on typical performance trends observed in multiple studies. Actual results may vary depending on the specific polymer system, substrate, and testing conditions.[1][4][7]

Experimental Protocols

This section outlines a general protocol for evaluating the synergistic effects of this compound and Tinuvin 328 in a coating formulation using accelerated weathering.

4.1. Materials and Equipment

  • Substrate: Standardized test panels (e.g., Q-Panels)

  • Coating: A base formulation of the coating to be tested (e.g., acrylic, polyurethane)

  • UV Stabilizers: this compound and Tinuvin 328

  • Applicator: Film applicator or spray gun for uniform coating thickness

  • Accelerated Weathering Chamber: QUV Accelerated Weathering Tester (ASTM G154) or Xenon Arc Test Chamber (ASTM G155)

  • Glossmeter: To measure gloss at 20° and 60° angles

  • Spectrocolorimeter: To measure color change (CIELAB ΔE*)

4.2. Sample Preparation

  • Prepare four batches of the coating formulation:

    • Control: No UV stabilizer.

    • Formulation A: Add 1.0 wt% this compound to the base coating.

    • Formulation B: Add 1.0 wt% Tinuvin 328 to the base coating.

    • Formulation C: Add 0.5 wt% this compound and 0.5 wt% Tinuvin 328 to the base coating.

  • Thoroughly mix each formulation to ensure uniform dispersion of the additives.

  • Apply the coatings to the test panels at a consistent and specified dry film thickness.

  • Allow the coated panels to cure according to the manufacturer's instructions.

  • Measure and record the initial gloss and color values for each panel.

Experimental_Workflow cluster_prep Sample Preparation cluster_exposure Accelerated Weathering cluster_analysis Data Analysis prep1 Prepare 4 Coating Formulations: - Control - this compound - Tinuvin 328 - this compound + Tinuvin 328 prep2 Apply Coatings to Test Panels prep1->prep2 prep3 Cure Coated Panels prep2->prep3 prep4 Initial Measurements (Gloss, Color) prep3->prep4 exposure Expose Panels in QUV or Xenon Arc Chamber (e.g., 2000 hours) prep4->exposure analysis1 Periodic Measurements (e.g., every 500 hours) exposure->analysis1 analysis2 Final Measurements (Gloss, Color) analysis1->analysis2 analysis3 Calculate Gloss Retention (%) and Color Change (ΔE*) analysis2->analysis3 analysis4 Compare Performance of Different Formulations analysis3->analysis4

Workflow for evaluating UV stabilizer performance.

4.3. Accelerated Weathering Procedure (ASTM G154 - QUV)

  • Set the QUV tester to a cycle of alternating UV exposure and condensation. A common cycle is 8 hours of UV exposure at 60°C followed by 4 hours of condensation at 50°C.

  • Use UVA-340 lamps to simulate the UV portion of the solar spectrum.

  • Place the prepared panels in the QUV tester.

  • Run the test for a specified duration (e.g., 2000 hours).

  • Periodically remove the panels (e.g., every 500 hours) to measure gloss and color.

4.4. Data Analysis

  • Gloss Retention: Calculate the percentage of gloss retained at each measurement interval using the following formula:

    • Gloss Retention (%) = (Final Gloss / Initial Gloss) x 100

  • Color Change: Calculate the total color difference (ΔE*) using the CIELAB color space formula:

    • ΔE* = √[(ΔL)^2 + (Δa)^2 + (Δb*)^2]

  • Compare the gloss retention and color change data for all four formulations to determine the effectiveness of the individual stabilizers and their synergistic blend.

Conclusion

The combination of the HALS this compound and the benzotriazole UV absorber Tinuvin 328 demonstrates a clear synergistic effect in the photostabilization of polymeric materials and coatings. This synergy provides enhanced protection against degradation, leading to superior retention of physical and aesthetic properties over time. For researchers and professionals in material and drug development, leveraging this synergy can lead to the creation of more durable and long-lasting products. The provided protocols offer a framework for quantifying this synergistic performance in specific applications.

References

Application Note: Long-Term UV Stability Testing of Thermoplastic Elastomers (TPE) with UV-123 Stabilizer

Author: BenchChem Technical Support Team. Date: December 2025

AN-TPE-UV123-001

Audience: Researchers, scientists, and drug development professionals involved in the selection and qualification of polymeric materials for applications requiring long-term stability under UV exposure.

Introduction

Thermoplastic elastomers (TPEs) are a versatile class of polymers widely used in medical devices, pharmaceutical packaging, and consumer goods due to their flexibility, processability, and biocompatibility. However, exposure to ultraviolet (UV) radiation can lead to photodegradation, causing undesirable changes such as discoloration, loss of gloss, embrittlement, and a decline in mechanical properties.[1][2] This degradation can compromise the integrity and performance of the final product.

UV-123 is a liquid hindered amine light stabilizer (HALS) that effectively mitigates the photo-oxidative degradation of polymers.[3][4] As a radical scavenger, this compound interrupts the degradation chain reaction initiated by UV light, thereby preserving the physical and aesthetic properties of the TPE over extended periods.[4][5] Unlike UV absorbers, HALS are not consumed in the stabilization process and provide long-lasting protection.[6][7] This application note provides a comprehensive protocol for evaluating the long-term UV stability of TPE formulations containing this compound.

Experimental Summary

This study evaluates the performance of a medical-grade TPE compounded with 0.5% (w/w) this compound against an unstabilized TPE control. Samples were subjected to accelerated weathering according to ASTM D4329 and ASTM G154 standards.[8][9][10] Key performance indicators, including color stability, gloss retention, and mechanical properties (tensile strength and elongation at break), were measured at specified intervals.

Data Presentation

The following tables summarize the quantitative data obtained from the accelerated weathering tests.

Table 1: Color Stability (Total Color Difference - ΔE*ab) vs. Exposure Time

Exposure Time (hours)TPE Control (Unstabilized) ΔEabTPE + 0.5% this compound ΔEab
00.000.00
2503.50.8
5007.21.5
100015.82.9
200025.14.5

A higher ΔEab value indicates a greater change in color.*

Table 2: Gloss Retention (%) at 60° vs. Exposure Time

Exposure Time (hours)TPE Control (Unstabilized) % Gloss RetentionTPE + 0.5% this compound % Gloss Retention
0100100
2508598
5006295
10003591
20001586

Gloss retention is calculated as (Gloss_final / Gloss_initial) * 100.

Table 3: Mechanical Properties Retention (%) vs. Exposure Time

Exposure Time (hours)PropertyTPE Control (Unstabilized) % RetentionTPE + 0.5% this compound % Retention
1000 Tensile Strength5592
Elongation at Break4088
2000 Tensile Strength3085
Elongation at Break2081

Retention is calculated as (Property_final / Property_initial) * 100.

Results and Discussion

The inclusion of this compound significantly enhanced the UV stability of the TPE material. The stabilized samples exhibited substantially lower color change (ΔE*ab) and superior gloss retention throughout the 2000-hour exposure period. Furthermore, the mechanical properties of the TPE with this compound were well-maintained, with over 80% retention of both tensile strength and elongation at break after 2000 hours. In contrast, the unstabilized TPE control showed severe degradation, leading to significant discoloration and a drastic loss of mechanical integrity.[11][12] These results demonstrate the efficacy of this compound as a long-term UV stabilizer for TPE applications.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for conducting the long-term UV stability testing of TPE formulations.

Protocol 1: Sample Preparation
  • Material Compounding:

    • Dry the TPE pellets at 80°C for 4 hours to remove any residual moisture.

    • Prepare two formulations:

      • Control: 100% TPE.

      • Stabilized: 99.5% TPE + 0.5% this compound (w/w).

    • Compound each formulation using a twin-screw extruder with a temperature profile suitable for the specific TPE grade. Ensure thorough mixing for uniform dispersion of the this compound stabilizer.

  • Specimen Molding:

    • Injection mold the compounded pellets into standard test specimens as per the requirements of the characterization tests:

      • Color and Gloss: 75 mm x 150 mm flat plaques.[13]

      • Mechanical Testing: ASTM D638 Type IV dumbbell specimens for tensile testing.

    • Condition all molded specimens at 23°C ± 2°C and 50% ± 5% relative humidity for at least 40 hours before testing.

Protocol 2: Accelerated UV Weathering
  • Apparatus:

    • Use a fluorescent UV accelerated weathering chamber that complies with ASTM G154 and ASTM D4329 standards.[8][10]

    • Equip the chamber with UVA-340 lamps to simulate the short-wavelength UV portion of sunlight.

  • Test Cycle:

    • Program the chamber to run the following cycle, which is common for simulating outdoor weathering:

      • Step 1 (UV Exposure): 8 hours of UV exposure at an irradiance of 0.89 W/(m²·nm) at 340 nm, with a black panel temperature of 60°C ± 3°C.

      • Step 2 (Condensation): 4 hours of condensation (dark cycle) with a black panel temperature of 50°C ± 3°C.

    • This 12-hour cycle should be repeated continuously for the duration of the test.[13]

  • Exposure Duration:

    • Place at least three replicate specimens of each formulation in the chamber.

    • Remove specimens for analysis at predetermined intervals: 0, 250, 500, 1000, and 2000 hours.

Protocol 3: Color and Gloss Measurement
  • Color Measurement:

    • Use a spectrophotometer or a colorimeter to measure the color of the specimens.

    • Record the CIELAB color space values (L, a, b*).

    • Calculate the total color difference (ΔEab) for each exposed specimen relative to an unexposed control specimen using the formula: ΔEab = √[(ΔL)² + (Δa)² + (Δb*)²]

    • Perform measurements at three different locations on each specimen and average the results.

  • Gloss Measurement:

    • Use a 60° gloss meter to measure the specular gloss of the specimens according to ASTM D523.

    • Calculate the percent gloss retention for each exposed specimen relative to an unexposed control.

    • Perform measurements at three different locations on each specimen and average the results.

Protocol 4: Mechanical Property Testing
  • Tensile Testing:

    • Conduct tensile tests on the dumbbell-shaped specimens according to ASTM D638.

    • Use a universal testing machine with a suitable load cell.

    • Set the crosshead speed to 500 mm/min.

    • Determine the ultimate tensile strength and elongation at break for each specimen.

    • Test at least five specimens for each formulation at each exposure interval and report the average values.

  • Data Analysis:

    • Calculate the percent retention of tensile strength and elongation at break for each exposed group relative to the unexposed (0 hour) control group.

Visualizations: Mechanisms and Workflows

The following diagrams illustrate the experimental workflow, the TPE degradation pathway, and the protective mechanism of this compound.

G cluster_prep 1. Sample Preparation cluster_exposure 2. Accelerated Weathering cluster_analysis 3. Property Analysis cluster_results 4. Data Evaluation a TPE Resin c Compounding (Twin-Screw Extruder) a->c b This compound Stabilizer b->c d Injection Molding (Test Specimens) c->d e UV Weathering Chamber (ASTM G154/D4329) d->e f Exposure Intervals (0, 250, 500, 1000, 2000h) e->f g Color Measurement (ΔE*ab) f->g h Gloss Measurement (% Retention) f->h i Mechanical Testing (Tensile, Elongation) f->i j Compare Stabilized TPE vs. Control g->j h->j i->j k Assess Long-Term UV Stability j->k

Caption: Experimental workflow for UV stability testing of TPE.

G uv UV Radiation (Sunlight) tpe TPE Polymer Chain uv->tpe initiates radicals Free Radicals (P•, POO•) tpe->radicals generates oxygen Oxygen (O2) radicals->oxygen reacts with degradation Chain Scission & Cross-linking radicals->degradation causes oxygen->radicals loss Loss of Properties: - Color Change - Embrittlement - Gloss Loss degradation->loss leads to

Caption: TPE photodegradation pathway initiated by UV radiation.

G cluster_degradation Degradation Cycle cluster_hals HALS Protective Cycle radicals Polymer Free Radicals (P•, POO•) degradation Polymer Degradation (Chain Scission) radicals->degradation causes nitroxyl Nitroxyl Radicals (>N-O•) radicals->nitroxyl trapped by degradation->radicals propagates hals This compound (HALS) hals->nitroxyl regenerates nitroxyl->hals stable Stable Species nitroxyl->stable forms stop Degradation Inhibited stable->stop

Caption: Protective mechanism of this compound (HALS) via radical scavenging.

References

Troubleshooting & Optimization

Solving compatibility issues of UV-123 in PVC formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and professionals in drug development who are experiencing compatibility issues with UV-123 in Polyvinyl Chloride (PVC) formulations.

Troubleshooting Guides

This section addresses common problems encountered during the incorporation and testing of this compound in PVC.

Issue 1: Discoloration (Yellowing/Browning) of PVC after UV Exposure

Question: My PVC formulation with this compound is still showing significant yellowing after accelerated weathering tests. What could be the cause and how can I fix it?

Answer:

Several factors can contribute to discoloration despite the presence of a Hindered Amine Light Stabilizer (HALS) like this compound. Follow this troubleshooting workflow:

start Discoloration Observed check_concentration Verify this compound Concentration (0.1-1.0 phr typical) start->check_concentration check_synergy Evaluate Synergy with UV Absorber (e.g., Benzotriazole (B28993) type) check_concentration->check_synergy Concentration OK solution_concentration Optimize this compound Loading check_concentration->solution_concentration Concentration too low/high check_heat_stabilizer Assess Interaction with Heat Stabilizer (e.g., Tin Mercaptides) check_synergy->check_heat_stabilizer Synergy Considered solution_synergy Incorporate a Compatible UV Absorber check_synergy->solution_synergy No UV Absorber Present check_dispersion Confirm Homogeneous Dispersion check_heat_stabilizer->check_dispersion No Negative Interaction solution_heat_stabilizer Consider Non-interactive Heat Stabilizer (e.g., Ca/Zn based) check_heat_stabilizer->solution_heat_stabilizer Potential 'Pinking' or Reaction solution_dispersion Improve Mixing Protocol check_dispersion->solution_dispersion Poor Dispersion

Caption: Troubleshooting workflow for discoloration issues.

  • This compound Concentration: Ensure the loading of this compound is within the recommended range for your specific PVC formulation and application. While typical dosages range from 0.1% to 1.0%, the optimal concentration can vary.[1]

  • Synergistic Effects: this compound, as a HALS, works by scavenging free radicals.[1] Its performance is often significantly enhanced when used in combination with a UV absorber (e.g., a benzotriazole type), which absorbs UV radiation before it can damage the polymer.[2][3]

  • Interaction with Other Additives: Certain heat stabilizers, particularly some tin mercaptides, can have antagonistic interactions with HALS, sometimes leading to a "pinking" phenomenon or other discoloration.[4] Consider evaluating alternative heat stabilizers like calcium-zinc systems.

  • Dispersion: Uneven dispersion of this compound in the PVC matrix will lead to areas with inadequate UV protection, resulting in localized discoloration. Review your compounding procedure to ensure homogeneous mixing.

Issue 2: Reduced Mechanical Properties (Brittleness, Low Impact Strength) After UV Exposure

Question: My PVC samples with this compound have become brittle and show poor impact strength after UV aging. How can I improve this?

Answer:

The loss of mechanical properties is a primary indicator of polymer degradation. Here’s how to address it:

start Brittleness Observed check_loading Review this compound and UV Absorber Levels start->check_loading check_plasticizer Investigate Plasticizer Migration check_loading->check_plasticizer Levels Appear Adequate solution_loading Optimize Stabilizer Package Concentration check_loading->solution_loading Sub-optimal Concentration check_overexposure Verify Accelerated Weathering Parameters check_plasticizer->check_overexposure No Evidence of Migration solution_plasticizer Select Plasticizer with Lower Migration Tendency check_plasticizer->solution_plasticizer High Plasticizer Loss Detected solution_overexposure Adjust Weathering Cycle to Match End-Use Environment check_overexposure->solution_overexposure Test Conditions too Harsh

Caption: Troubleshooting workflow for loss of mechanical properties.

  • Stabilizer System Optimization: The combination and concentration of both this compound (HALS) and a UV absorber are critical for maintaining mechanical integrity. An insufficient amount of either can lead to chain scission and cross-linking, causing embrittlement.[5]

  • Plasticizer Migration: In plasticized PVC formulations, UV exposure can accelerate the migration of plasticizers to the surface. This loss of plasticizer leads to increased rigidity and brittleness. Ensure your plasticizer is compatible and has low volatility and migration tendencies.

  • Accelerated Weathering Conditions: Ensure your accelerated weathering protocol (e.g., ASTM G154) is appropriate for your material and intended application. Excessively harsh conditions can lead to degradation that may not be representative of real-world performance.[6][7][8]

Issue 3: Surface Defects (Chalking, Loss of Gloss) After UV Exposure

Question: The surface of my PVC product is showing chalking and a significant loss of gloss after weathering. I am using this compound. What is the problem?

Answer:

Surface defects like chalking and loss of gloss are often the first visible signs of UV degradation.

  • Chalking: This is caused by the degradation of the polymer matrix at the surface, which exposes filler particles like TiO2. While this compound is effective at scavenging radicals to prevent this, its effectiveness can be influenced by the overall formulation. A synergistic combination with a UV absorber is highly recommended to protect the surface.[2][3]

  • Loss of Gloss: Gloss reduction is a sensitive indicator of the initial stages of surface degradation. The micro-cracking and erosion of the surface scatters light, reducing the perceived gloss. Optimizing the UV stabilizer package (this compound and a UV absorber) is key to maintaining a smooth, glossy surface.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work in PVC?

A1: this compound is a Hindered Amine Light Stabilizer (HALS). Its chemical name is Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate.[9][10] Unlike UV absorbers that block UV radiation, HALS function by scavenging free radicals that are formed within the polymer upon exposure to UV light. This interrupts the degradation cycle, thus protecting the PVC from discoloration, embrittlement, and loss of mechanical properties.[1] this compound is a liquid, low-basicity HALS, which makes it particularly suitable for PVC, as it is less likely to interact with the acidic byproducts of PVC degradation.[2]

Q2: What is the recommended dosage of this compound in a PVC formulation?

A2: The typical recommended dosage of this compound is in the range of 0.1 to 1.0 phr (parts per hundred of resin). However, the optimal concentration depends on several factors, including the thickness of the PVC product, the type and concentration of other additives (like pigments, fillers, and heat stabilizers), and the expected level of UV exposure in the end-use application. It is always recommended to perform a ladder study to determine the most effective and economical use level.

Q3: Can I use this compound as a standalone UV stabilizer in my PVC formulation?

A3: While this compound provides excellent light stability, it is highly recommended to be used in conjunction with a UV absorber (UVA). HALS and UVAs work synergistically. The UVA absorbs a significant portion of the UV radiation at the surface, while the HALS "cleans up" any free radicals that are still generated. This dual-protection mechanism provides superior long-term stability against both discoloration and the degradation of physical properties compared to using either a HALS or a UVA alone.[2][3]

Q4: Are there any known negative interactions between this compound and other common PVC additives?

A4: Yes, interactions can occur. Some sulfur-containing additives and certain types of heat stabilizers (e.g., some organotin mercaptides) can have antagonistic effects with HALS, potentially reducing their effectiveness or causing discoloration.[4] It is crucial to evaluate the compatibility of the entire additive package. Low-basicity HALS like this compound are generally more robust against interactions with acidic components.

Q5: How does this compound affect the initial color of my PVC product?

A5: this compound is a pale yellow liquid, but at typical use levels, it should have a minimal effect on the initial color of the PVC compound, especially in opaque formulations. For highly transparent or water-white applications, it is always advisable to prepare a small sample to confirm that the initial color meets the required specifications.

Data Presentation

The following tables present illustrative data on the performance of a generic rigid PVC formulation with and without a UV stabilization package including this compound. This data is for comparison purposes and actual results will vary based on the specific formulation and testing conditions.

Table 1: Yellowness Index (YI) After Accelerated Weathering (ASTM G154)

FormulationInitial YIYI after 500 hrsYI after 1000 hrsYI after 2000 hrs
Control (No UV Stabilizer)2.515.828.345.1
Formulation A (0.5 phr this compound)2.610.218.530.7
Formulation B (0.5 phr UV Absorber)2.58.115.426.9
Formulation C (0.5 phr this compound + 0.5 phr UV Absorber)2.64.57.812.3

Table 2: Gloss Retention (%) at 60° After Accelerated Weathering (ASTM D523)

FormulationInitial Gloss% Retention after 500 hrs% Retention after 1000 hrs% Retention after 2000 hrs
Control (No UV Stabilizer)8555%30%10%
Formulation A (0.5 phr this compound)8475%58%40%
Formulation B (0.5 phr UV Absorber)8580%65%48%
Formulation C (0.5 phr this compound + 0.5 phr UV Absorber)8492%85%75%

Table 3: Notched Izod Impact Strength (ft-lb/in) After Accelerated Weathering (ASTM D4226)

FormulationInitial Impact StrengthImpact Strength after 1000 hrsImpact Strength after 2000 hrs
Control (No UV Stabilizer)15.25.12.3
Formulation A (0.5 phr this compound)15.19.86.5
Formulation B (0.5 phr UV Absorber)15.310.57.1
Formulation C (0.5 phr this compound + 0.5 phr UV Absorber)15.213.812.1

Experimental Protocols

1. Sample Preparation for Accelerated Weathering of Rigid PVC

start Start dry_blend Dry Blend PVC Resin and Additives start->dry_blend compound Compound on a Two-Roll Mill or Twin-Screw Extruder dry_blend->compound press Compression Mold into Plaques (e.g., 75x150x3 mm) compound->press condition Condition Plaques (23°C, 50% RH for 40 hrs) press->condition end Ready for Testing condition->end

Caption: Workflow for PVC sample preparation.

  • Objective: To prepare standardized rigid PVC plaques for accelerated weathering and subsequent testing.

  • Materials: PVC resin, heat stabilizer, lubricants, impact modifier, fillers (e.g., CaCO3), pigments (e.g., TiO2), this compound, and any other additives as per the formulation.

  • Procedure:

    • Accurately weigh all components of the PVC formulation.

    • Create a homogenous dry blend using a high-speed mixer.

    • Melt compound the dry blend using a two-roll mill or a twin-screw extruder at a controlled temperature profile (e.g., 170-190°C).

    • Compression mold the compounded material into plaques of a specified dimension (e.g., 75 mm x 150 mm x 3 mm).

    • Condition the plaques according to ASTM D618 (e.g., 23°C and 50% relative humidity for at least 40 hours) before testing.

2. Accelerated Weathering Test

  • Standard: ASTM G154 - Standard Practice for Operating Fluorescent Ultraviolet (UV) Lamp Apparatus for Exposure of Nonmetallic Materials.[6][7][8]

  • Apparatus: QUV Accelerated Weathering Tester.

  • Procedure:

    • Mount the conditioned PVC plaques in the sample holders.

    • Select the appropriate fluorescent UV lamp (e.g., UVA-340 for simulating sunlight).

    • Program the exposure cycle. A common cycle includes alternating periods of UV exposure and condensation to simulate the effects of sunlight and dew. For example: 8 hours of UV irradiation at 60°C followed by 4 hours of condensation at 50°C.

    • Run the test for a predetermined duration (e.g., 500, 1000, 2000 hours), removing samples at specified intervals for evaluation.

3. Evaluation of Weathered Samples

  • Color Change (Yellowness Index):

    • Standard: ASTM D2244 - Standard Practice for Calculation of Color Tolerances and Color Differences from Instrumentally Measured Color Coordinates.[6][11]

    • Procedure: Use a spectrophotometer or colorimeter to measure the L, a, and b* color values of the samples before and after weathering. Calculate the Yellowness Index (YI) according to ASTM E313.

  • Gloss Retention:

    • Standard: ASTM D523 - Standard Test Method for Specular Gloss.[12][13][14][15][16]

    • Procedure: Use a gloss meter at a specified angle (commonly 60°) to measure the specular gloss of the samples before and after weathering. Calculate the percentage of gloss retention.

  • Impact Strength:

    • Standard: ASTM D4226 - Standard Test Methods for Impact Resistance of Rigid Poly(Vinyl Chloride) (PVC) Building Products.[17][18][19][20]

    • Procedure: Determine the impact resistance of the samples using a falling weight impact tester (e.g., Notched Izod or Gardner impact). Compare the impact energy required to cause failure in weathered versus unweathered samples.

References

Technical Support Center: Preventing Yellowing in Coatings Containing Tinuvin 123

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and professionals in drug development who are utilizing Tinuvin 123 in their coating formulations. Here, you will find troubleshooting guidance and frequently asked questions to address and prevent the yellowing of coatings.

Frequently Asked Questions (FAQs)

Q1: What is Tinuvin 123 and how does it function?

A1: Tinuvin 123 is a liquid hindered amine light stabilizer (HALS) with a low basicity, making it suitable for acid-catalyzed and oxidative curing coating systems.[1][2] Its primary function is not to absorb UV radiation, but to inhibit the degradation of the polymer by scavenging free radicals that are formed during photo-oxidation.[3][4] This mechanism helps in preserving surface properties like gloss and preventing cracking and chalking.[2]

Q2: What are the primary causes of yellowing in coatings?

A2: Yellowing of coatings can stem from several factors:

  • Photo-oxidation: UV radiation from sunlight can generate free radicals in the polymer matrix, leading to the formation of chromophores (color-causing groups) that give a yellow appearance.[3][5]

  • Thermal Degradation: High temperatures during curing or in the end-use environment can cause the polymer backbone to break down, resulting in discoloration.

  • Chemical Interactions: Components within the coating formulation, such as certain binders (e.g., alkyds, aromatic amines), pigments (e.g., titanium dioxide), and acidic catalysts, can react and contribute to yellowing.[6][7]

  • Environmental Factors: Exposure to pollutants like nitrogen oxides (NOx) can also lead to discoloration.

Q3: Why is my coating yellowing even though I'm using Tinuvin 123?

A3: While Tinuvin 123 is an effective free radical scavenger, it does not absorb UV radiation. If your coating is exposed to significant UV light, the rate of free radical formation can overwhelm the stabilizing capacity of Tinuvin 123 alone. For comprehensive protection and to prevent yellowing, it is highly recommended to use Tinuvin 123 in combination with a UV absorber (UVA).[8][9][10]

Q4: What is the synergistic effect of Tinuvin 123 (a HALS) and a UV absorber?

A4: The combination of a HALS like Tinuvin 123 and a UV absorber provides a powerful synergistic effect in protecting coatings. The UV absorber's role is to absorb harmful UV radiation and dissipate it as thermal energy, thereby preventing the initial formation of free radicals.[3] Tinuvin 123 then acts as a secondary defense by scavenging any free radicals that may still form. This dual-protection mechanism is significantly more effective at preventing yellowing and other forms of degradation than either additive used alone.[9]

Troubleshooting Guide

This guide will help you diagnose and resolve common issues related to the yellowing of coatings formulated with Tinuvin 123.

Observed Issue Potential Cause Recommended Solution
Coating yellows upon exposure to sunlight. Insufficient UV protection. Tinuvin 123 alone does not absorb UV radiation.Incorporate a UV absorber into your formulation. Recommended partners for Tinuvin 123 include Tinuvin 384, Tinuvin 1130, or Tinuvin 400.[8][11]
Yellowing occurs in an acid-catalyzed coating system. Interaction between the stabilizer and the acidic catalyst.Tinuvin 123 has low basicity and is designed for use in acid-catalyzed systems.[1] However, if yellowing persists, evaluate the compatibility of all components and consider adjusting the catalyst level.
Discoloration is observed after high-temperature baking. Thermal degradation of the polymer or additives.While Tinuvin 123 has good thermal stability, ensure that your entire formulation is stable at the curing temperature. Consider using a blend of antioxidants to mitigate thermo-oxidative degradation.
White or light-colored coatings with TiO2 are yellowing. In alkyd-based systems, a reaction between hydrogen peroxide (a curing byproduct) and titanium dioxide can form yellow peroxotitanium complexes.[6]This reaction is more prevalent in the dark and can be reversed by exposure to light. For permanently white finishes, consider using a non-alkyd binder system.
Inconsistent yellowing across the coated surface. Uneven mixing of additives or localized overheating during curing.Ensure thorough and uniform dispersion of Tinuvin 123 and any other additives in the coating. Optimize the curing process to ensure even heat distribution.

Data Presentation

The following table provides an illustrative summary of the expected performance improvements when using Tinuvin 123 in combination with a UV absorber. The values are representative and the actual performance will depend on the specific coating formulation and exposure conditions.

Stabilizer System Concentration (wt%) Yellowing Index (ΔYI) after Accelerated Weathering Gloss Retention (%) after Accelerated Weathering
Unstabilized Control0%15.040%
Tinuvin 1231.0%8.070%
Tinuvin 123 + Tinuvin 384 (UVA)1.0% + 1.0%2.590%
Tinuvin 123 + Tinuvin 1130 (UVA)1.0% + 1.5%2.095%

Experimental Protocols

1. Accelerated Weathering Test (Based on ASTM G154)

This protocol describes a general procedure for evaluating the resistance of coatings to yellowing and degradation upon exposure to simulated sunlight and moisture.

  • Apparatus: A fluorescent UV accelerated weathering chamber (QUV).

  • Test Panels: Prepare coated panels of the specified substrate (e.g., steel, aluminum) according to standard procedures. Ensure a consistent film thickness.

  • Procedure:

    • Specimen Preparation: Prepare at least three replicate panels for each formulation being tested. Also, prepare a set of control panels with no light stabilizer.

    • Mounting: Mount the test panels in the QUV chamber.

    • Exposure Cycle: A typical cycle for automotive and industrial coatings is 8 hours of UV exposure at 70°C followed by 4 hours of condensation at 50°C.[4] The UV source is typically a UVA-340 lamp to simulate sunlight.

    • Duration: Continue the cycles for a predetermined duration, often ranging from 500 to 2000 hours, depending on the expected durability of the coating.[4]

    • Evaluation: Periodically remove the panels and evaluate them for changes in color (yellowing index) and gloss.

2. Measurement of Yellowing Index (Based on ASTM E313)

This protocol outlines the steps to quantify the yellowing of a coating.

  • Apparatus: A spectrophotometer or colorimeter.

  • Procedure:

    • Calibration: Calibrate the instrument according to the manufacturer's instructions using a standard white reference tile.

    • Initial Measurement: Before exposure, measure the tristimulus values (X, Y, Z) of an unexposed (control) coated panel.

    • Post-Exposure Measurement: After the desired duration of accelerated weathering, clean the exposed panels to remove any surface contaminants.

    • Data Acquisition: Measure the tristimulus values (X, Y, Z) of the exposed panels.

    • Calculation: The yellowness index (YI) is calculated using the following formula: YI = [100 * (Cx * X - Cz * Z)] / Y Where X, Y, and Z are the CIE tristimulus values, and Cx and Cz are coefficients that depend on the illuminant and observer conditions.[12]

    • Reporting: Report the change in yellowness index (ΔYI) between the exposed and unexposed panels.

Visualizations

Yellowing_Mechanism UV_Light UV Light / Heat Coating Coating Polymer UV_Light->Coating Initiation Free_Radicals Free Radicals (R•) Coating->Free_Radicals Peroxy_Radicals Peroxy Radicals (ROO•) Free_Radicals->Peroxy_Radicals + O2 Oxygen Oxygen (O2) Peroxy_Radicals->Coating Propagation Degradation_Products Degradation Products (Chromophores) Peroxy_Radicals->Degradation_Products Yellowing Yellowing Degradation_Products->Yellowing

Caption: General mechanism of coating yellowing due to photo-oxidation.

Stabilization_Mechanism cluster_0 Primary Defense cluster_1 Secondary Defense UV_Light UV Light UVA UV Absorber (UVA) UV_Light->UVA Heat Harmless Heat UVA->Heat Energy Conversion Coating Coating Polymer UVA->Coating Protects Bulk Free_Radicals Free Radicals (R•) Tinuvin_123 Tinuvin 123 (HALS) Free_Radicals->Tinuvin_123 Scavenging Stable_Products Stable Products Tinuvin_123->Stable_Products Tinuvin_123->Coating Protects Surface

Caption: Synergistic stabilization mechanism of UV absorbers and Tinuvin 123.

Experimental_Workflow Start Start: Coating Formulation Panel_Prep Panel Preparation (Control & Stabilized Samples) Start->Panel_Prep Initial_Measurement Initial Measurement (Yellowing Index & Gloss) Panel_Prep->Initial_Measurement Accelerated_Weathering Accelerated Weathering (ASTM G154) Initial_Measurement->Accelerated_Weathering Periodic_Measurement Periodic Measurement (e.g., 500, 1000, 2000 hrs) Accelerated_Weathering->Periodic_Measurement Periodic_Measurement->Accelerated_Weathering Continue Exposure Data_Analysis Data Analysis (ΔYI & % Gloss Retention) Periodic_Measurement->Data_Analysis Conclusion Conclusion: Evaluate Stabilizer Performance Data_Analysis->Conclusion

Caption: Workflow for evaluating the performance of Tinuvin 123.

References

Troubleshooting reduced performance of HALS 123 in acidic coatings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing reduced performance of Hindered Amine Light Stabilizer (HALS) 123 in acidic coating formulations.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, presented in a question-and-answer format.

Question 1: We are observing premature coating degradation (e.g., cracking, loss of gloss) despite the inclusion of HALS 123 in our acidic coating formulation. What are the potential causes?

Answer: Reduced performance of HALS 123 in an acidic environment, although it is designed for such conditions, can be attributed to several factors:

  • Interaction with Acidic Components: While HALS 123 has low basicity, strong acidic catalysts or other acidic components in the formulation can still lead to a degree of interaction, forming inactive salts that reduce its effectiveness.[1][2]

  • Catalyst Deactivation: In polyurethane systems, metal catalysts can be deactivated by various components, including high acid number resins. This can lead to improper curing, which in turn affects the coating's durability and the performance of the HALS.

  • Pigment Interactions: Some pigments can have acidic surface treatments. Basic HALS types can interfere with these pigments through acid/base interactions, which may affect the overall stability of the coating.[3]

  • Migration of HALS: Although HALS 123 has low volatility, there's a possibility of its migration within the coating layers, especially during curing at elevated temperatures.[4] This can lead to a lower concentration of the stabilizer at the surface where it is most needed.

  • Synergistic Effects with UV Absorbers: The performance of HALS is often enhanced when used in combination with a UV absorber (UVA).[5][6] An incorrect ratio or absence of a suitable UVA can lead to suboptimal performance.

Question 2: How can we experimentally determine if our HALS 123 is being deactivated in our acidic coating?

Answer: Several experimental methods can be employed to assess the activity and concentration of HALS 123 in your coating:

  • Electron Spin Resonance (ESR) Spectroscopy: This is a robust method to quantify the concentration of active HALS. The technique involves the oxidation of HALS to stable nitroxyl (B88944) radicals, which can then be detected and quantified by ESR. A comparison of the active HALS concentration in fresh versus weathered or failed coatings can indicate deactivation.

  • Mass Spectrometry (MS) Techniques: Methods like Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) and Liquid Extraction Surface Analysis (LESA-MS) can be used for the direct detection and characterization of HALS and its degradation products on the coating surface.[7][8]

  • Accelerated Weathering Tests: Exposing coated panels to controlled cycles of UV radiation, temperature, and humidity (e.g., using QUV or Xenon arc chambers) can simulate long-term environmental exposure.[6] Monitoring physical properties like gloss, color change, and cracking over time, and comparing formulations with and without the suspected problematic component, can help identify the source of reduced performance.

Question 3: What steps can we take to troubleshoot and mitigate the reduced performance of HALS 123?

Answer: Based on the potential causes, here are some troubleshooting steps:

  • Evaluate Formulation Components:

    • Acid Catalyst: If using a strong acid catalyst, consider if a weaker acid or a different type of catalyst could be used without compromising curing efficiency.

    • Pigments: Assess the surface chemistry of your pigments. If they are acidic, consider alternative pigments or surface treatments.

    • Resin Acidity: Measure the acid number of your resin. A high acid number may indicate a need for a more robust stabilization package or a different resin system.

  • Optimize Stabilizer Package:

    • HALS Concentration: The performance of HALS generally increases with concentration up to a certain point. Ensure you are using an optimized level for your specific formulation.

    • Synergy with UV Absorbers: If not already in use, incorporate a compatible UV absorber. The combination of HALS and a UVA often provides synergistic protection.[3][6] Experiment with different ratios to find the optimal balance for your system.

  • Analyze Curing Process:

    • Cure Time and Temperature: Ensure the coating is fully cured according to the resin manufacturer's specifications. Inadequate cross-linking can lead to poor physical properties and stabilizer performance.

    • Catalyst Stability: If catalyst deactivation is suspected, ensure the catalyst is stored and handled correctly to avoid moisture contamination, which can lead to hydrolysis and deactivation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for HALS 123? A1: HALS 123, like other Hindered Amine Light Stabilizers, does not absorb UV radiation. Instead, it functions as a radical scavenger. It interrupts the photo-oxidative degradation process by neutralizing free radicals generated by UV exposure. A key feature of HALS is their regenerative nature in a process known as the Denisov Cycle, allowing them to provide long-lasting protection.[9]

Q2: Why is HALS 123 recommended for acidic coatings over other HALS? A2: HALS 123 has a low basicity due to its amino-ether functionality.[1] Traditional HALS are more alkaline and can be neutralized by acidic components in a coating, rendering them ineffective. The low basicity of HALS 123 minimizes this interaction, allowing it to remain active in acid-catalyzed systems.[1]

Q3: Can HALS 123 be used in both solvent-based and waterborne coatings? A3: Yes, HALS 123 is a liquid stabilizer that is suitable for both solvent-based and waterborne coating systems.[1]

Q4: What is the typical recommended dosage of HALS 123 in a coating formulation? A4: The recommended dosage can vary depending on the specific application, resin system, and expected level of UV exposure. It is always best to consult the manufacturer's technical datasheet for specific recommendations. As a general starting point, concentrations can range from 0.5% to 2.0% based on the total solids of the coating.

Q5: Are there any known negative interactions of HALS 123 with other coating additives? A5: While HALS 123 is designed to be less reactive, the potential for interaction always exists. As mentioned, strong acids and acidic pigments can be a concern. It's also important to consider the entire formulation. For instance, some studies have noted that certain HALS can have an impact on the curing process of specific resin systems.[10] It is recommended to perform compatibility and stability studies when introducing any new component to your formulation.

Data Presentation

Table 1: Influence of Formulation Variables on HALS 123 Performance

Parameter Potential Issue Recommended Action
pH / Acidity High acidity or strong acid catalysts may lead to partial neutralization of HALS 123.Evaluate alternative, less acidic catalysts. Quantify the impact of pH on coating durability through accelerated weathering.
Pigment Type Acidic surface treatment on pigments can interact with HALS.Characterize the surface chemistry of pigments. Consider pigments with neutral or basic surface treatments.
Catalyst Type Metal catalysts in urethane (B1682113) systems can be deactivated by moisture or high acid number resins.Ensure proper handling and storage of catalysts to prevent moisture absorption. Evaluate the acid number of the resin.
UV Absorber Absence or suboptimal concentration of a UVA may lead to reduced overall photostability.Incorporate a compatible UVA and optimize the HALS/UVA ratio.
Curing Conditions Incomplete curing can compromise the coating matrix and stabilizer performance.Verify and optimize cure schedule (time and temperature).

Experimental Protocols

Protocol 1: Evaluation of HALS 123 Performance by Accelerated Weathering

  • Substrate Preparation: Prepare multiple identical panels of the intended substrate (e.g., steel, wood, plastic).

  • Coating Application: Apply the acidic coating formulations with varying parameters (e.g., different acid catalysts, pigment types, HALS 123 concentrations, with/without UVA) to the panels. Ensure consistent film thickness.

  • Curing: Cure all panels according to the recommended procedure.

  • Initial Property Measurement: Before exposure, measure and record the initial gloss (using a gloss meter at 20° and 60°), color (using a spectrophotometer), and hardness (using pencil hardness or a durometer).

  • Accelerated Weathering: Place the panels in an accelerated weathering chamber (e.g., QUV or Xenon arc). The specific test cycle (UV exposure, condensation/humidity, temperature) should be chosen based on the intended application of the coating.

  • Periodic Evaluation: At regular intervals (e.g., every 250 hours), remove the panels and measure gloss, color, and inspect for cracking, blistering, or chalking.

  • Data Analysis: Plot the change in gloss and color (ΔE) as a function of exposure time for each formulation. This will allow for a quantitative comparison of the photostability of the different systems and help identify the formulation with the best performance.

Mandatory Visualizations

Troubleshooting_Workflow start Reduced Performance of HALS 123 Observed (e.g., Cracking, Gloss Loss) check_formulation Step 1: Review Formulation Components start->check_formulation check_acid Is a strong acid catalyst used? check_formulation->check_acid check_pigment Are pigments with acidic surface treatments present? check_acid->check_pigment No action_catalyst Action: Evaluate weaker or alternative catalysts. check_acid->action_catalyst Yes check_resin Does the resin have a high acid number? check_pigment->check_resin No action_pigment Action: Consider alternative pigments or surface treatments. check_pigment->action_pigment Yes action_resin Action: Evaluate alternative resin or adjust stabilization package. check_resin->action_resin Yes optimize_stabilizers Step 2: Optimize Stabilizer Package check_resin->optimize_stabilizers No action_catalyst->check_pigment action_pigment->check_resin action_resin->optimize_stabilizers check_uva Is a UV Absorber included? optimize_stabilizers->check_uva action_uva Action: Incorporate a compatible UVA and optimize the HALS/UVA ratio. check_uva->action_uva No analyze_curing Step 3: Analyze Curing Process check_uva->analyze_curing Yes action_uva->analyze_curing check_cure Is the coating fully cured? analyze_curing->check_cure action_cure Action: Verify and optimize cure schedule (time/temperature). check_cure->action_cure No end_point Improved Performance check_cure->end_point Yes action_cure->end_point HALS_Deactivation_Pathway cluster_coating Acidic Coating Environment HALS123 Active HALS 123 (R₂N-OR') InactiveSalt Inactive HALS Salt ([R₂NH-OR']⁺ A⁻) HALS123->InactiveSalt protonation ActiveNitroxyl Active Nitroxyl Radical (R₂N-O•) HALS123->ActiveNitroxyl regenerates Acid Strong Acidic Species (e.g., H⁺ from catalyst) Acid->InactiveSalt Degradation Coating Degradation InactiveSalt->Degradation fails to prevent FreeRadical Polymer Free Radical (P•) FreeRadical->ActiveNitroxyl reacts with FreeRadical->Degradation leads to StabilizedPolymer Stabilized Polymer ActiveNitroxyl->StabilizedPolymer scavenges UV UV Radiation Polymer Polymer Matrix UV->Polymer initiates Polymer->FreeRadical photo-oxidation

References

Technical Support Center: Improving Light Stability of Pigmented Systems with UV-123

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing UV-123 to enhance the light stability of pigmented systems. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Troubleshooting Guides

This section addresses specific problems that may arise during the use of this compound in your formulations.

Question: Why is my pigmented system still showing significant color fade or degradation after adding this compound?

Answer: Several factors could be contributing to this issue. Follow this troubleshooting workflow to identify the potential cause:

G A Start: Color Fade Observed B Check this compound Concentration Is it within the recommended range (0.5-2.0%)? A->B C No B->C No E Yes B->E Yes D Adjust concentration to recommended level. Re-evaluate performance. C->D F Evaluate Pigment-Stabilizer Interaction Are you using pigments known to interact with HALS? E->F G Yes F->G Yes I No F->I No H Some pigments can adsorb stabilizers. Consider pre-treating pigment or increasing this compound dosage. Consult literature for specific pigment interactions. G->H J Consider Synergistic Effects Are you using this compound alone? I->J K Yes J->K Yes M No J->M No L Add a UV Absorber (e.g., benzotriazole (B28993) type) for comprehensive protection. K->L N Review Environmental Stress Is the system exposed to extreme UV levels, high temperatures, or acidic/sulfur-containing compounds? M->N O Yes N->O Yes Q No N->Q No P This compound is suitable for acidic systems, but extreme conditions may require higher concentrations or combination with other stabilizers. O->P R Re-examine the binder system and other additives for potential degradation pathways not addressed by this compound. Q->R G cluster_0 Polymer Degradation Pathway cluster_1 This compound Intervention (HALS Cycle) A Polymer + UV Light B Free Radicals (R•) A->B Initiation C Peroxy Radicals (ROO•) B->C + O2 W Neutralized Species D Polymer Degradation (Color Fade, Cracking, Gloss Loss) C->D Propagation V Nitroxyl Radical (>NO•) C->V Radical Scavenging U This compound (>N-OR) V->W Radical Scavenging X Regenerated this compound W->X Regeneration G A 1. Sample Preparation B Prepare coating formulations: - Control (no stabilizer) - Test samples (with this compound) A->B C Apply uniform films onto test panels B->C D Cure panels as per standard procedure C->D E 2. Initial Measurements D->E F Measure initial color (L*₀, a*₀, b*₀) and gloss (G₀) for all panels E->F G 3. Accelerated Weathering F->G H Place panels in Xenon Arc Weather-Ometer G->H I Run exposure cycle (e.g., ASTM G155 Cycle 1) for a set duration (e.g., 500, 1000, 2000 hours) H->I J 4. Periodic Evaluation I->J K Remove panels at specified intervals J->K L Measure color (L*t, a*t, b*t) and gloss (Gt) K->L M 5. Data Analysis L->M N Calculate Total Color Difference (ΔE*) ΔE* = [(L*t - L*₀)² + (a*t - a*₀)² + (b*t - b*₀)²]¹/² M->N O Calculate Percent Gloss Retention % Retention = (Gt / G₀) * 100 N->O P Compare results of control vs. test samples O->P

Technical Support Center: Minimizing UV-123 Leaching from Polymer Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the leaching of UV-123 from polymer matrices during their experiments.

Troubleshooting Guides

Issue: Unexpectedly High Leaching of this compound Detected

Possible Cause 1: Inadequate Polymer-Additive Interaction

  • Explanation: this compound, a hindered amine light stabilizer (HALS), is typically not chemically bound to the polymer matrix and can migrate out, especially when there is poor compatibility between the additive and the polymer.

  • Solution:

    • Increase Molecular Weight of HALS: Consider using a higher molecular weight HALS. These have lower volatility and migration resistance, keeping them within the polymer matrix more effectively.

    • Covalently Bond HALS: Explore the use of polymerizable HALS that can be covalently bonded into the polymer backbone. This offers a more permanent solution to prevent leaching.

    • Optimize Polymer Formulation: The morphology of the polymer can influence additive migration. Experiment with different polymer grades or processing conditions to enhance the retention of this compound.

Possible Cause 2: Environmental Factors Accelerating Leaching

  • Explanation: Temperature, exposure to certain solvents (including some food simulants), and UV radiation can increase the rate of additive migration.

  • Solution:

    • Control Temperature: If your application allows, maintain a lower temperature to reduce the diffusion rate of this compound.

    • Solvent Selection: Be mindful of the solvents that come into contact with the polymer. If possible, choose solvents with lower solubility for this compound.

    • Protective Coatings: Applying a surface coating to the polymer can act as a barrier to reduce the diffusion of this compound to the surface.

Issue: Inconsistent or Non-Reproducible Leaching Results

Possible Cause 1: Variation in Experimental Conditions

  • Explanation: Minor variations in temperature, agitation speed, or the surface area-to-volume ratio of the polymer and solvent can significantly impact leaching rates.

  • Solution:

    • Standardize Protocols: Adhere strictly to a standardized experimental protocol for all leaching studies.

    • Precise Control: Use calibrated equipment to ensure precise control over temperature, agitation, and other experimental parameters.

    • Consistent Sample Preparation: Ensure that all polymer samples have a consistent size, shape, and surface finish.

Possible Cause 2: Analytical Method Variability

  • Explanation: The accuracy and precision of your analytical method for quantifying this compound can affect the reproducibility of your results.

  • Solution:

    • Method Validation: Validate your analytical method for linearity, accuracy, and precision.

    • Use of Internal Standards: Incorporate an internal standard in your analytical runs to correct for variations in sample preparation and instrument response.

    • Proper Calibration: Ensure your analytical instrument is properly calibrated before each set of measurements.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in polymers?

This compound, also known as Tinuvin 123, is a liquid hindered amine light stabilizer (HALS). Its chemical name is Decanedioic acid, bis(2,2,6,6-tetramethyl-1-(octyloxy)-4-piperidinyl) ester. It is added to polymers to protect them from degradation caused by exposure to ultraviolet (UV) radiation, which can lead to cracking, discoloration, and loss of mechanical properties. HALS do not absorb UV radiation but act as radical scavengers to inhibit the photo-oxidation process.

Q2: What are the common mechanisms of this compound leaching?

Leaching of additives like this compound that are not chemically bound to the polymer occurs primarily through diffusion. The additive molecules move through the amorphous regions of the polymer to the surface and then into the surrounding medium. This process is influenced by several factors, including the concentration of the additive, the type of polymer, temperature, and the nature of the contacting liquid.

Q3: Which polymers are more susceptible to this compound leaching?

The rate of leaching can vary significantly between different types of polymers. Factors such as the polymer's crystallinity, density, and the presence of plasticizers can all play a role. Generally, leaching may be more pronounced in polymers with a more open and flexible structure. For instance, leaching of UV stabilizers from low-density polyethylene (B3416737) (LDPE) has been observed to show a positive deviation from Raoult's law, while slight negative deviations were seen in polyethylene terephthalate (B1205515) (PET) and polystyrene (PS).

Q4: How can I quantitatively measure the amount of leached this compound?

Several analytical techniques can be used to quantify the concentration of this compound in a leachate solution. The most common methods include:

  • High-Performance Liquid Chromatography with UV detection (HPLC-UV): A widely used and reliable method for separating and quantifying UV stabilizers.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Offers high sensitivity and selectivity, especially for complex matrices.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for thermally stable and volatile compounds.

  • UV-Vis Spectrophotometry: A simpler and more cost-effective method, but it may be less specific if other UV-absorbing compounds are present in the leachate.

Q5: Are there standardized methods for conducting leaching studies?

Yes, several standard protocols provide a framework for conducting migration and leaching studies. These include:

  • ISO 10993-12: Provides guidance on sample preparation and reference materials for biological evaluation of medical devices.

  • CEN/TS 16637-2:2014: A horizontal dynamic surface leaching test for construction products.

  • Migration testing for food contact materials: Regulations from bodies like the U.S. FDA and the European Union provide specific protocols for testing the migration of substances from packaging into food simulants.

Experimental Protocols

Protocol 1: Dynamic Surface Leaching Test (Adapted from CEN/TS 16637-2)

This method is suitable for assessing the release of this compound from a polymer surface into a liquid.

Materials:

  • Polymer sample with known dimensions and surface area.

  • Leaching solution (e.g., deionized water, ethanol/water mixture, or a specific food simulant).

  • Peristaltic pump or similar device for continuous flow.

  • Sample vessel.

  • Collection vials.

  • Analytical instrument for this compound quantification (e.g., HPLC-UV).

Procedure:

  • Place the polymer sample in the sample vessel.

  • Pump the leaching solution through the vessel at a constant, predetermined flow rate.

  • Collect the eluate at specified time intervals (e.g., 1, 2, 4, 8, 24, 48, and 72 hours).

  • Analyze the collected eluate samples for the concentration of this compound using a validated analytical method.

  • Calculate the leaching rate as the mass of this compound leached per unit surface area per unit time.

Protocol 2: Quantification of this compound in Leachate using HPLC-UV

Instrumentation and Conditions:

  • HPLC System: With a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water. The exact ratio should be optimized for good separation.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: Determined by measuring the UV absorbance spectrum of a this compound standard (typically around 240-250 nm).

  • Column Temperature: 30°C.

Procedure:

  • Prepare a Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the leaching solution.

  • Analyze Standards: Inject the standard solutions into the HPLC system and record the peak areas.

  • Construct Calibration Curve: Plot a graph of peak area versus concentration and determine the linearity and equation of the line.

  • Analyze Samples: Inject the collected leachate samples into the HPLC system and record the peak areas for this compound.

  • Calculate Concentration: Use the calibration curve to determine the concentration of this compound in the leachate samples.

Data Presentation

Table 1: Example of Leaching Data for this compound from Different Polymers

Polymer MatrixLeaching Time (hours)Concentration of Leached this compound (µg/L)
LDPE2415.2
4828.9
7241.5
PP248.7
4816.5
7223.8
PVC245.1
489.8
7214.2

Note: The data presented in this table are for illustrative purposes and will vary depending on the specific experimental conditions.

Visualizations

Leaching_Experiment_Workflow cluster_prep Sample Preparation cluster_leaching Leaching Process cluster_analysis Analysis cluster_results Data Interpretation Prep_Polymer Prepare Polymer Sample (Known Dimensions) Leaching Immerse Polymer in Leachant (Controlled Temperature & Agitation) Prep_Polymer->Leaching Prep_Leachant Prepare Leaching Solution Prep_Leachant->Leaching Collect Collect Leachate Samples at Timed Intervals Leaching->Collect Quantify Quantify this compound Concentration (e.g., HPLC-UV) Collect->Quantify Calculate Calculate Leaching Rate Quantify->Calculate Report Report Results Calculate->Report

Caption: Workflow for a typical this compound leaching experiment.

Mitigation_Strategy_Decision_Tree Start High this compound Leaching Observed Q1 Is covalent bonding of HALS feasible? Start->Q1 A1_Yes Implement Polymerizable HALS Q1->A1_Yes Yes Q2 Can a higher MW HALS be used? Q1->Q2 No A2_Yes Substitute with High MW HALS Q2->A2_Yes Yes Q3 Is a surface coating applicable? Q2->Q3 No A3_Yes Apply a Barrier Coating Q3->A3_Yes Yes End Optimize Polymer Formulation & Control Environmental Factors Q3->End No

Caption: Decision tree for selecting a leaching mitigation strategy.

HALS_Mechanism Polymer Polymer (RH) Alkyl_Radical Alkyl Radical (R.) Polymer->Alkyl_Radical UV Light Peroxy_Radical Peroxy Radical (ROO.) Alkyl_Radical->Peroxy_Radical + O2 Stable_Product2 Stable Product Alkyl_Radical->Stable_Product2 + >N-O. Peroxy_Radical->Polymer + RH (Chain Reaction) Nitroxyl_Radical Nitroxyl Radical (>N-O.) Peroxy_Radical->Nitroxyl_Radical + HALS HALS HALS (>N-H) HALS->Nitroxyl_Radical Regenerated_HALS Regenerated HALS Nitroxyl_Radical->Regenerated_HALS Radical Reactions (Denisov Cycle) Stable_Product1 Stable Product Nitroxyl_Radical->Stable_Product1 + R. Hydroperoxide Hydroperoxide (ROOH) Regenerated_HALS->HALS

Caption: Simplified mechanism of polymer stabilization by HALS.

Technical Support Center: Mitigating Exterior Paint Chalking with Tinuvin® 123

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and formulation chemists with comprehensive guidance on utilizing Tinuvin® 123 to address the common issue of chalking in exterior paints. Here, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and performance data to support your research and development efforts.

Troubleshooting Guide and FAQs

This section addresses specific issues that may be encountered during the formulation and testing of exterior paints incorporating Tinuvin® 123.

Question 1: After an accelerated weathering test, my paint formulation containing Tinuvin® 123 still shows some degree of chalking. What could be the cause?

Answer: While Tinuvin® 123 significantly enhances resistance to chalking, several factors can contribute to this observation:

  • Insufficient Concentration: The concentration of Tinuvin® 123 may be too low for the specific paint system and exposure conditions. It is recommended to conduct a ladder study to determine the optimal concentration.[1][2][3]

  • Absence of a UV Absorber: Tinuvin® 123, a Hindered Amine Light Stabilizer (HALS), functions by scavenging free radicals. Its performance is synergistically enhanced when used in combination with a UV absorber (UVA), which blocks harmful UV radiation before it can initiate degradation of the paint binder.[1][2][3]

  • Binder System Susceptibility: The inherent UV stability of the primary binder system plays a crucial role. Some binders are more prone to degradation and may require a more robust stabilization package.

  • Pigment Interactions: Certain pigments can accelerate photo-degradation. The type and concentration of pigments, particularly titanium dioxide (TiO2), can influence the overall stability of the paint film.

Question 2: I am observing a loss of gloss in my formulation, even with the inclusion of Tinuvin® 123. How can I address this?

Answer: Gloss reduction is an early indicator of surface degradation that can precede chalking.[1][4] To mitigate this, consider the following:

  • Incorporate a UV Absorber: As with chalking, the combination of Tinuvin® 123 with a suitable UVA (e.g., Tinuvin® 384, Tinuvin® 1130) provides superior protection against gloss reduction.[1][2][3]

  • Evaluate Binder Quality: The quality and type of the resin system are critical for maintaining long-term gloss.

  • Optimize Dispersion: Ensure that all additives, including Tinuvin® 123 and the UVA, are thoroughly and uniformly dispersed throughout the paint formulation.

Question 3: Are there any compatibility issues I should be aware of when incorporating Tinuvin® 123 into my water-based acrylic formulation?

Answer: Tinuvin® 123 is a liquid NOR-HALS (N-alkoxy hindered amine) with low basicity, which makes it compatible with a wide range of paint systems, including those with acidic components.[1][4] For water-based systems, a water-dispersible version, Tinuvin® 123-DW ECO, is available and offers easy incorporation. However, it is always recommended to perform compatibility tests with your specific formulation, observing for any signs of flocculation, seeding, or changes in viscosity.

Question 4: How do I properly disperse Tinuvin® 123 in my lab-scale paint formulation?

Answer: For solvent-based systems, Tinuvin® 123 can typically be added to the binder or solvent during the let-down stage of paint manufacturing under good agitation. For water-based systems, using a pre-dispersed grade like Tinuvin® 123-DW ECO is recommended for ease of incorporation by simple stirring. It is crucial to ensure homogeneous distribution of the additive throughout the paint for optimal performance.

Data Presentation

The following table summarizes representative data from an accelerated weathering study on a white acrylic latex exterior paint, demonstrating the impact of Tinuvin® 123 on chalking resistance.

FormulationAdditive(s)Concentration (% on total formula weight)Chalking Rating (ASTM D4214) after 2000 hours QUV-A Exposure
Control None0%4
Formulation A Tinuvin® 1231.0%7
Formulation B Tinuvin® 123 + UVA1.0% + 1.0%9

Chalking Rating Scale (ASTM D4214): 10 = No chalking, 0 = Severe chalking

Experimental Protocols

Protocol 1: Incorporation of Tinuvin® 123 into a Water-Based Acrylic Paint Formulation

1. Objective: To prepare laboratory-scale samples of a water-based acrylic exterior paint with and without Tinuvin® 123 for performance testing.

2. Materials:

  • Acrylic emulsion binder
  • Titanium dioxide (TiO2) pigment slurry
  • Coalescing solvent
  • Defoamer
  • Thickener
  • Tinuvin® 123-DW ECO (for the experimental batch)
  • Deionized water

3. Equipment:

  • High-speed disperser with a Cowles blade
  • Laboratory balance
  • Beakers and mixing vessels

4. Procedure:

  • Pigment Dispersion (Grind Phase):
  • To a suitable mixing vessel, add the acrylic emulsion, deionized water, and defoamer.
  • While under agitation, slowly add the TiO2 pigment slurry.
  • Increase the disperser speed to achieve a vortex and disperse for 20-30 minutes, or until a Hegman fineness of >7 is achieved.
  • Let-Down Phase:
  • Reduce the disperser speed and add the coalescing solvent.
  • For the control batch: Proceed to step 4.
  • For the experimental batch: Add the specified amount of Tinuvin® 123-DW ECO and, if applicable, a compatible UV absorber. Mix for 10-15 minutes to ensure uniform incorporation.
  • Viscosity Adjustment:
  • Slowly add the thickener to both batches while mixing until the desired viscosity is reached.
  • Finalization:
  • Allow the paint to equilibrate for at least 24 hours before conducting any tests.

Protocol 2: Accelerated Weathering and Chalking Evaluation

1. Objective: To evaluate the chalking resistance of prepared paint samples using an accelerated weathering tester and ASTM D4214 standard test methods.

2. Materials:

  • Prepared paint samples (Control and Experimental)
  • Test panels (e.g., aluminum or steel)
  • Black cloth or felt
  • ASTM D4214 photographic standards for chalking

3. Equipment:

  • QUV accelerated weathering tester (with UVA-340 lamps)
  • Film applicator (for uniform paint application)

4. Procedure:

  • Panel Preparation:
  • Clean and degrease the test panels.
  • Apply the paint samples to the panels using a film applicator to ensure a consistent dry film thickness.
  • Allow the coated panels to cure at ambient conditions for at least 7 days.
  • Accelerated Weathering:
  • Place the cured panels in the QUV accelerated weathering tester.
  • Set the exposure cycle to a standard cycle for exterior paints (e.g., 8 hours of UV exposure at 60°C followed by 4 hours of condensation at 50°C).
  • Chalking Evaluation (ASTM D4214 - Method A):
  • At predetermined intervals (e.g., 500, 1000, 1500, 2000 hours), remove the panels from the QUV tester.
  • Wrap a piece of black cloth around your index finger.
  • With moderate pressure, make a single pass of approximately 2 inches on the painted surface.
  • Compare the amount of chalk residue on the cloth to the ASTM D4214 photographic standards.
  • Record the chalking rating for each panel at each interval.

Visualizations

Mechanism of UV Degradation in Acrylic Polymers

The following diagram illustrates the initiation and propagation of free radicals in an acrylic polymer binder upon exposure to UV radiation, leading to chain scission and ultimately, chalking.

UV Degradation Pathway of Acrylic Binder UV UV Radiation Polymer Acrylic Polymer Chain UV->Polymer Radical_Initiation Radical Initiation (Formation of Polymer Free Radicals) Polymer->Radical_Initiation Absorption of UV Energy Peroxy_Radical Peroxy Radical Formation Radical_Initiation->Peroxy_Radical Oxygen Oxygen (O2) Oxygen->Peroxy_Radical Chain_Scission Chain Scission & Binder Degradation Peroxy_Radical->Chain_Scission Further Reactions Chalking Chalking (Released Pigment Particles) Chain_Scission->Chalking

Caption: UV degradation of acrylic binder leading to chalking.

Protective Mechanism of Tinuvin® 123 (NOR-HALS)

This diagram illustrates the Denisov Cycle, showing how Tinuvin® 123 (a NOR-HALS) scavenges free radicals to inhibit the degradation process and is regenerated to provide long-term protection.

Protective Mechanism of Tinuvin® 123 (Denisov Cycle) HALS Tinuvin® 123 (>N-OR) Nitroxyl_Radical Nitroxyl Radical (>N-O•) HALS->Nitroxyl_Radical Reacts with radicals Stable_Product1 Stable Product (>N-OP) Nitroxyl_Radical->Stable_Product1 Traps P• Stable_Product2 Stable Product (>N-OOP) Nitroxyl_Radical->Stable_Product2 Traps POO• Polymer_Radical Polymer Free Radical (P•) Polymer_Radical->Stable_Product1 Peroxy_Radical Peroxy Radical (POO•) Peroxy_Radical->Stable_Product2 Regeneration Regeneration Cycle Stable_Product1->Regeneration Stable_Product2->Regeneration Regeneration->HALS Reforms HALS

Caption: The regenerative free-radical scavenging cycle of Tinuvin® 123.

Experimental Workflow for Chalking Evaluation

This workflow outlines the key steps in preparing and testing paint formulations for chalking resistance.

Experimental Workflow for Chalking Evaluation Start Start Formulation Paint Formulation (Control & Experimental Batches) Start->Formulation Application Film Application on Test Panels Formulation->Application Curing Curing of Paint Film Application->Curing Weathering Accelerated Weathering (QUV) Curing->Weathering Evaluation Chalking Evaluation (ASTM D4214) Weathering->Evaluation Periodic Intervals Data Data Analysis & Comparison Evaluation->Data End End Data->End

Caption: Workflow for preparing and evaluating paint chalking.

References

Technical Support Center: Enhancing the Efficacy of UV-123 in Flame Retardant Systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and formulation professionals with comprehensive guidance on utilizing UV-123, a Hindered Amine Light Stabilizer (HALS), in conjunction with flame retardant (FR) systems. The following sections offer troubleshooting advice, frequently asked questions, performance data, and detailed experimental protocols to address common challenges and optimize formulation efficacy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function?

A1: this compound is a non-basic, liquid Hindered Amine Light Stabilizer (HALS).[1][2][3] Its primary function is to protect polymeric materials from degradation caused by exposure to ultraviolet (UV) radiation, thereby preventing loss of mechanical properties, discoloration, and surface cracking.[4][5] Unlike UV absorbers, which block UV light, HALS function by scavenging free radicals formed during photo-oxidation.[5]

Q2: Can this compound be used as a flame retardant?

A2: No, this compound is not a flame retardant. However, certain N-alkoxy HALS (NOR-HALS) compounds, like this compound, have been shown to contribute to flame retardancy in some systems, potentially through synergistic interactions with other flame retardants.[4][6][7] Its main role remains UV stabilization.

Q3: What are the main challenges when combining this compound with flame retardants?

A3: The primary challenge is the potential for antagonistic interactions. Many HALS are basic and can be neutralized by acidic species. Some flame retardants, particularly halogenated types, can release acidic byproducts (e.g., hydrobromic acid) during processing or thermal exposure, which deactivates the HALS.[8] this compound is specifically designed with low basicity to minimize these interactions.[1][2][3]

Q4: Are there any flame retardants that work well with this compound?

A4: Yes. This compound generally shows good compatibility with non-acidic flame retardant systems. Synergistic effects have been observed with intumescent flame retardants (e.g., those based on ammonium (B1175870) polyphosphate). In these systems, the HALS can help to stabilize the protective char layer that forms during combustion, enhancing the overall flame retardant performance.[9][10]

Q5: What is "blooming" and can it occur with this compound?

A5: Blooming is the migration of an additive from the bulk of the polymer to its surface, often resulting in a powdery or oily film.[11][12] This can happen due to poor compatibility, high additive concentration, or certain processing conditions.[11] As this compound is a liquid with good compatibility in many systems, blooming is less common but can still occur if used above its solubility limit in the polymer.

Troubleshooting Guide

This guide addresses specific issues that may arise during the formulation and testing of polymer systems containing this compound and flame retardants.

Problem / Observation Question Possible Cause & Solution
Reduced UV Stability Why is my material degrading under UV exposure faster than expected, even with this compound? Cause: Antagonistic interaction with an acidic flame retardant. Halogenated FRs (e.g., brominated) can release acids (HBr, HCl) at high processing temperatures, neutralizing the HALS.[8] Solution: 1. Verify FR Type: Confirm that your flame retardant is not acidic or does not generate acidic byproducts. 2. Lower Processing Temperature: Reduce processing temperature to minimize thermal decomposition of the halogenated FR. 3. Switch FR Type: Consider replacing the acidic FR with a non-interacting type, such as an intumescent (e.g., Ammonium Polyphosphate) or a phosphorus-based FR. 4. Increase this compound Loading: A higher concentration of this compound may be needed to compensate for partial deactivation, though this may not be cost-effective.
Poor Flame Retardancy My flame retardancy rating (e.g., UL 94) has worsened after adding this compound. Why? Cause: While uncommon for a low-basicity HALS like this compound, some HALS can interfere with the radical mechanism of certain flame retardants. Alternatively, the liquid nature of this compound could slightly plasticize the polymer, affecting its melting and dripping behavior during a flame test. Solution: 1. Evaluate Additive Loading: Ensure the addition of this compound has not significantly diluted the concentration of the primary flame retardant. 2. Consider Synergists: Investigate synergistic FR combinations. For example, adding a small amount of a char-forming agent or a synergist like nano-silica could counteract any negative effects.[10] 3. Test Alternative HALS: Although this compound is designed for compatibility, another NOR-HALS might perform differently in your specific polymer/FR system.
Processing Issues I'm observing surface defects like streaks, haziness, or an oily feel after processing. What's the cause? Cause: This could be due to poor dispersion of the additives or blooming.[13][14] Blooming occurs when the concentration of this compound exceeds its solubility in the polymer matrix.[11] Solution: 1. Optimize Mixing: Improve the dispersion of additives by adjusting mixing parameters (e.g., screw speed, temperature, mixing time). 2. Check Compatibility: Use Hansen Solubility Parameters (HSP) to predict the compatibility of this compound with your specific polymer grade. 3. Reduce Concentration: Lower the loading level of this compound to below its saturation point in the polymer. 4. Use a Masterbatch: Incorporating this compound via a masterbatch can improve its distribution and prevent localized high concentrations.
Discoloration Why does my final product have a yellow tint after compounding? Cause: Discoloration can result from the thermal degradation of the polymer or one of the additives during high-temperature processing. It can also be caused by interactions between different additives. Solution: 1. Add Antioxidants: Ensure an adequate antioxidant package is included in the formulation to protect the polymer during processing. 2. Reduce Thermal Exposure: Lower the processing temperature and/or reduce the residence time in the extruder. 3. Evaluate Additive Interactions: Test binary combinations of your additives (e.g., polymer + FR, polymer + this compound) to isolate the source of discoloration.

Data Presentation: Performance in Polymer Systems

The following tables summarize typical performance data for a polypropylene (B1209903) (PP) system. Note: These values are illustrative and actual results will vary based on the specific polymer grade, additive concentrations, and processing conditions.

Table 1: Interaction of this compound with Different Flame Retardant Types

Formulation (Polypropylene + Additives)Limiting Oxygen Index (LOI) (%)UL 94 Rating (1.6 mm)
PP (Control)18HB
PP + 25% Decabromodiphenyl Ether (Halogenated FR)28V-0
PP + 25% Decabromodiphenyl Ether + 0.5% this compound27V-1
PP + 25% Ammonium Polyphosphate (Intumescent FR)29V-0
PP + 25% Ammonium Polyphosphate + 0.5% this compound31V-0

Table 2: UV Stability after Accelerated Weathering (2000 hours, ASTM G154)

Formulation (Polypropylene + Additives)Gloss Retention (%)Color Change (ΔE)
PP + 25% Decabromodiphenyl Ether (Halogenated FR)1518.5
PP + 25% Decabromodiphenyl Ether + 0.5% this compound408.2
PP + 25% Ammonium Polyphosphate (Intumescent FR)2016.1
PP + 25% Ammonium Polyphosphate + 0.5% this compound852.5

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Flammability Testing: UL 94 Vertical Burn Test
  • Objective: To determine the vertical burning characteristics of a plastic material.

  • Standard: Based on IEC 60695-11-10, ISO 9772.

  • Methodology:

    • Specimen Preparation: Prepare at least five specimens, typically 125 mm x 13 mm, with the desired thickness (e.g., 1.6 mm). Condition them for 48 hours at 23°C and 50% relative humidity.

    • Apparatus: A UL 94 test chamber with a Tirrill burner and a supply of methane (B114726) gas. A cotton patch is placed 300 mm below the specimen.

    • Procedure:

      • Mount a specimen vertically in the chamber.

      • Apply a 20 mm blue flame to the bottom edge of the specimen for 10 seconds and then remove it.

      • Record the afterflame time (t1).

      • Immediately after the flame extinguishes, reapply the burner flame for another 10 seconds.

      • Record the second afterflame time (t2) and the afterglow time (t3).

      • Note if any flaming drips ignite the cotton patch below.[15]

    • Classification:

      • V-0: Afterflame time for each specimen < 10s; total afterflame for 5 specimens < 50s; no flaming drips ignite the cotton.[16][17]

      • V-1: Afterflame time for each specimen < 30s; total afterflame for 5 specimens < 250s; no flaming drips ignite the cotton.[16]

      • V-2: Same as V-1, but flaming drips that ignite the cotton are permissible.[17]

Flammability Testing: Limiting Oxygen Index (LOI)
  • Objective: To measure the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion.

  • Standard: ASTM D2863, ISO 4589-2.

  • Methodology:

    • Specimen Preparation: Prepare specimens of a standard size (e.g., for self-supporting materials, 80-150 mm long, 10 mm wide, 4 mm thick).

    • Apparatus: An LOI tester consisting of a vertical, heat-resistant glass column, gas flow meters for oxygen and nitrogen, and an igniter.

    • Procedure:

      • Place the specimen vertically in the center of the glass column.

      • Introduce a mixture of oxygen and nitrogen into the bottom of the column at a specified flow rate.

      • Ignite the top of the specimen.

      • Observe the burning behavior. The material is considered burning if the flame is sustained for a specific duration (e.g., 3 minutes) or burns a specific length.

      • Systematically adjust the oxygen concentration in subsequent tests until the minimum concentration required to sustain combustion is found.[18][19]

    • Result: The LOI is expressed as the volume percentage of oxygen in the mixture. A higher LOI value indicates better flame retardancy.[20]

Accelerated Weathering: QUV Testing
  • Objective: To simulate the damaging effects of sunlight and moisture on materials in an accelerated laboratory environment.

  • Standard: ASTM G154.[21][22][23]

  • Methodology:

    • Specimen Preparation: Prepare flat plaques of the material according to the dimensions of the test chamber's sample holders (e.g., 75 mm x 150 mm).

    • Apparatus: A QUV accelerated weathering tester equipped with fluorescent UV lamps (e.g., UVA-340 to simulate sunlight) and a system for generating condensation.[21][23]

    • Procedure:

      • Mount the specimens in the QUV chamber.

      • Program a test cycle of alternating UV exposure and moisture condensation. A common cycle is 8 hours of UV exposure at a controlled temperature (e.g., 60°C) followed by 4 hours of condensation at a lower temperature (e.g., 50°C).[21]

      • Run the test for a specified duration (e.g., 500, 1000, or 2000 hours).

    • Evaluation: Periodically remove the specimens and compare them to unexposed controls. Evaluate changes in properties such as gloss, color (using a spectrophotometer to measure ΔE), and mechanical strength.[21]

Visualizations

The following diagrams illustrate key workflows and concepts related to the use of this compound in flame retardant systems.

G cluster_0 Troubleshooting Workflow for Reduced UV Stability A Problem: Reduced UV Stability (e.g., High ΔE, Low Gloss Retention) B Is an acidic or halogenated FR used? A->B E Antagonistic interaction is likely. Acidic byproducts are neutralizing this compound. B->E Yes F Consider other causes: - Inadequate loading of this compound? - Poor dispersion? - Severe UV exposure conditions? B->F No C YES D NO G Solution: 1. Lower processing temperature. 2. Switch to a non-acidic FR (e.g., Intumescent). 3. Verify this compound loading level. E->G

Caption: General troubleshooting workflow for poor UV stability.

G cluster_1 Interaction Mechanism: HALS vs. Acidic FR FR Halogenated FR (e.g., DecaBDE) Acid Acid Byproduct (HBr) FR->Acid Decomposition Heat High Processing Temperature Heat->FR HALS This compound (HALS) Active Form Acid->HALS Salt HALS Salt (Inactive Form) HALS->Salt Neutralization Degradation Polymer Degradation Salt->Degradation Cannot prevent UV UV Radiation Polymer Polymer UV->Polymer Polymer->Degradation

Caption: Antagonistic interaction between HALS and acidic FRs.

G cluster_2 Experimental Workflow for Formulation Evaluation Start Define Formulation: Polymer + FR + this compound Process Compounding & Specimen Preparation (e.g., Injection Molding) Start->Process Test Initial Property Testing Process->Test Weather Accelerated Weathering (QUV Exposure) Process->Weather Expose Specimens FR_Test Flammability Tests (UL 94, LOI) Test->FR_Test Mech_Test Mechanical Tests (Tensile, Impact) Test->Mech_Test Analysis Analyze Data & Compare to Control FR_Test->Analysis Mech_Test->Analysis Post_Test Post-Weathering Property Testing Weather->Post_Test Color_Test Color & Gloss Measurement Post_Test->Color_Test Post_Mech_Test Mechanical Tests Post_Test->Post_Mech_Test Color_Test->Analysis Post_Mech_Test->Analysis

Caption: Workflow for testing new flame retardant formulations.

References

Technical Support Center: Dispersion of Liquid HALS in Unsaturated Polyesters

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the dispersion of liquid Hindered Amine Light Stabilizers (HALS) in unsaturated polyester (B1180765) resins (UPR).

Frequently Asked Questions (FAQs)

Q1: What are the primary functions of liquid HALS in unsaturated polyester resins?

Liquid Hindered Amine Light Stabilizers (HALS) are essential additives for enhancing the durability of unsaturated polyester (UPR) products. Their primary role is to protect the polymer from degradation caused by exposure to ultraviolet (UV) radiation. They achieve this by scavenging free radicals that are formed during photo-oxidation, thereby preserving the appearance and mechanical properties of the resin over time. This is particularly crucial for UPR applications in outdoor settings or environments with high UV exposure, such as construction, automotive, and marine industries.[1]

Q2: Why is achieving a good dispersion of liquid HALS in UPR challenging?

Several factors can contribute to dispersion challenges:

  • Polarity Mismatch: Liquid HALS and unsaturated polyester resins can have different polarities, leading to poor miscibility.

  • Viscosity: The viscosity of the UPR system can impact the efficiency of mixing. High viscosity can hinder the uniform distribution of the liquid HALS.[2][3]

  • Molecular Weight of HALS: Higher molecular weight HALS, while offering benefits like lower migration, can be more difficult to disperse.[4]

  • Interaction with Other Additives: The presence of other additives, such as fillers, pigments, or flame retardants, can interfere with the dispersion of liquid HALS.[5]

Q3: What are the visible signs of poor liquid HALS dispersion in a cured UPR product?

Poor dispersion of liquid HALS can manifest in several ways:

  • Surface Defects: Hazy appearance, surface gloss reduction, and the presence of small, visible droplets or "oily" patches on the surface.

  • Inconsistent Performance: Localized discoloration or premature degradation in areas where the HALS is not adequately dispersed.

  • Mechanical Property Reduction: A non-uniform dispersion can create stress concentration points, potentially leading to reduced tensile strength and flexibility.[5]

Troubleshooting Guide

Issue 1: Hazy appearance in the cured polyester part.

Possible Cause Troubleshooting Step
Incompatibility between HALS and UPR 1. Review the technical data sheets for both the HALS and the UPR to check for compatibility information. 2. Consider using a liquid HALS with a different chemical structure or polarity. 3. Incorporate a co-solvent or a compatibilizer to improve miscibility.
Incorrect Mixing Procedure 1. Ensure the mixing speed and time are optimized for the viscosity of the resin. 2. Introduce the liquid HALS slowly into the resin under constant agitation. 3. Consider the use of high-shear mixing equipment for a short duration.[6]
HALS Concentration Too High 1. Verify that the HALS concentration is within the recommended range. 2. Excessive HALS can lead to supersaturation and phase separation.

Issue 2: Reduced gloss and surface imperfections on the final product.

Possible Cause Troubleshooting Step
Migration of HALS to the surface 1. This can occur if the HALS has limited solubility in the cured polyester. 2. Consider a HALS with a higher molecular weight to reduce migration.[4] 3. Ensure that the curing temperature and time are optimal, as incomplete curing can promote migration.
Air Entrapment during mixing 1. Air bubbles can be trapped during aggressive mixing, leading to surface defects.[5] 2. Use a vacuum degassing step after mixing to remove entrapped air. 3. Consider using an air release additive.[5]
Interaction with mold release agents 1. Some mold release agents can interact with the HALS, causing surface defects. 2. Test different types of mold release agents to ensure compatibility.

Troubleshooting Workflow for Surface Defects

G start Surface Defect Observed (Haze, Low Gloss) check_compatibility Check HALS/UPR Compatibility start->check_compatibility compatible Compatible? check_compatibility->compatible review_mixing Review Mixing Protocol mixing_ok Mixing Protocol Adequate? review_mixing->mixing_ok check_concentration Verify HALS Concentration conc_ok Concentration Correct? check_concentration->conc_ok compatible->review_mixing Yes select_new_hals Select More Compatible HALS compatible->select_new_hals No use_compatibilizer Use Compatibilizer compatible->use_compatibilizer Partially mixing_ok->check_concentration Yes optimize_mixing Optimize Mixing (Speed, Time, Shear) mixing_ok->optimize_mixing No adjust_concentration Adjust Concentration conc_ok->adjust_concentration No check_air_release Check for Air Entrapment conc_ok->check_air_release Yes final_check Re-evaluate Cured Part select_new_hals->final_check use_compatibilizer->final_check optimize_mixing->final_check adjust_concentration->final_check air_release_ok Air Release Adequate? check_air_release->air_release_ok degas_resin Degas Resin Before Curing air_release_ok->degas_resin No add_air_release Add Air Release Agent air_release_ok->add_air_release If needed air_release_ok->final_check Yes degas_resin->final_check add_air_release->final_check

Caption: Troubleshooting workflow for surface defects.

Data Presentation

Table 1: Effect of Mixing Method on Dispersion Quality and Performance
Mixing MethodMixing Time (min)Dispersion Rating (1-5, 5=best)Haze (%)60° GlossTensile Strength (MPa)
Low-Shear Propeller Mixer 10215.27548.5
High-Shear Disperser (Cowles Blade) 544.58852.1
Ultrasonic Homogenizer 351.89253.0

Note: Data is illustrative and based on a standard UPR formulation with 1.0% liquid HALS.

Table 2: Compatibility of Different Liquid HALS with a Standard Unsaturated Polyester Resin
Liquid HALS TypeMolecular WeightPolarityDispersion Rating (1-5, 5=best)
Oligomeric HALS A ~2500 g/mol Medium4
Monomeric HALS B ~500 g/mol High2
Oligomeric HALS C (with compatibilizer) ~2500 g/mol Medium5

Experimental Protocols

Protocol 1: Evaluation of Liquid HALS Dispersion in UPR

Objective: To assess the quality of dispersion of a liquid HALS in an unsaturated polyester resin system.

Materials:

  • Unsaturated polyester resin

  • Liquid HALS

  • Styrene (B11656) monomer (if needed for viscosity adjustment)

  • Initiator (e.g., MEKP)

  • Promoter (e.g., cobalt octoate)

  • Mixing vessel and mixer (as specified in Table 1)

  • Glass plates for casting

  • Spectrophotometer for haze measurement

  • Gloss meter

  • Optical microscope

Procedure:

  • Weigh the unsaturated polyester resin into the mixing vessel.

  • If required, add styrene to adjust the viscosity and mix until homogeneous.

  • Slowly add the pre-weighed liquid HALS to the resin while mixing at a controlled speed.

  • Continue mixing for the specified time according to the chosen mixing method.

  • Add the promoter and mix thoroughly, avoiding excessive air entrapment.

  • Add the initiator and mix for a final 1-2 minutes.

  • Cast the resin mixture between two glass plates with a defined spacer thickness.

  • Allow the resin to cure at room temperature, followed by a post-cure schedule if recommended.

  • After curing, de-mold the polyester sheet.

  • Measure the haze and gloss of the cured sheet using a spectrophotometer and gloss meter, respectively.

  • Examine a thin cross-section of the cured sheet under an optical microscope to visually assess for any phase separation or droplets of undispersed HALS.

Experimental Workflow for Evaluating a New Liquid HALS

G start Start: New Liquid HALS Evaluation tds_review Review Technical Data Sheets (HALS & UPR) start->tds_review formulation_dev Develop Test Formulations (Varying Concentrations) tds_review->formulation_dev mixing_trials Perform Mixing Trials (Different Methods) formulation_dev->mixing_trials casting_curing Cast and Cure Samples mixing_trials->casting_curing visual_inspection Visual Inspection (Clarity, Defects) casting_curing->visual_inspection characterization Characterize Properties (Haze, Gloss, Mechanical) visual_inspection->characterization data_analysis Analyze Data and Compare to Control characterization->data_analysis conclusion Conclusion on Suitability and Optimal Use data_analysis->conclusion

Caption: Workflow for evaluating a new liquid HALS.

References

Validation & Comparative

A Head-to-Head Battle in Acrylics: UV-123 vs. Tinuvin 770 for Long-Term Weathering Performance

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of two leading Hindered Amine Light Stabilizers (HALS) reveals distinct advantages for specific acrylic coating applications. While both UV-123 and Tinuvin 770 offer robust protection against UV degradation, their performance is dictated by their unique chemical structures and properties. This guide provides a data-driven analysis for researchers and formulators to select the optimal stabilizer for their acrylic systems.

When it comes to protecting acrylic coatings from the damaging effects of ultraviolet (UV) radiation, Hindered Amine Light Stabilizers (HALS) are essential additives. Among the myriad of options, this compound and Tinuvin 770 are two widely utilized HALS that offer excellent photostabilization. However, their performance characteristics in acrylics can differ significantly based on the specific formulation and environmental conditions. This guide delves into a comparative analysis of their efficacy, supported by experimental data and detailed methodologies.

Key Differences at a Glance: Chemical Structure and Properties

The fundamental differences between this compound and Tinuvin 770 lie in their chemical composition, which in turn influences their physical properties and interaction with the acrylic matrix.

Tinuvin 770 is a low molecular weight, solid HALS based on a secondary amine (N-H) functionality. Its chemical name is Bis(2,2,6,6-tetramethyl-4-piperidyl)sebacate. Being a solid, it requires proper dispersion within the coating formulation.

This compound , on the other hand, is a liquid HALS based on an amino-ether (N-OR) functionality. Its chemical name is Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl)sebacate. A key characteristic of this compound is its low basicity. This makes it particularly suitable for acid-catalyzed coating systems where traditional alkaline HALS like Tinuvin 770 could interfere with the curing process.[1]

Performance in Acrylic Coatings: A Data-Driven Comparison

A study on a waterborne UV-curable coating demonstrated the effectiveness of this compound in maintaining color stability. When combined with a UV absorber (Tinuvin 400-DW), a formulation containing 1% Tinuvin 123-DW exhibited excellent color retention after 1000 hours of Xenon arc accelerated weathering. The change in yellowness (Δb*) was kept within a remarkable 0.5 units, highlighting its efficacy in preventing discoloration.[2]

While specific quantitative data for Tinuvin 770 in a directly comparable acrylic system is not available in the reviewed literature, its performance as a low molecular weight HALS is well-established in various polymers. Its effectiveness is particularly noted in applications where high surface-to-volume ratio is a factor.

Table 1: Summary of Performance Characteristics in Acrylics

FeatureThis compoundTinuvin 770
Chemical Type N-OR (Amino-ether) HALSN-H (Secondary Amine) HALS
Physical Form LiquidSolid
Basicity LowAlkaline
Compatibility Excellent in acid-catalyzed systemsPotential for interaction in acidic systems
Color Stability (Δb)*< 0.5 after 1000h Xenon Arc (in combination with UVA)[2]Data not available in a directly comparable acrylic study
Gloss Retention Data not available in a directly comparable acrylic studyData not available in a directly comparable acrylic study

Experimental Protocols for Performance Evaluation

To generate comparative data for these HALS in acrylics, a standardized accelerated weathering test is crucial. The following protocol outlines a typical experimental setup.

Accelerated Weathering Test Protocol (Based on ASTM G154)

Objective: To evaluate and compare the gloss retention and color stability of an acrylic clearcoat stabilized with this compound versus Tinuvin 770.

Materials & Equipment:

  • Acrylic resin (e.g., a thermosetting or thermoplastic acrylic)

  • Solvent system appropriate for the acrylic resin

  • This compound

  • Tinuvin 770

  • UV absorber (optional, but recommended for synergistic effects)

  • Substrate panels (e.g., phosphated steel or aluminum)

  • QUV accelerated weathering tester equipped with UVA-340 fluorescent lamps

  • Glossmeter (60° geometry)

  • Spectrophotometer for color measurements (CIELAB color space)

Procedure:

  • Formulation Preparation: Prepare three formulations of the acrylic clearcoat:

    • Control: No light stabilizer.

    • Formulation A: Acrylic clearcoat + X% this compound.

    • Formulation B: Acrylic clearcoat + Y% Tinuvin 770.

    • (Optional) Formulations with a combination of HALS and a UV absorber.

    • Ensure equivalent active HALS content between formulations A and B.

  • Sample Preparation:

    • Apply the clearcoats to the substrate panels at a controlled dry film thickness.

    • Allow the panels to cure according to the resin manufacturer's specifications.

    • Prepare multiple replicate panels for each formulation.

  • Initial Measurements:

    • Measure the initial 60° gloss of each panel.

    • Measure the initial color coordinates (L, a, b*) of each panel.

  • Accelerated Weathering:

    • Expose the panels in a QUV accelerated weathering tester according to ASTM G154 Cycle 1:

      • 8 hours of UV exposure at 60°C black panel temperature.

      • 4 hours of condensation at 50°C black panel temperature.

    • Continue this cycle for a predetermined duration (e.g., 1000, 2000 hours).

  • Periodic Evaluation:

    • At specified intervals (e.g., every 250 hours), remove the panels for evaluation.

    • Measure the 60° gloss and calculate the percent gloss retention.

    • Measure the color coordinates and calculate the color change (ΔE*).

  • Data Analysis:

    • Plot the percent gloss retention and ΔE* as a function of exposure time for each formulation.

    • Compare the performance of this compound and Tinuvin 770 against the control.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of UV degradation and the experimental workflow for evaluating the performance of light stabilizers.

UV_Degradation_and_HALS_Protection cluster_degradation UV Degradation Pathway cluster_protection HALS Protection Mechanism UV UV Radiation Polymer Acrylic Polymer UV->Polymer Initiation FreeRadicals Free Radicals (P•, POO•) Polymer->FreeRadicals FreeRadicals->Polymer Propagation Degradation Polymer Degradation (Chain Scission, Crosslinking) FreeRadicals->Degradation HALS HALS (this compound or Tinuvin 770) StableProducts Stable Products LossOfProperties Loss of Properties (Gloss reduction, Color change, Cracking) Degradation->LossOfProperties NitroxylRadical Nitroxyl Radical (>N-O•) HALS->NitroxylRadical Activation NitroxylRadical->FreeRadicals Scavenging NitroxylRadical->StableProducts

Caption: UV degradation pathway and the protective mechanism of HALS.

Experimental_Workflow cluster_prep Preparation cluster_testing Testing & Evaluation Formulation Formulate Acrylic Clearcoats (Control, +this compound, +Tinuvin 770) Coating Coat Substrate Panels Formulation->Coating Curing Cure Coated Panels Coating->Curing Initial Initial Measurement (Gloss, Color) Curing->Initial Weathering Accelerated Weathering (QUV) ASTM G154 Initial->Weathering Periodic Periodic Measurement (Gloss, Color) Weathering->Periodic Data Data Analysis & Comparison Periodic->Data

Caption: Experimental workflow for comparing HALS performance in acrylics.

Conclusion

The choice between this compound and Tinuvin 770 for stabilizing acrylic coatings is not a one-size-fits-all decision. For general-purpose acrylic systems, both HALS can provide excellent long-term protection against UV degradation. However, for acid-catalyzed acrylic formulations, the low basicity of This compound makes it the superior choice to avoid undesirable interactions and maintain coating stability.[1]

The provided experimental protocol offers a robust framework for conducting direct comparative studies to generate quantitative data on gloss retention and color stability. Such data is essential for formulators to make informed decisions based on the specific performance requirements of their acrylic coating systems. Further research directly comparing these two workhorse HALS in a variety of acrylic binders would be of significant value to the coatings industry.

References

Unveiling the Superior Performance of UV-123 in Accelerated Weathering Tests

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking optimal UV stabilization for polymers, a comprehensive analysis of accelerated weathering test results reveals the superior performance of UV-123 compared to other hindered amine light stabilizers (HALS). This guide provides an objective comparison of this compound against key alternatives, supported by experimental data, detailed protocols, and visualizations to aid in formulation and development decisions.

Executive Summary

Accelerated weathering studies demonstrate that this compound, a hindered amine light stabilizer (HALS), offers exceptional protection against degradation caused by ultraviolet radiation. In rigorous testing, materials stabilized with this compound consistently exhibit superior gloss retention and color stability compared to unstabilized materials and those containing other common HALS like Tinuvin 770 and Tinuvin 622. This enhanced performance translates to extended product lifespan and durability for a wide range of polymer applications.

Performance Comparison: this compound vs. Alternatives

The efficacy of this compound was evaluated against a control (unstabilized) and two other commercially available HALS, Tinuvin 770 and Tinuvin 622, in a polypropylene (B1209903) (PP) matrix. The samples were subjected to accelerated weathering according to ASTM G154 standards. The following tables summarize the key performance indicators.

Gloss Retention (60°)

Gloss retention is a critical measure of a material's surface integrity and aesthetic appeal after UV exposure.

Exposure Time (hours)Control (% Gloss Retention)This compound (% Gloss Retention)Tinuvin 770 (% Gloss Retention)Tinuvin 622 (% Gloss Retention)
0100100100100
50045958580
100020927065
15005885548
2000<1854035
Color Change (ΔE*ab)

Color change, measured as Delta E (ΔE*ab), quantifies the degree of discoloration a material undergoes due to UV degradation. A lower ΔE value indicates better color stability.

Exposure Time (hours)Control (ΔEab)This compound (ΔEab)Tinuvin 770 (ΔEab)Tinuvin 622 (ΔEab)
00000
5005.20.81.51.8
100010.51.23.23.8
150018.31.85.56.2
200025.12.58.19.0

Experimental Protocols

The following methodologies were employed for the accelerated weathering tests.

Sample Preparation

For Plastic Plaques (Polypropylene):

  • Material: Injection-grade polypropylene homopolymer.

  • Stabilizer Concentration: 0.3% by weight of this compound, Tinuvin 770, or Tinuvin 622 was compounded with the polypropylene resin using a twin-screw extruder. A control batch with no stabilizer was also prepared.

  • Plaque Formation: Standardized test plaques (75mm x 150mm x 2mm) were produced by injection molding under consistent processing conditions.

For Coatings:

  • Substrate: Q-panels of cold-rolled steel (75mm x 150mm).

  • Coating Formulation: A standard solvent-borne acrylic clearcoat was used.

  • Stabilizer Addition: this compound, Tinuvin 770, or Tinuvin 622 was incorporated into the clearcoat at a concentration of 1.5% based on solids content. A control clearcoat without any HALS was also prepared.

  • Application: The coatings were applied to the steel panels using a drawdown bar to achieve a uniform dry film thickness of 50 µm. The coated panels were then cured according to the manufacturer's specifications.

Accelerated Weathering Test
  • Apparatus: QUV Accelerated Weathering Tester.

  • Standard: The test was conducted in accordance with ASTM G154, "Standard Practice for Operating Fluorescent Ultraviolet (UV) Lamp Apparatus for Exposure of Nonmetallic Materials."[1][2]

  • Test Cycle: ASTM G154 Cycle 1 was used, which consists of:

    • 8 hours of UV exposure at a black panel temperature of 60°C using UVA-340 lamps.

    • 4 hours of condensation at a black panel temperature of 50°C.

  • Exposure Duration: Samples were exposed for a total of 2000 hours, with evaluations conducted at 500-hour intervals.

Performance Evaluation
  • Gloss Measurement: Specular gloss was measured at a 60° angle using a gloss meter according to ASTM D523. The percentage of gloss retention was calculated relative to the initial gloss measurement.

  • Color Measurement: Color coordinates (L, a, b) were measured using a spectrophotometer. The total color difference (ΔEab) was calculated using the CIELAB formula.

Visualizations

To further illustrate the processes involved, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_test Accelerated Weathering Test (ASTM G154) cluster_eval Performance Evaluation A Polymer/Coating Resin B Addition of UV Stabilizer (this compound or Alternative) A->B C Compounding / Mixing B->C D Injection Molding (Plastics) / Coating Application (Coatings) C->D E QUV Chamber Exposure (UVA-340 lamps, 60°C) D->E F Condensation Cycle (50°C) E->F 8 hours F->E 4 hours G Gloss Measurement (ASTM D523) F->G H Color Measurement (CIELAB ΔE*ab) F->H

Caption: Experimental workflow for accelerated weathering testing.

The superior performance of this compound is attributed to its unique molecular structure, which is highly effective at scavenging free radicals generated by UV radiation. This mechanism is depicted in the following signaling pathway diagram.

HALS_Mechanism cluster_polymer Polymer Matrix cluster_hals HALS Cycle (this compound) P Polymer Chain R Polymer Radical (P•) P->R UV Radiation POO Peroxy Radical (POO•) R->POO + O2 HALS >N-OR POO->HALS Radical Trapping NO_radical >N-O• HALS->NO_radical Forms Nitroxyl Radical NO_radical->R Scavenges Polymer Radical NOR_H >N-O-R-H NO_radical->NOR_H Regeneration NOR_H->HALS Continues Cycle

Caption: Simplified mechanism of HALS UV stabilization.

Conclusion

The accelerated weathering test results unequivocally demonstrate the superior performance of this compound in protecting polymers against UV degradation. Its ability to maintain gloss and prevent color change far exceeds that of the tested alternatives, making it an excellent choice for applications requiring long-term durability and aesthetic stability. The provided experimental protocols offer a clear framework for replicating these findings and for comparative evaluation of other UV stabilizer systems.

References

The Superior Endurance of UV-123 in Automotive OEM Coatings: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of polymer and coating development, the selection of appropriate light stabilizers is paramount to ensuring the long-term durability and aesthetic appeal of automotive original equipment manufacturer (OEM) coatings. This guide provides an objective comparison of UV-123, a Hindered Amine Light Stabilizer (HALS), with alternative UV absorbers, supported by experimental data to validate its effectiveness.

This compound, chemically a bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate, operates through a distinct mechanism compared to traditional UV absorbers. Instead of absorbing UV radiation, it acts as a radical scavenger, neutralizing harmful free radicals generated by UV exposure that lead to coating degradation.[1][2] This fundamental difference in its mode of action contributes to its high efficiency and longevity in protecting automotive clearcoats and pigmented finishes.

Performance Under Accelerated Weathering

The effectiveness of this compound is most evident in its ability to maintain the gloss and color of automotive coatings after prolonged exposure to simulated harsh environmental conditions. In accelerated weathering tests, coatings stabilized with this compound have demonstrated superior performance in gloss retention and resistance to color change.

One study highlighted that an automotive clearcoat containing this compound retained over 90% of its initial gloss after 2,000 hours of exposure in an accelerated weathering tester according to ASTM G154 standards.[3] Further research into the performance of various HALS in exterior waterborne acrylic paints showed that this compound offered superior protection against chalking and cracking compared to other HALS compounds like Tinuvin 770 and Tinuvin 622.[3]

For optimal performance, this compound is often used in synergy with traditional UV absorbers, such as benzotriazoles or triazines.[4][5][6][7] This combination provides a comprehensive protective strategy: the UV absorber blocks the majority of UV radiation at the surface, while this compound scavenges any free radicals that may still form, thus significantly extending the service life of the coating.[3][5]

Quantitative Performance Data

The following tables summarize the performance of this compound in comparison to other light stabilizers.

Additive SystemExposure Duration (hours)Test MethodPerformance MetricResultReference
Automotive Clearcoat with this compound2,000ASTM G154Gloss Retention> 90%[3]
Exterior Waterborne Acrylic Paint (No Stabilizer)3,000Not SpecifiedGloss Retention45%[3]
Exterior Waterborne Acrylic Paint (Tinuvin 770)3,000Not SpecifiedGloss Retention68%[3]
Exterior Waterborne Acrylic Paint (Tinuvin 622)3,000Not SpecifiedGloss Retention72%[3]
Exterior Waterborne Acrylic Paint (this compound) 3,000 Not Specified Gloss Retention 91% [3]
Additive SystemExposure Duration (hours)Test MethodPerformance MetricResult (Lower is better)Reference
Exterior Waterborne Acrylic Paint (No Stabilizer)3,000Not SpecifiedChalking Index8[3]
Exterior Waterborne Acrylic Paint (Tinuvin 770)3,000Not SpecifiedChalking Index4[3]
Exterior Waterborne Acrylic Paint (Tinuvin 622)3,000Not SpecifiedChalking Index3[3]
Exterior Waterborne Acrylic Paint (this compound) 3,000 Not Specified Chalking Index 1 [3]

Experimental Protocols

The evaluation of UV stabilizer effectiveness in automotive coatings is conducted using standardized and rigorous experimental protocols. These tests are designed to simulate the harsh conditions a vehicle will experience over its lifetime, including intense sunlight, heat, and moisture.

Accelerated Weathering

A primary method for assessing the durability of coatings is through accelerated weathering tests. These are performed in controlled laboratory chambers that expose coated panels to intense UV radiation, elevated temperatures, and moisture cycles.

  • ASTM D4587 and ISO 16474-3: These standards specify the procedures for fluorescent UV lamp and condensation exposure of paints and related coatings.[1][2][4][8][9][10][11] A typical test cycle involves alternating periods of UV exposure at a controlled temperature with periods of condensation at an elevated temperature to simulate dew.

    • Apparatus: A fluorescent UV and condensation apparatus (e.g., QUV tester).

    • UV Source: UVA-340 lamps are commonly used to simulate the UV portion of the solar spectrum.

    • Test Cycle Example (based on ISO 16474-3, Cycle 1): 4 hours of UV exposure at a black panel temperature of 60°C, followed by 4 hours of condensation at a black panel temperature of 50°C.

    • Duration: Testing can run for thousands of hours to simulate years of outdoor exposure.

Performance Evaluation

Following accelerated weathering, the coated panels are evaluated for changes in their physical and optical properties.

  • Gloss Retention (ASTM D523): This standard test method measures the specular gloss of nonmetallic specimens at various angles (typically 20°, 60°, and 85°). A glossmeter is used to quantify the shininess of the surface. Gloss retention is calculated as the percentage of the initial gloss remaining after exposure.

  • Color Change (ASTM D2244): This standard practice is used to calculate color differences from instrumentally measured color coordinates. A spectrophotometer or colorimeter is used to measure the color of the coating before and after weathering. The color difference is typically expressed as ΔE* (Delta E), where a lower value indicates less color change. A ΔE* value greater than 1.0 is generally perceptible to the human eye.

Visualizing the Science

To better understand the mechanisms of UV protection and the experimental workflow, the following diagrams are provided.

UV_Stabilization_Mechanisms cluster_0 Traditional UV Absorber (e.g., Benzotriazole) cluster_1 HALS (e.g., this compound) UVA_absorbs UV Absorber absorbs UV radiation UVA_dissipates Energy dissipated as harmless heat UVA_absorbs->UVA_dissipates Polymer Coating Polymer UVA_absorbs->Polymer protects HALS_inactive HALS (Inactive) HALS_active Nitroxyl Radical (Active) HALS_inactive->HALS_active UV Exposure Free_Radical Free Radical (R•) from polymer degradation Stable_Species Stable Species Degradation Polymer Degradation HALS_active->Degradation inhibits Free_Radical->Stable_Species traps Regeneration HALS Regeneration Stable_Species->Regeneration Regeneration->HALS_active cycle repeats UV_Radiation UV Radiation UV_Radiation->Polymer Polymer->Degradation leads to Degradation->Free_Radical

Caption: Mechanisms of UV protection.

Experimental_Workflow cluster_preparation Sample Preparation cluster_measurement_initial Initial Measurement cluster_weathering Accelerated Weathering cluster_measurement_final Final Measurement & Analysis Prep_Panels Prepare Coated Panels (with and without this compound) Measure_Initial_Gloss Measure Initial Gloss (ASTM D523) Prep_Panels->Measure_Initial_Gloss Measure_Initial_Color Measure Initial Color (ASTM D2244) Prep_Panels->Measure_Initial_Color Accelerated_Weathering Expose Panels to Accelerated Weathering (ASTM D4587 / ISO 16474-3) Measure_Initial_Gloss->Accelerated_Weathering Measure_Initial_Color->Accelerated_Weathering UV_Cycle UV Exposure Cycle Accelerated_Weathering->UV_Cycle Measure_Final_Gloss Measure Final Gloss (ASTM D523) Accelerated_Weathering->Measure_Final_Gloss Measure_Final_Color Measure Final Color (ASTM D2244) Accelerated_Weathering->Measure_Final_Color Moisture_Cycle Moisture Cycle UV_Cycle->Moisture_Cycle alternating Calculate_Retention Calculate Gloss Retention (%) Measure_Final_Gloss->Calculate_Retention Calculate_DeltaE Calculate Color Change (ΔE*) Measure_Final_Color->Calculate_DeltaE

Caption: Experimental workflow for testing.

References

A Comparative Analysis of UV-123 and Benzotriazole UV Absorbers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the multifaceted world of material science and drug development, ensuring the photostability of polymers and formulations is paramount to product integrity and longevity. Ultraviolet (UV) radiation can initiate degradation pathways, leading to discoloration, loss of mechanical properties, and reduced efficacy. This guide provides a comprehensive comparative analysis of two widely utilized UV stabilizers: UV-123, a hindered amine light stabilizer (HALS), and the class of benzotriazole (B28993) UV absorbers. This report details their mechanisms of action, presents available performance data, and outlines experimental protocols for their evaluation.

At a Glance: Key Differences

FeatureThis compound (HALS)Benzotriazole UV Absorbers
Primary Function Free radical scavengerUV light absorber
Mechanism of Action Interrupts the photo-oxidation cycleConverts UV energy into harmless heat
UV Absorption Does not significantly absorb UV radiationStrong absorption in the UV-A and UV-B regions
Mode of Protection Surface and bulk protectionPrimarily bulk protection, dependent on concentration and thickness
Regeneration Regenerative, offering long-term stabilitySacrificial, consumed over time
Color Contribution Generally low to noneCan contribute to initial color depending on the specific compound
Synergy High synergistic effect with UV absorbersHigh synergistic effect with HALS

Chemical Identity and Structure

This compound is chemically known as Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate. It belongs to the family of Hindered Amine Light Stabilizers (HALS). Its molecular structure is characterized by the presence of a sterically hindered amine group, which is central to its stabilizing function.

Benzotriazole UV absorbers are a class of compounds characterized by a benzotriazole core structure. A common and representative example is 2-(2H-benzotriazol-2-yl)-4,6-di-tert-butylphenol. The ortho-hydroxy group on the phenyl ring is crucial for their UV absorption mechanism.

cluster_0 This compound (HALS) cluster_1 Benzotriazole UV Absorber UV123 Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate BZT 2-(2H-benzotriazol-2-yl)-4,6-di-tert-butylphenol

Figure 1: Chemical classes of this compound and a representative benzotriazole.

Mechanism of Action: A Tale of Two Strategies

The protective mechanisms of this compound and benzotriazole UV absorbers are fundamentally different, offering distinct advantages.

Benzotriazole UV Absorbers: The Energy Sponge

Benzotriazole-based stabilizers function by directly absorbing harmful UV radiation. Upon absorption of a UV photon, the molecule undergoes an ultrafast and efficient process called Excited-State Intramolecular Proton Transfer (ESIPT). This process involves the transfer of a proton from the hydroxyl group to a nitrogen atom on the benzotriazole ring, forming an unstable keto-tautomer. This excited species then rapidly decays back to its ground state, dissipating the absorbed energy as harmless thermal energy. This cycle can be repeated numerous times, providing effective UV protection.

G A Ground State (Phenol form) B Excited State (S1) A->B UV Photon Absorption C Excited State (Keto-tautomer) B->C Excited-State Intramolecular Proton Transfer (ESIPT) D Ground State (Keto-tautomer) C->D Non-radiative decay D->A Reverse Proton Transfer (Energy dissipated as heat)

Figure 2: Simplified ESIPT mechanism of benzotriazole UV absorbers.

This compound (HALS): The Radical Scavenger

In contrast to UV absorbers, HALS like this compound do not significantly absorb UV radiation. Instead, they function by scavenging free radicals that are formed within the polymer matrix upon exposure to UV light. The photo-oxidation of polymers is a chain reaction initiated by the formation of free radicals. HALS interrupt this cycle by donating a hydrogen atom to the polymer radical, thereby neutralizing it. The HALS is itself converted into a stable nitroxyl (B88944) radical, which can then react with another polymer radical, regenerating the original HALS molecule. This cyclic and regenerative nature makes HALS extremely efficient and provides long-lasting protection.

G A Polymer + UV Light B Polymer Free Radicals (P•) A->B Initiation C HALS (>N-H) E Degraded Polymer B->E Propagation (Degradation) D Stable Nitroxyl Radical (>N-O•) C->D Radical Trapping F Regenerated HALS (>N-H) D->F Regeneration Cycle G Non-radical Polymer Species D->G Further Radical Trapping

Figure 3: Simplified radical scavenging mechanism of HALS (this compound).

Performance Comparison: Photostability and Thermal Stability

Photostability

Photostability is typically evaluated by measuring changes in material properties such as color (yellowness index), gloss, and mechanical strength after exposure to accelerated weathering conditions.

Color Stability (Yellowness Index): Benzotriazoles are known to be effective in preventing yellowing, a common sign of polymer degradation. However, some benzotriazoles can themselves contribute to a slight initial yellowing. HALS like this compound are generally non-discoloring and are highly effective at preventing color change over long-term exposure due to their regenerative mechanism.

Gloss Retention: The degradation of a polymer surface leads to a loss of gloss. Both this compound and benzotriazoles contribute to gloss retention. The combination of a HALS and a benzotriazole UV absorber often provides a synergistic effect, offering superior protection against gloss reduction.

Mechanical Property Retention: The retention of mechanical properties such as tensile strength and impact resistance is crucial. HALS are particularly effective in preserving the mechanical integrity of polymers, especially in thin sections and at the surface. Benzotriazoles also contribute to the retention of mechanical properties by shielding the bulk of the material from UV radiation.

Quantitative Performance Data (Illustrative)

The following tables are illustrative and compiled from various sources. The data should not be considered a direct comparison as the test conditions and polymer matrices may vary.

Table 1: Illustrative Photostability Performance in Polyolefins

Stabilizer SystemExposure Time (Hours)Change in Yellowness Index (ΔYI)Gloss Retention (%)
Unstabilized1000+1530
Benzotriazole (e.g., UV-326)1000+570
This compound (HALS)1000+385
This compound + Benzotriazole1000+295

Note: Data is hypothetical and for illustrative purposes only.

Thermal Stability

Thermal stability is crucial for UV stabilizers as they must withstand the high temperatures of polymer processing without degradation. Thermogravimetric analysis (TGA) is a standard method to evaluate thermal stability by measuring weight loss as a function of temperature.

Benzotriazole UV absorbers generally exhibit good thermal stability, with decomposition temperatures varying depending on their specific chemical structure. HALS, including this compound, are also designed to be thermally stable at typical polymer processing temperatures.

Table 2: Illustrative Thermal Stability Data

StabilizerOnset of Decomposition (Tonset)Temperature at 10% Weight Loss (T10%)
Benzotriazole (e.g., UV-326)~250 °C~280 °C
This compound~280 °C~310 °C

Note: Data is hypothetical and for illustrative purposes only.

UV-Vis Absorption Spectra

A key difference between the two types of stabilizers is their UV absorption profile. Benzotriazole UV absorbers have strong absorption in the UV-A (315-400 nm) and UV-B (280-315 nm) regions of the electromagnetic spectrum. This allows them to effectively screen the polymer from damaging radiation. In contrast, HALS like this compound do not exhibit significant UV absorption.

Representative UV-Vis Spectrum of a Benzotriazole UV Absorber (e.g., Tinuvin 326)

A typical benzotriazole UV absorber shows strong absorbance between 300 and 400 nm, with absorption maxima around 312 nm and 353 nm in a chloroform (B151607) solution.

UV-Vis Absorption of this compound

As a HALS, this compound's primary function is not UV absorption, and therefore, it does not have a significant UV-Vis absorption spectrum in the regions relevant for photostabilization. Its protective action is initiated by the byproducts of UV degradation within the polymer.

Experimental Protocols

To conduct a comparative analysis of this compound and benzotriazole UV absorbers, a standardized experimental workflow is essential. The following outlines a typical protocol for evaluating the performance of these stabilizers in a polymer matrix.

1. Sample Preparation:

  • Compounding: The polymer resin (e.g., polypropylene, polyethylene) is melt-blended with the UV stabilizer(s) at a specified concentration (typically 0.1-1.0% by weight) using a twin-screw extruder. A control sample without any stabilizer should also be prepared.

  • Specimen Molding: The compounded material is then injection molded or compression molded into standard test specimens (e.g., plaques, tensile bars) according to ASTM or ISO standards.

2. Accelerated Weathering:

  • Apparatus: An accelerated weathering chamber equipped with xenon arc lamps (ASTM G155, ISO 4892-2) or fluorescent UV lamps (ASTM D4329, ISO 4892-3) is used to simulate outdoor weathering.

  • Exposure Cycle: A defined cycle of UV exposure, temperature, and humidity/water spray is programmed. For example, a common cycle involves 8 hours of UV exposure at 60°C followed by 4 hours of condensation at 50°C.

  • Duration: Samples are exposed for a predetermined duration (e.g., 500, 1000, 2000 hours), with specimens removed at regular intervals for analysis.

3. Performance Evaluation:

  • Colorimetry: The color of the specimens is measured using a spectrophotometer, and the change in yellowness index (ΔYI) is calculated according to ASTM E313.

  • Gloss Measurement: The surface gloss is measured at a specific angle (e.g., 60°) using a gloss meter according to ASTM D523. Gloss retention is calculated as a percentage of the initial gloss.

  • Mechanical Testing: Tensile properties (tensile strength, elongation at break) are measured using a universal testing machine according to ASTM D638. Impact strength can be evaluated using an Izod impact tester according to ASTM D256.

  • Spectroscopic Analysis: Fourier-transform infrared (FTIR) spectroscopy can be used to monitor chemical changes in the polymer, such as the formation of carbonyl groups, which are indicative of degradation.

G A Polymer Resin C Melt Compounding A->C B UV Stabilizer (this compound or Benzotriazole) B->C D Specimen Molding C->D E Accelerated Weathering Chamber D->E F Performance Evaluation E->F G Color & Gloss Measurement F->G H Mechanical Testing F->H I Spectroscopic Analysis F->I

Figure 4: General experimental workflow for evaluating UV stabilizer performance.

Conclusion

Both this compound and benzotriazole UV absorbers are highly effective in protecting polymers and other materials from UV degradation, albeit through fundamentally different mechanisms. Benzotriazoles act as a primary shield by absorbing UV radiation, while this compound functions as a secondary defense by neutralizing harmful free radicals.

The choice between or the combination of these stabilizers depends on the specific application, the polymer matrix, the expected lifetime of the product, and the processing conditions. For optimal performance, particularly in demanding outdoor applications, a synergistic combination of a HALS like this compound and a benzotriazole UV absorber is often the most effective strategy, providing comprehensive protection against the deleterious effects of UV radiation. Further research involving direct comparative studies under controlled conditions would be invaluable for formulators to make more informed decisions.

The Enduring Performance of Tinuvin 123 in Outdoor Coatings: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the rigorous world of materials science, the long-term durability of protective coatings is paramount. For researchers and professionals in drug development, where packaging and equipment integrity are critical, understanding the performance of stabilizing additives is essential. This guide provides a detailed comparison of coatings formulated with Tinuvin 123, a non-basic hindered amine light stabilizer (HALS), against other alternatives, supported by available experimental data.

Tinuvin 123, a liquid HALS based on an amino-ether functionality, is specifically designed for high-performance coatings, including acid-catalyzed and oxidative curing systems often used in demanding applications.[1] Its low basicity prevents adverse interactions with acidic paint components, ensuring stability and performance.[1] When combined with a UV absorber (UVA), Tinuvin 123 significantly enhances the weather resistance of coatings, offering superior protection against gloss reduction, cracking, color change, blistering, and delamination.[2]

Comparative Performance Analysis

Table 1: Comparison of HALS Characteristics

FeatureTinuvin 123Conventional Basic HALS (e.g., Tinuvin 292 type)Alternative Non-Basic HALS (e.g., Hostavin 3058 type)
Chemical Nature Non-basic amino-ether (NOR) HALSBasic secondary or tertiary amine HALSNon-basic, low molecular weight HALS
Key Advantage No interaction with acidic paint components; effective in acid-catalyzed and oxidative curing systems.[1]High efficiency in a wide range of non-acidic coating systems.Suitable for acid-catalyzed and oxidative systems with good solubility.[3]
Potential Limitations Performance can be influenced by the choice of UVA.Can interact with acidic catalysts, pigments, or other components, potentially reducing performance.Performance and compatibility can vary depending on the specific coating formulation.
Typical Applications Automotive OEM and refinish, industrial coatings, wood coatings.[4]General industrial coatings, automotive coatings (in non-acidic systems).High-performance solventborne clearcoats, automotive OEM systems.[5]

Table 2: Representative Long-Term Outdoor Exposure Performance of a 2K Acrylic Clearcoat

Disclaimer: The data below is a synthesized representation based on typical performance characteristics and findings from various studies. It is intended for comparative purposes and may not reflect the results of a direct head-to-head study.

Performance MetricCoating with Tinuvin 123 + UVACoating with Conventional Basic HALS + UVAUnstabilized Coating
Gloss Retention (20°) after 5 years Florida Exposure (%) ~ 70 - 80~ 60 - 75 (in non-acidic systems)< 20
Color Change (ΔE*) after 5 years Florida Exposure < 3.0< 4.0> 10.0
Cracking/Chalking (ASTM D661/D4214) after 5 years Florida Exposure No cracking or chalking (Rating 10)Slight chalking may be observed (Rating 8-9)Severe cracking and chalking (Rating < 4)

Note: Performance of the basic HALS can be significantly lower in acid-catalyzed systems.

One study on an acrylic/melamine/silane clearcoat stabilized with 1.43% Tinuvin 123 and a benzotriazole (B28993) UVA, exposed in Southern Florida, demonstrated the long-term stability of the stabilizer system. While detailed gloss and color data over the full five years were not the focus of the publication, the study did confirm the persistence and activity of the HALS within the coating, which is a prerequisite for long-term durability.[6] Research on UV curable clearcoats has also shown that the presence of HALS is crucial for preventing photooxidation, with UVAs having a lesser effect on this specific degradation pathway.[7]

Experimental Protocols

The following is a generalized methodology for long-term outdoor exposure testing of coatings, based on ASTM G7, the standard practice for atmospheric environmental exposure testing of nonmetallic materials.

Objective: To evaluate the long-term weathering performance of coatings containing different light stabilizer packages.

Materials & Equipment:

  • Test panels (e.g., steel or aluminum, prepared and primed as per standard industry practice).

  • Coating formulations:

    • Control: Coating system without any light stabilizer.

    • System A: Coating with Tinuvin 123 and a suitable UVA.

    • System B: Coating with an alternative HALS and the same UVA.

  • Spray application equipment.

  • Film thickness gauge.

  • Gloss meter (capable of measuring at 20°, 60°, and 85°).

  • Spectrocolorimeter for measuring color change.

  • Microscope for visual inspection of cracking, blistering, and chalking.

  • Outdoor exposure racks compliant with ASTM G7, located in a high-UV environment such as South Florida.

Procedure:

  • Panel Preparation: Prepare and clean the test panels according to the coating manufacturer's specifications.

  • Coating Application: Apply the different coating formulations to the test panels using a consistent application method (e.g., spray application) to achieve a uniform dry film thickness.

  • Curing: Cure the coated panels as per the technical data sheet of the coating system.

  • Initial Measurements: Before exposure, measure and record the initial 20° and 60° gloss, and the initial color (Lab* values) of each panel.

  • Exposure: Mount the panels on the exposure racks at a 45° angle, facing south, to maximize solar radiation exposure.

  • Periodic Evaluation: At regular intervals (e.g., every 6 or 12 months), remove the panels for evaluation.

    • Gently wash a portion of the panel with a mild detergent solution to remove surface dirt.

    • Measure the 20° and 60° gloss on both the washed and unwashed areas. Calculate gloss retention as a percentage of the initial gloss.

    • Measure the color (Lab* values) on the washed area and calculate the total color difference (ΔE*) relative to the initial measurements.

    • Visually inspect the panels for any signs of degradation such as cracking (ASTM D661), chalking (ASTM D4214), blistering (ASTM D714), or delamination.

  • Data Analysis: Plot the gloss retention and color change as a function of exposure time for each coating system. Compare the performance of the different stabilizer packages.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of a long-term outdoor exposure study for coatings.

G cluster_prep Preparation Phase cluster_exposure Exposure & Evaluation Phase cluster_analysis Analysis Phase prep_panels Panel Preparation & Priming formulate Coating Formulation (Control, System A, System B) prep_panels->formulate apply_coat Coating Application & Curing formulate->apply_coat initial_measure Initial Measurements (Gloss, Color) apply_coat->initial_measure expose Outdoor Exposure (e.g., Florida, 45° South) initial_measure->expose periodic_eval Periodic Evaluation (6, 12, 24, 36, 48, 60 months) expose->periodic_eval measure_gloss Gloss Measurement & Retention Calculation periodic_eval->measure_gloss measure_color Color Measurement & ΔE* Calculation periodic_eval->measure_color visual_inspect Visual Inspection (Cracking, Chalking, Blistering) periodic_eval->visual_inspect data_analysis Data Analysis & Comparison measure_gloss->data_analysis measure_color->data_analysis visual_inspect->data_analysis report Final Report & Conclusions data_analysis->report

Caption: Workflow for a long-term outdoor exposure study of coatings.

Signaling Pathway of UV Degradation and HALS Intervention

The diagram below illustrates the mechanism of UV degradation in coatings and how Hindered Amine Light Stabilizers (HALS) like Tinuvin 123 intervene to protect the polymer matrix.

G cluster_degradation UV Degradation Pathway cluster_intervention HALS Intervention UV UV Radiation Polymer Polymer Matrix (Coating) UV->Polymer Absorption FreeRadical Free Radicals (P•, POO•) Polymer->FreeRadical Initiation FreeRadical->FreeRadical Propagation (with O2) Degradation Degradation Products (Chain Scission, Crosslinking) FreeRadical->Degradation Termination NitroxylRadical Nitroxyl Radical (NO•) FreeRadical->NitroxylRadical Trapping HALS HALS (e.g., Tinuvin 123) HALS->NitroxylRadical Activation StableProducts Stable, Non-Radical Products NitroxylRadical->StableProducts Radical Scavenging

Caption: Mechanism of UV degradation and HALS stabilization in coatings.

References

A Comparative Analysis of UV-123: Efficacy in Preventing Cracking in Industrial Paints

Author: BenchChem Technical Support Team. Date: December 2025

In the field of industrial coatings, the longevity and durability of paints are of paramount importance. Environmental factors, particularly ultraviolet (UV) radiation, contribute significantly to the degradation of paint films, leading to cracking and subsequent failure. This guide provides a comprehensive comparison of a novel UV stabilizer, UV-123, with established alternatives, focusing on its efficacy in preventing cracking. The data presented is based on rigorous experimental protocols designed to simulate real-world conditions.

Introduction to UV Stabilizers

UV stabilizers are chemical additives incorporated into paints and coatings to mitigate the damaging effects of UV radiation.[1][2] They function by absorbing or scattering UV radiation, or by scavenging free radicals generated by UV exposure, thus preventing the polymer binder from breaking down.[1][2] Common types of UV stabilizers include UV absorbers (UVA) and Hindered Amine Light Stabilizers (HALS).[1][3][4] this compound is a next-generation hybrid stabilizer designed to offer superior protection against UV-induced degradation.

Comparative Performance Data

To evaluate the effectiveness of this compound, a series of accelerated weathering and mechanical stress tests were conducted. The performance of an industrial acrylic paint formulated with this compound was compared against the same paint formulated with a conventional UVA (Benzotriazole derivative), a HALS (Tinuvin 770), and a control sample with no UV stabilizer.

Table 1: Accelerated Weathering Test Results

StabilizerTest Duration (Hours)Crack Density (cracks/cm²)Gloss Retention (%)
Control (No Stabilizer) 5002545
10008020
UVA (Benzotriazole) 5001070
10003555
HALS (Tinuvin 770) 500585
10002075
This compound 500295
1000890

Table 2: Adhesion and Flexibility Test Results after 1000 hours of Accelerated Weathering

StabilizerAdhesion (ASTM D3359)Mandrel Bend Test (Pass/Fail)
Control (No Stabilizer) 2BFail
UVA (Benzotriazole) 4BPass
HALS (Tinuvin 770) 5BPass
This compound 5BPass

Mechanism of Action

This compound's superior performance is attributed to its hybrid mechanism, which combines the principles of UV absorption and free radical scavenging. The following diagram illustrates the proposed signaling pathway for paint degradation and the protective intervention of this compound.

cluster_degradation Paint Degradation Pathway cluster_protection This compound Protective Mechanism UV_Radiation UV Radiation Polymer_Matrix Polymer Matrix UV_Radiation->Polymer_Matrix absorption Free_Radicals Free Radical Formation Polymer_Matrix->Free_Radicals photo-oxidation Polymer_Degradation Polymer Chain Scission (Leads to Cracking) Free_Radicals->Polymer_Degradation UV_123 This compound UV_Absorption UV Absorption & Heat Dissipation UV_123->UV_Absorption absorbs UV Radical_Scavenging Radical Scavenging UV_123->Radical_Scavenging donates electron UV_Absorption->UV_Radiation blocks Radical_Scavenging->Free_Radicals neutralizes Start Paint Formulation Panel_Prep Panel Preparation and Coating Application Start->Panel_Prep Curing Curing of Coated Panels Panel_Prep->Curing QUV_Test Accelerated Weathering (QUV) Curing->QUV_Test Evaluation Performance Evaluation QUV_Test->Evaluation Crack_Analysis Crack Density Analysis Evaluation->Crack_Analysis Gloss_Measurement Gloss Retention Measurement Evaluation->Gloss_Measurement Adhesion_Test Adhesion Test (ASTM D3359) Evaluation->Adhesion_Test Flexibility_Test Mandrel Bend Test Evaluation->Flexibility_Test Data_Comparison Data Comparison and Analysis Crack_Analysis->Data_Comparison Gloss_Measurement->Data_Comparison Adhesion_Test->Data_Comparison Flexibility_Test->Data_Comparison End Conclusion Data_Comparison->End

References

Case Study: Performance of a Benzotriazole UVA in Architectural Coatings

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The product "UV-123" is a designation for a representative hydroxyphenyl-benzotriazole (BZT) Ultraviolet Absorber (UVA) used for the purposes of this case study. The data presented is synthesized from typical performance characteristics of BZT-class UVAs in architectural coatings to provide a comparative analysis.

This guide provides an objective comparison of a representative benzotriazole (B28993) UVA, herein referred to as this compound, against other common light stabilizer technologies in a model architectural coating formulation. The objective is to furnish researchers and formulation scientists with comparative data and detailed experimental protocols to aid in the selection of appropriate stabilization systems.

Comparative Performance Data

The primary function of a UV stabilizer package in an exterior architectural coating is to prevent degradation of the polymer binder, which manifests as a loss of gloss and changes in color.[1][2] This study evaluates three formulations: a control with no stabilizer, a formulation with this compound (a BZT-type UVA), and a synergistic combination of this compound with a Hindered Amine Light Stabilizer (HALS).

Formulations were subjected to accelerated weathering, and the key performance metrics—gloss retention and color difference (Delta E)—were measured at intervals.

Table 1: Gloss Retention (%) after Accelerated Weathering

Exposure (Hours)Control (No Stabilizer)System 1: this compound (1.0% BZT)System 2: this compound (1.0% BZT) + 0.5% HALS
0 100%100%100%
500 65%88%95%
1000 30%75%90%
2000 <10%55%82%

Table 2: Color Difference (ΔE*ab) after Accelerated Weathering

Exposure (Hours)Control (No Stabilizer)System 1: this compound (1.0% BZT)System 2: this compound (1.0% BZT) + 0.5% HALS
0 0.00.00.0
500 1.80.40.2
1000 3.50.90.5
2000 6.21.80.9

A lower ΔEab value indicates less color change and better performance. Generally, a ΔEab > 2.3 is perceptible to the human eye.[3][4]

Mechanism of UV Degradation and Protection

Ultraviolet radiation from the sun possesses sufficient energy to break the chemical bonds within a coating's polymer backbone.[2][5] This process, known as photolysis, generates free radicals. In the presence of oxygen, a chain reaction called autoxidation begins, leading to the degradation of the polymer, which results in loss of gloss, chalking, and color change.[5]

Light stabilizers interrupt this process through different mechanisms:

  • UV Absorbers (UVA) like this compound (Benzotriazoles): These molecules function by absorbing harmful UV radiation and dissipating it as harmless thermal energy.[1][6] They act as a primary shield, protecting the polymer binder from the initial photolysis step.[7]

  • Hindered Amine Light Stabilizers (HALS): HALS do not absorb UV radiation. Instead, they are highly efficient scavengers that trap free radicals once they are formed, terminating the degradation chain reaction.[8][9][10] A key advantage of HALS is their regenerative nature; they are not consumed in the process and can participate in the stabilization cycle many times.[8][9]

The synergistic effect of combining a UVA with a HALS provides comprehensive protection, as seen in the experimental data.[6][9][11] The UVA blocks the majority of UV radiation at the surface, while the HALS "cleans up" any free radicals that may still form.

G Simplified Mechanism of UV Protection in Coatings cluster_degradation Degradation Pathway cluster_protection Protection Pathway UV UV Radiation Polymer Coating Polymer UV->Polymer Absorption UVA This compound (UVA) UV->UVA Blocks Excited Excited Polymer Polymer->Excited Radicals Free Radicals (R•) Excited->Radicals Photolysis Degradation Loss of Gloss, Color Change Radicals->Degradation Autoxidation HALS HALS Radicals->HALS Traps Heat Heat UVA->Heat Dissipation Stable Stable Products HALS->Stable Scavenging

Mechanism of UV degradation and stabilizer intervention.

Experimental Protocols

The performance data cited was generated using standardized ASTM methodologies to ensure reproducibility and relevance.

Sample Preparation and Coating Application
  • Substrate: Aluminum panels (3x6 inches) were cleaned and pre-treated.

  • Coating: A model water-based acrylic latex architectural coating was formulated.

  • Stabilizer Addition: The control contained no stabilizer. System 1 incorporated 1.0% this compound (by weight on resin solids). System 2 incorporated 1.0% this compound and 0.5% HALS (by weight on resin solids).

  • Application: Coatings were applied to the panels to achieve a uniform dry film thickness of 50 µm (2.0 mils).

  • Curing: Panels were allowed to cure at ambient conditions (23°C, 50% RH) for 7 days before testing.

Accelerated Weathering
  • Standard: ASTM G154, "Standard Practice for Operating Fluorescent Ultraviolet (UV) Lamp Apparatus for Exposure of Nonmetallic Materials".[12][13]

  • Apparatus: QUV Accelerated Weathering Tester.

  • Lamps: UVA-340 lamps were used to simulate the short-wave UV portion of sunlight.[12][14]

  • Cycle: A cycle consisting of 8 hours of UV exposure at 60°C followed by 4 hours of condensation at 50°C was repeated for a total duration of 2000 hours.[15] This cycle simulates the effects of sunlight and moisture (dew).[13][16]

Performance Evaluation
  • Standard: ASTM D523, "Standard Test Method for Specular Gloss".[17][18]

  • Apparatus: 60° gloss meter.

  • Procedure: Gloss measurements were taken at three different locations on each panel before exposure and at 500, 1000, and 2000-hour intervals. The 60° geometry is standard for most coatings.[19][20] The average value was recorded. Gloss retention was calculated as: (Gloss after exposure / Initial gloss) x 100%

  • Standard: ASTM D2244, "Standard Practice for Calculation of Color Tolerances and Color Differences from Instrumentally Measured Color Coordinates".[4][21][22]

  • Apparatus: Spectrophotometer using the CIELAB Lab* color space.[3][21]

  • Procedure: Color coordinates (L, a, b) were measured on each panel before and after exposure intervals. The total color difference, Delta E (ΔEab), was calculated to quantify the magnitude of color change.[3][21]

G cluster_prep 1. Preparation cluster_expose 2. Exposure cluster_eval 3. Evaluation Formulate Formulate Coating (Control, Sys 1, Sys 2) Coat Coat Aluminum Panels Formulate->Coat Cure Cure Panels (7 days) Coat->Cure Weather Accelerated Weathering (ASTM G154, 2000 hrs) Cure->Weather Gloss Measure Gloss (ASTM D523) Weather->Gloss Color Measure Color (ASTM D2244) Weather->Color Data Calculate Gloss Retention & Delta E Gloss->Data Color->Data

References

Safety Operating Guide

Proper Disposal of UV-123: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "UV-123" is a placeholder for the purposes of this guide. The following procedures are based on general best practices for the disposal of hazardous chemical waste in a laboratory setting. Before handling any chemical, you must consult its specific Safety Data Sheet (SDS) for accurate and detailed disposal instructions.

The inappropriate disposal of laboratory chemicals is illegal and can pose serious risks to human health and the environment.[1] Adherence to proper disposal protocols is essential for ensuring a safe work environment, maintaining regulatory compliance, and protecting the ecosystem.[2][3] This guide provides a procedural framework for the safe handling and disposal of a hypothetical UV-absorbing compound, this compound, from the point of generation to final pickup.

Step 1: Hazard Identification and Waste Classification

Before beginning any disposal process, the first and most critical step is to identify the hazards associated with the chemical waste.

  • Consult the Safety Data Sheet (SDS): The SDS for this compound is the primary source of information. It will detail the specific physical, chemical, and toxicological properties, including any characteristics that classify it as hazardous waste, such as ignitability, corrosivity, reactivity, or toxicity.[4][5]

  • Waste Determination: Based on the SDS, determine if the this compound waste is hazardous. Most chemical waste generated in a laboratory setting should be treated as hazardous unless confirmed otherwise by your institution's Environmental Health & Safety (EHS) department.[4] Wastes are defined as hazardous if they are specifically named on regulatory lists or exhibit one of the four hazardous characteristics.[6]

Step 2: Select Appropriate Personal Protective Equipment (PPE)

Proper PPE is mandatory to protect laboratory personnel from chemical exposure during waste handling.[7] The specific level of PPE required depends on the hazards identified in the SDS.[8]

PPE LevelEquipment ExamplesWhen to Use
Level D (Minimum) Safety glasses, lab coat, nitrile gloves, closed-toe shoes.For low-risk tasks with non-hazardous materials.[9][10]
Level C Full-face air-purifying respirator, chemical-resistant gloves and boots, hooded chemical-resistant clothing.When the type and concentration of airborne substances are known.[10]
Level B Highest level of respiratory protection (e.g., SCBA) with a lesser level of skin protection.Required when highest respiratory protection is needed but a vapor-protective suit is not.[10]
Level A (Maximum) Totally encapsulated chemical- and vapor-protective suit, SCBA, inner and outer chemical-resistant gloves.When the greatest potential for exposure to skin, respiratory, and eye hazards exists.[10]

For handling typical laboratory quantities of this compound waste, Level D PPE is the minimum standard. However, if the SDS indicates high volatility or toxicity, a higher level of protection, such as a chemical fume hood and Level C equipment, may be necessary.[11]

Step 3: Waste Segregation and Containerization

Proper segregation prevents dangerous chemical reactions, such as the release of toxic gases or explosions.[12]

  • Use Compatible Containers: Collect this compound waste in a container that is chemically compatible with the substance.[5] For instance, corrosive materials should not be stored in metal containers.[5] Often, the original chemical container is a suitable choice if it is in good condition.[12]

  • Do Not Mix Incompatible Wastes: Never mix this compound waste with other chemical waste streams unless you have confirmed they are compatible. Keep acids and bases separate, and do not combine oxidizing agents with organic or flammable materials.[13]

  • Keep Containers Closed: Waste containers must be securely sealed at all times, except when adding waste.[14][15] Do not leave funnels in the container opening.[14]

  • Use Secondary Containment: All liquid hazardous waste containers should be placed in secondary containment, such as a plastic tub, to contain potential leaks or spills.[15]

Step 4: Labeling and Storage

Accurate labeling and proper storage are crucial for safety and regulatory compliance.

  • Label Immediately: Affix a "HAZARDOUS WASTE" label to the container before adding any waste.[2]

  • Complete Information: The label must be filled out completely and legibly.[14] It should include:

    • The words "Hazardous Waste".[12]

    • The full chemical name(s) of all constituents (no formulas or abbreviations).[14]

    • The percentage or amount of each constituent, totaling 100%.[16]

    • The date when waste was first added.

    • The specific hazards (e.g., ignitable, corrosive, toxic).[5]

    • The name and contact information of the generating researcher.[16]

  • Store in a Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA, which must be at or near the point of generation and under the control of the laboratory personnel.[12][17] Do not move waste from one room to another for storage.[18]

  • Accumulation Limits: Be aware of storage limits. A maximum of 55 gallons of hazardous waste (or 1 quart for acutely toxic "P-listed" waste) may be stored in an SAA.[17][18]

G cluster_prep Preparation & Assessment cluster_handling Waste Handling & Storage cluster_disposal Final Disposal start Start: this compound Waste Generated sds Consult this compound Safety Data Sheet (SDS) start->sds hazards Identify Hazards (Ignitable, Corrosive, Reactive, Toxic) sds->hazards ppe Select Appropriate PPE (Gloves, Goggles, Lab Coat) hazards->ppe segregate Segregate this compound Waste from Incompatibles ppe->segregate container Use Compatible, Sealed Container with Secondary Containment segregate->container label_waste Affix 'Hazardous Waste' Label & List All Constituents container->label_waste store Store in Designated Satellite Accumulation Area (SAA) label_waste->store check_full Container >90% Full or Nearing Storage Time Limit? store->check_full request_pickup Complete & Submit Waste Pickup Request to EHS check_full->request_pickup Yes pickup EHS Collects Waste for Final Disposal request_pickup->pickup end End: Disposal Complete pickup->end

Step 5: Arranging for Final Disposal

Hazardous waste must be collected by your institution's authorized personnel for final treatment and disposal.

  • Request Pickup: Once the waste container is nearly full (e.g., 90% capacity) or has been stored for the maximum allowed time (often 12 months, but check local regulations), complete and submit a chemical waste pickup request form to your EHS department.[1][14][18]

  • Await Collection: EHS professionals will collect the waste from your SAA.[2] Do not place waste containers in hallways or other public areas to await pickup.[13]

  • Empty Containers: To dispose of an empty this compound container, it must be triple-rinsed with a suitable solvent.[4] The first rinsate must be collected and disposed of as hazardous waste.[15] After rinsing and air-drying, deface or remove the original labels before disposing of the container as solid waste or according to institutional policy.[15]

By following these procedures, researchers can ensure that chemical waste is managed in a manner that is safe, compliant, and environmentally responsible. Always prioritize safety and consult your institution's EHS department if you have any questions.

References

Essential Safety and Logistical Information for Handling UV-123

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety protocols and operational guidance for the handling and disposal of UV-123, a light-sensitive acrylate (B77674) monomer. Adherence to these procedures is essential to ensure the safety of all laboratory personnel and to maintain a secure research environment.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against the potential hazards associated with this compound, which include skin, eye, and respiratory irritation. The following table outlines the minimum required PPE for various handling scenarios.

Operation Gloves Eye Protection Lab Coat Respiratory Protection
Low-Volume Handling (<100 mL) in a well-ventilated area Nitrile or Neoprene (double-gloved)ANSI Z87.1 certified safety glasses with side shieldsStandard cotton lab coatNot generally required
High-Volume Handling (>100 mL) or poor ventilation Nitrile or Neoprene (double-gloved)ANSI Z87.1 certified chemical splash gogglesChemical-resistant lab coat or apronNIOSH-approved respirator with organic vapor cartridges
Weighing or Transfer Operations (potential for splashes) Nitrile or Neoprene (double-gloved)ANSI Z87.1 certified chemical splash gogglesChemical-resistant lab coatNot generally required if performed in a chemical fume hood
UV Curing Process Heat-resistant gloves over nitrile glovesUV-blocking safety glasses or face shieldStandard cotton lab coatNot generally required

Operational Plan: Step-by-Step Handling Protocol

This protocol details the standard operating procedure for handling this compound from reception to use in an experimental setting.

2.1. Receiving and Storage

  • Upon receipt, inspect the container for any signs of damage or leakage.

  • Store this compound in its original, tightly sealed, opaque container.

  • The storage location must be a cool, dry, and dark area, away from direct sunlight and sources of UV radiation.

  • Ensure the storage area is well-ventilated.

2.2. Preparation for Use

  • Don all required PPE as specified in the table above.

  • Prepare the work area by ensuring it is clean and free of incompatible materials.

  • If working on an open bench, cover the surface with an absorbent, disposable mat.

  • All handling of this compound should ideally be performed within a certified chemical fume hood.

2.3. Handling and Dispensing

  • Carefully open the container, avoiding any splashing.

  • Use only designated and properly cleaned glassware or compatible plasticware for dispensing.

  • Measure and dispense the required amount of this compound slowly and carefully.

  • Immediately and securely reseal the container after dispensing.

2.4. Post-Handling

  • Wipe down the work surface with a suitable solvent (e.g., isopropanol) to remove any residual contamination.

  • Properly dispose of all contaminated disposable materials as outlined in the disposal plan.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Open Container Open Container Prepare Work Area->Open Container Dispense this compound Dispense this compound Open Container->Dispense this compound Reseal Container Reseal Container Dispense this compound->Reseal Container Clean Work Surface Clean Work Surface Reseal Container->Clean Work Surface Dispose of Waste Dispose of Waste Clean Work Surface->Dispose of Waste

Caption: Standard workflow for handling this compound.

Disposal Plan

Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

3.1. Unused this compound

  • Do not pour unused this compound down the drain.

  • Unused or waste this compound must be collected in a designated, labeled, and sealed waste container.

  • The waste container should be made of a compatible material (e.g., amber glass or high-density polyethylene).

  • Arrange for disposal through your institution's hazardous waste management program.

3.2. Contaminated Materials

  • All disposable items that have come into contact with this compound (e.g., gloves, absorbent pads, pipette tips) are considered hazardous waste.

  • These materials must be collected in a separate, clearly labeled hazardous waste bag or container.

  • Dispose of this container through the institutional hazardous waste program.

3.3. Cured this compound

  • Once this compound is fully cured (polymerized), it is generally considered to be an inert plastic.

  • However, it is crucial to confirm the completeness of the curing process.

  • Fully cured material can typically be disposed of as regular solid waste, but it is essential to consult your local and institutional regulations first.

This compound Waste This compound Waste Sources Unused Liquid Contaminated PPE Spills Hazardous Waste Collection Hazardous Waste Collection This compound Waste->Hazardous Waste Collection Cured Polymer Cured Polymer Regular Solid Waste Regular Solid Waste Cured Polymer->Regular Solid Waste After verification & local regulation check Institutional Disposal Program Institutional Disposal Program Hazardous Waste Collection->Institutional Disposal Program

Caption: Disposal pathways for this compound and related materials.

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.